molecular formula C11H10N2 B1331140 2-(Pyridin-2-yl)aniline CAS No. 29528-30-1

2-(Pyridin-2-yl)aniline

Cat. No.: B1331140
CAS No.: 29528-30-1
M. Wt: 170.21 g/mol
InChI Key: VPZCNNNHCMBJCM-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)aniline is a useful research compound. Its molecular formula is C11H10N2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-pyridin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZCNNNHCMBJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952024
Record name 2-(Pyridin-2-yl)aniline
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29528-30-1
Record name 2-(2-Pyridinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29528-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pyridin-2-yl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(Pyridin-2-yl)aniline from 2-Halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 2-(pyridin-2-yl)aniline scaffold is a significant structural motif in medicinal chemistry and materials science. Its synthesis is most effectively achieved through cross-coupling reactions, with the starting materials typically being a 2-halopyridine and an aniline derivative. This technical guide provides an in-depth overview of the primary synthetic methodologies, including the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Ullmann condensation. The guide offers a comparative analysis of these methods, presenting quantitative data in structured tables and providing detailed experimental protocols for key reactions. Furthermore, reaction workflows and catalytic cycles are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical processes.

Introduction: Key Synthetic Strategies

The construction of the C-N bond between a pyridine and an aniline ring is central to the synthesis of this compound. Modern synthetic organic chemistry offers several powerful palladium-catalyzed methods that have largely superseded older, harsher techniques like the Ullmann condensation. The two most prominent and versatile methods are:

  • Buchwald-Hartwig Amination : This reaction directly couples a 2-halopyridine with aniline (or a protected equivalent) using a palladium catalyst, a phosphine ligand, and a base. It is often the most direct route for forming the target aryl-amine bond.[1][2]

  • Suzuki-Miyaura Coupling : This alternative approach involves the palladium-catalyzed reaction of a 2-halopyridine with a 2-aminophenylboronic acid or its ester. This method is renowned for its functional group tolerance and mild conditions.[3][4]

The Ullmann condensation, a copper-catalyzed reaction, represents a classical method for C-N bond formation but typically requires high temperatures and stoichiometric amounts of copper.[5] This guide will focus primarily on the more contemporary and widely used palladium-catalyzed methodologies.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N cross-coupling chemistry, enabling the direct formation of the bond between the pyridine C2 position and the aniline nitrogen.[1][2] The reaction's success is highly dependent on the choice of catalyst, ligand, base, and solvent, as these components work in concert to facilitate the catalytic cycle. Bulky, electron-rich phosphine ligands are crucial for promoting the desired reductive elimination step and preventing side reactions.[2]

Quantitative Data for Buchwald-Hartwig Amination

The following table summarizes various conditions reported for the synthesis of this compound and its derivatives from 2-halopyridines.

HalopyridineAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-Bromopyridine2-NitroanilinePd(OAc)₂ (2)Xantphos (4)NaOtBu (1.4)Toluene11012-24High (Not specified)
2,4-DichloropyridineAnilineNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedHigh (Not specified)
Aryl HalideAnilineXantPhos Pd G3 (5)XantphosDBU (2)MeCN/PhMe1401Not specified
5-Bromo-2-aminopyridineArylaminePd₂(dba)₃XantphosCs₂CO₃Toluene110Not specifiedHigh (Not specified)

Note: The data presented is compiled from various literature sources and application notes[6][7][8][9]. Yields and conditions are substrate-dependent.

General Experimental Workflow

The logical flow for a typical Buchwald-Hartwig amination experiment, from setup to product isolation, is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Schlenk Tube: - Pd Source - Ligand - Base B Add Reagents: - 2-Halopyridine - Aniline A->B C Add Anhydrous Solvent B->C D Inert Atmosphere (Evacuate/Backfill Ar or N2) C->D E Heat to Target Temperature (e.g., 100-110 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temp & Quench F->G H Aqueous Work-up (Extraction with Organic Solvent) G->H I Dry, Filter & Concentrate H->I J Purify by Column Chromatography I->J

Caption: General experimental workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is a representative example for the coupling of a 2-halopyridine with an aniline derivative.[6][9]

Materials:

  • 2-Bromopyridine (1.2 equivalents)

  • Aniline (or substituted aniline, 1.0 equivalent)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Standard Schlenk line apparatus and oven-dried glassware

Procedure:

  • Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv) under an inert atmosphere (e.g., in a glovebox).

  • Reagent Addition: Add the aniline derivative (1.0 equiv) and 2-bromopyridine (1.2 equiv) to the Schlenk tube.

  • Solvent Addition: Add sufficient anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the aniline).

  • Inerting: Seal the tube, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with argon or nitrogen three times.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (under an inert atmosphere) and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the this compound product.

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][9]

G Pd0 Pd(0)L_n Active Catalyst OAC Oxidative Addition Complex Pd0->OAC  2-Halopyridine (Ar-X) Amido Amido Complex OAC->Amido  Aniline (R₂NH)  Base (-HX) Amido->Pd0 Reductive Elimination Product This compound Amido->Product L1 L1->OAC L2 L2->Amido

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides an alternative and powerful route by forming a C-C bond between the 2-halopyridine and 2-aminophenylboronic acid. This reaction is highly valued for its mild conditions and tolerance of a wide array of functional groups.[4] The key steps involve the oxidative addition of the palladium catalyst to the halopyridine, followed by transmetalation with the boronic acid and subsequent reductive elimination.[4]

Quantitative Data for Suzuki-Miyaura Coupling

The table below provides reference conditions for Suzuki-Miyaura couplings involving pyridyl electrophiles.

Pyridyl HalideBoron SourcePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)1,4-Dioxane/H₂O10018High (Not specified)
Aryl Bromide2-PyridylboronatePd₂(dba)₃ (1-1.5)Phosphite Ligand (3)KF (3)1,4-Dioxane801270-82
2-ChloropyridinePhenylboronic acidPd(OAc)₂PPh₃K₂CO₃DMF/H₂O120 (MW)0.17~80

Note: Data is compiled from literature sources for analogous reactions[4][10][11]. Conditions are highly dependent on the specific substrates and ligands used.

Detailed Experimental Protocol

This protocol is a representative example for the coupling of 2-chloropyridine with an arylboronic acid.[4]

Materials:

  • 2-Chloropyridine (1.0 equivalent)

  • 2-Aminophenylboronic acid (1.2 equivalents)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous 1,4-Dioxane and Degassed Water (5:1 ratio)

  • Standard Schlenk line apparatus and oven-dried glassware

Procedure:

  • Setup: In an oven-dried Schlenk flask, combine 2-chloropyridine (1.0 mmol), 2-aminophenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

  • Inerting: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion and Method Comparison

Both the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are highly effective and reliable methods for the synthesis of this compound from 2-halopyridines.

  • The Buchwald-Hartwig amination offers the most direct C-N bond formation. Its main advantage is the direct use of aniline, avoiding the need to synthesize and handle the corresponding boronic acid, which can sometimes be unstable.

  • The Suzuki-Miyaura coupling is renowned for its exceptional functional group tolerance and generally mild conditions. The wide commercial availability of diverse boronic acids makes it a powerful tool for generating analog libraries.

The choice between these two premier methods often depends on the availability and stability of the starting materials (aniline vs. 2-aminophenylboronic acid), desired functional group tolerance, and laboratory experience with a particular catalytic system. The Ullmann condensation, while historically significant, is now rarely used for this transformation due to its harsh conditions and the superior performance of palladium-catalyzed alternatives.

References

Spectroscopic Characterization of 2-(pyridin-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2-(pyridin-2-yl)aniline, a key building block in medicinal chemistry and materials science. The document outlines the expected spectroscopic data based on its structural features and provides detailed experimental protocols for obtaining this data.

Introduction

This compound is a bi-aromatic compound containing both a pyridine and an aniline moiety. This unique combination of a π-deficient and a π-rich aromatic system imparts interesting electronic and coordination properties, making it a valuable ligand in catalysis and a scaffold in drug discovery. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound in any research and development setting. This guide covers the essential spectroscopic techniques for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the expected and reported quantitative data for the spectroscopic characterization of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
¹H NMR δ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Pyridine-H68.77d4.0Ar-H
Pyridine-H38.08d7.5Ar-H
Pyridine-H47.38-7.26m-Ar-H
Pyridine-H57.38-7.26m-Ar-H
Aniline-H67.17d7.5Ar-H
Aniline-H36.95d8.0Ar-H
Aniline-NH₂4.99br s--NH₂
¹³C NMR δ (ppm) Assignment
Pyridine-C2147.5Ar-C
Aniline-C1144.0Ar-C
Pyridine-C6138.5Ar-C
Pyridine-C4136.1Ar-C
Aniline-C4128.9Ar-C
Aniline-C5127.5Ar-C
Pyridine-C3121.4Ar-C
Aniline-C3116.1Ar-C
Aniline-C2110.1Ar-C

Note: NMR data is based on a reported spectrum in CDCl₃. Chemical shifts may vary slightly depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-Strong, DoubletN-H stretch (asymmetric and symmetric)
3100 - 3000Medium-WeakAromatic C-H stretch
1620 - 1580StrongC=C and C=N ring stretching (pyridine and aniline)
1500 - 1400Medium-StrongAromatic C=C stretching
1320 - 1250StrongC-N stretch (aromatic amine)
850 - 750StrongC-H out-of-plane bending
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)SolventElectronic Transition
~240-255~10,000 - 20,000Ethanolπ → π* (Pyridine ring)
~280-300~5,000 - 15,000Ethanolπ → π* (Aniline ring)

Note: The exact λmax and molar absorptivity are dependent on the solvent used.

Table 4: Mass Spectrometry Data
Ionm/z (calculated)m/z (observed)Method
[M]⁺170.08170EI
[M+H]⁺171.09171ESI

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound by analyzing the chemical shifts, coupling constants, and integration of proton and carbon signals.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. A spectral width of 200-220 ppm is typical.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by analyzing the absorption of infrared radiation at specific wavenumbers.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

  • Background Spectrum:

    • Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[2]

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H stretch, aromatic C-H stretch, C=C and C=N ring stretches).[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule and determine its absorption maxima.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the blank solvent and another with the sample solution.

  • Data Acquisition:

    • Place the blank cuvette in the reference beam and the sample cuvette in the sample beam.

    • Record the absorption spectrum over a wavelength range of approximately 200-400 nm.[3]

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and gain insights into its fragmentation pattern.

Methodology (Liquid Chromatography-Mass Spectrometry - LC-MS with Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

  • LC-MS System:

    • An HPLC or UPLC system coupled to a mass spectrometer with an ESI source is used.[4]

    • A C18 reversed-phase column is commonly employed for separation.

    • The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.

  • Data Acquisition:

    • Inject the sample into the LC-MS system.

    • Acquire mass spectra in positive ion mode. The ESI source parameters (e.g., capillary voltage, gas flow, temperature) should be optimized for the analyte.[4]

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • The high-resolution mass spectrum can be used to confirm the elemental composition.

    • If tandem MS (MS/MS) is performed, the fragmentation pattern can be analyzed to further confirm the structure.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolve Dissolve in Appropriate Solvent Sample->Dissolve NMR NMR Spectroscopy Dissolve->NMR IR IR Spectroscopy Dissolve->IR UV_Vis UV-Vis Spectroscopy Dissolve->UV_Vis MS Mass Spectrometry Dissolve->MS Process Process Spectra NMR->Process IR->Process UV_Vis->Process MS->Process Interpret Interpret Data Process->Interpret Characterize Structural Characterization Interpret->Characterize logical_relationship cluster_properties Molecular Properties cluster_techniques Spectroscopic Techniques Compound This compound Structure FuncGroups Functional Groups (Amine, Pyridine, Aromatic Rings) Compound->FuncGroups Connectivity Atom Connectivity & Chemical Environment Compound->Connectivity Electronic Electronic Transitions (π → π*) Compound->Electronic MolWeight Molecular Weight & Formula Compound->MolWeight IR IR Spectroscopy FuncGroups->IR NMR NMR Spectroscopy Connectivity->NMR UV_Vis UV-Vis Spectroscopy Electronic->UV_Vis MS Mass Spectrometry MolWeight->MS

References

An In-depth Technical Guide on the Crystal Structure Analysis of 2-(pyridin-2-yl)aniline and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of publicly available crystallographic databases reveals no specific entry for the crystal structure of 2-(pyridin-2-yl)aniline. This guide therefore presents a detailed analysis of a closely related structural analog, N-(pyrimidin-2-yl)aniline , for which high-quality single-crystal X-ray diffraction data is available. The structural insights, intermolecular interactions, and experimental methodologies detailed herein serve as a robust reference for researchers, scientists, and drug development professionals working with similar molecular scaffolds. The data is based on the findings published by Maizathul Akmam et al.[1].

Introduction

Substituted 2-aminopyridine derivatives are significant pharmacophores in medicinal chemistry and building blocks in materials science. Their structural characterization is crucial for understanding structure-activity relationships (SAR) and for the rational design of new molecules with desired properties. This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of N-(pyrimidin-2-yl)aniline, an analog of this compound. The document details the molecular geometry, crystal packing, and the experimental protocols used for its determination.

Molecular Structure and Conformation

The asymmetric unit of N-(pyrimidin-2-yl)aniline contains two independent molecules. In both molecules, the aniline and pyrimidine rings are not coplanar. The dihedral angles between the mean planes of the aromatic rings are 31.1(1)° and 35.3(1)° for the two independent molecules[1]. This twisted conformation is a key structural feature of this class of compounds. The bridging C-N-C bond angles are 128.2(1)° and 129.1(1)°[1].

Data Presentation

The quantitative data from the crystal structure determination of N-(pyrimidin-2-yl)aniline are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement. [1]

ParameterValue
Empirical formulaC₁₀H₉N₃
Formula weight171.20
Temperature123 K
Wavelength (Mo Kα)0.71073 Å
Crystal systemTriclinic
Space groupP-1
Unit cell dimensions
a8.8792 (2) Å
b9.9382 (2) Å
c10.2038 (2) Å
α93.186 (1)°
β103.665 (1)°
γ97.780 (1)°
Volume863.28 (3) ų
Z4
Density (calculated)1.318 Mg/m³
Absorption coefficient0.08 mm⁻¹
F(000)360
Crystal size0.35 × 0.20 × 0.10 mm
θ range for data collection2.2 to 27.5°
Reflections collected8238
Independent reflections3950 [R(int) = 0.020]
Completeness to θ = 27.5°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / params3950 / 2 / 243
Goodness-of-fit on F²1.03
Final R indices [I>2σ(I)]R1 = 0.039, wR2 = 0.108
R indices (all data)R1 = 0.051, wR2 = 0.115
Largest diff. peak/hole0.20 and -0.23 e.Å⁻³

Table 2: Hydrogen Bond Geometry (Å, °). [1]

D—H···AD—HH···AD···AD—H···A
N1—H1···N50.89(1)2.18(1)3.065(1)172(2)
N2—H2···N30.89(1)2.18(1)3.063(1)173(2)

D = donor atom, H = hydrogen, A = acceptor atom.

Intermolecular Interactions

The crystal packing of N-(pyrimidin-2-yl)aniline is dominated by intermolecular hydrogen bonding. The two independent molecules in the asymmetric unit are linked into a dimer by two N—H···N hydrogen bonds[1]. Specifically, the amino hydrogen of one molecule acts as a hydrogen bond donor to a pyrimidine nitrogen of the neighboring molecule, and vice versa. This creates a centrosymmetric R²₂(8) ring motif, which is a common supramolecular synthon in related structures.

Experimental Protocols

The synthesis and crystallization of N-(pyrimidin-2-yl)aniline were performed as follows[1]:

  • Reaction Setup: A mixture of 2-chloropyrimidine (0.05 mol) and aniline (0.05 mol) was combined in ethanol (5 ml).

  • Heating: The reaction mixture was heated at a temperature range of 423–433 K for a duration of 3 hours.

  • Work-up: After cooling, the product was dissolved in water.

  • Extraction: The aqueous solution was extracted with diethyl ether.

  • Drying and Crystallization: The combined ether phases were dried over anhydrous sodium sulfate. Slow evaporation of the solvent yielded well-formed, colorless crystals suitable for X-ray diffraction analysis[1].

The crystal structure was determined using single-crystal X-ray diffraction. The key steps in the data collection and structure refinement process are outlined below[1]:

  • Data Collection: A suitable crystal was mounted on a Bruker SMART APEX diffractometer. Data were collected at 123 K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A total of 8238 reflections were measured[1].

  • Data Reduction: The collected data were processed using the SAINT software package. No absorption correction was applied[1].

  • Structure Solution: The crystal structure was solved by direct methods using the SHELXS97 program[1].

  • Structure Refinement: The structure was refined by full-matrix least-squares on F² using the SHELXL97 program[1]. Carbon-bound hydrogen atoms were placed in calculated positions and refined using a riding model. The amino hydrogen atoms were located from a difference Fourier map and their positions were refined with a distance restraint[1].

Visualizations

The following diagrams illustrate the experimental workflow and the key intermolecular interactions in the crystal structure of N-(pyrimidin-2-yl)aniline.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis reactants 2-Chloropyrimidine + Aniline in Ethanol heating Heat at 423-433 K for 3h reactants->heating workup Dissolve in Water heating->workup extraction Extract with Diethyl Ether workup->extraction drying Dry over Na2SO4 extraction->drying crystallization Slow Evaporation to yield Crystals drying->crystallization data_collection Data Collection (Bruker SMART APEX, 123 K) crystallization->data_collection Select Crystal data_reduction Data Reduction (SAINT) data_collection->data_reduction structure_solution Structure Solution (SHELXS97) data_reduction->structure_solution structure_refinement Structure Refinement (SHELXL97) structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Caption: Experimental workflow for the synthesis and crystal structure analysis.

hydrogen_bonding cluster_dimer Hydrogen-Bonded Dimer cluster_legend Legend mol1 Molecule A N1-H1 Pyrimidine Ring mol2 Molecule B N5 Aniline Ring mol1:n1->mol2:n5 N-H···N 3.065 Å mol3 Molecule A' N5' Aniline Ring mol4 Molecule B' N1'-H1' Pyrimidine Ring mol4:n1_prime->mol3:n5_prime N-H···N 3.063 Å legend_node D-H···A D = Donor (N) A = Acceptor (N) --- = Hydrogen Bond

Caption: Schematic of the N-H···N hydrogen bonding forming a dimer.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(pyridin-2-yl)aniline (CAS No: 29528-30-1). Due to the limited availability of experimentally determined data for this specific compound, this guide combines predicted values from computational models with established experimental protocols for the determination of key physicochemical parameters. It also explores a significant application of this compound as a directing group in C-H bond amination, complete with a detailed workflow diagram.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following tables summarize the available and predicted data for this compound and its isomers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂
Molecular Weight 170.21 g/mol
Predicted logP 1.8 - 1.9
Predicted pKa (most basic) ~4-5 (pyridinium ion)Inferred from related structures
Predicted Solubility Sparingly soluble in waterInferred from structure
Physical State Solid or liquidVendor Information

Table 2: Comparison of Predicted Properties of this compound Isomers

CompoundPredicted XLogP3Topological Polar Surface Area (Ų)
This compound1.938.9
3-(pyridin-2-yl)aniline1.938.9
4-(pyridin-2-yl)aniline1.938.9
2-(pyridin-3-yl)aniline1.838.9
3-(pyridin-3-yl)aniline1.838.9
4-(pyridin-3-yl)aniline1.838.9
2-(pyridin-4-yl)aniline1.838.9
3-(pyridin-4-yl)aniline1.838.9
4-(pyridin-4-yl)aniline1.838.9

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the pyridinium and anilinium moieties of this compound.

Methodology:

  • Preparation of the Analyte Solution: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a co-solvent system of water and methanol for sparingly soluble compounds) to a known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration with Acid: To determine the pKa of the pyridine nitrogen, the solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The pH is recorded after each incremental addition of the titrant.

  • Titration with Base: To determine the pKa of the aniline nitrogen, a separate sample of the analyte solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH is recorded after each incremental addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

Determination of logP by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of this compound, a measure of its lipophilicity.

Methodology:

  • Preparation of Phases: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Analyte Addition: A known amount of this compound is dissolved in the n-octanol phase.

  • Partitioning: An equal volume of the water phase is added to the n-octanol solution in a separatory funnel. The funnel is shaken vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the analyte between the two phases.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Analysis: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP value is calculated using the following formula: logP = log ( [Concentration in n-octanol] / [Concentration in water] )

Determination of Aqueous Solubility

Objective: To determine the solubility of this compound in water.

Methodology:

  • Equilibrium Method (Shake-Flask): An excess amount of solid this compound is added to a known volume of water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Reporting: The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

Application in C-H Bond Amination

This compound has been identified as an effective bidentate directing group in copper-catalyzed C-H amination reactions. This application is of significant interest in medicinal chemistry for the synthesis of complex nitrogen-containing molecules. The pyridine and aniline nitrogens coordinate to the copper catalyst, facilitating the activation of a C-H bond on a tethered substrate.

Experimental Workflow for C-H Amination

The following diagram illustrates the general workflow for a copper-mediated C-H amination reaction using this compound as a directing group.

An In-depth Technical Guide to the Synthesis of 2-(Pyridin-2-yl)aniline: Discovery and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to 2-(pyridin-2-yl)aniline, a significant building block and directing group in modern organic synthesis. The document details the seminal and contemporary methods for its preparation, including the classical Ullmann condensation and the more recent palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki coupling. A novel, modern approach utilizing a Pd/C-ethylene system is also presented. Each method is accompanied by detailed experimental protocols, quantitative data for comparison, and mechanistic diagrams to provide a thorough understanding for researchers in synthetic chemistry and drug development.

Introduction: Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in a single landmark publication. Its origins are intertwined with the broader development of pyridine chemistry. Early methods for creating carbon-nitrogen bonds, such as the Ullmann condensation developed in the early 20th century, provided the foundational chemistry for synthesizing such biaryl amines.[1] The Ullmann reaction, traditionally involving the copper-promoted coupling of an aryl halide with an amine, represented the primary approach for such transformations for many decades, albeit often requiring harsh reaction conditions.[1]

The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century, particularly the Buchwald-Hartwig amination, revolutionized the synthesis of arylamines, including this compound.[2] These methods offered milder conditions, broader substrate scope, and higher yields, making the synthesis more practical and efficient.[2] Today, this compound is not only a synthetic target but also a valuable tool in its own right, frequently employed as a directing group in C-H activation and functionalization reactions.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be achieved through several key methodologies. The choice of method often depends on factors such as desired yield, substrate availability, and tolerance of functional groups. Below is a summary of the most prominent synthetic routes with their typical reaction parameters.

Method Reactants Catalyst/Reagent Base Solvent Temp (°C) Time (h) Yield (%) Reference
Ullmann Condensation 2-Halopyridine, AnilineCuI, Ligand (e.g., N-methylglycine)K₃PO₄DMSO25-10024Moderate to Good[3]
Buchwald-Hartwig Amination 2-Bromopyridine, AnilinePd(OAc)₂, Ligand (e.g., dppp)NaOt-BuToluene80Not Specified55-98[4]
Suzuki Coupling 2-Chloropyridine, 2-Aminophenylboronic acidPd(OAc)₂, Ligand (e.g., SPhos)Cs₂CO₃Dioxane/H₂O1001875-85[5]
Pd/C-Ethylene System 2-(Pyridin-2-yl)cyclohexan-1-one, NH₄OAc10 mol% Pd/CK₂CO₃Ethylene glycol1802485[6]

Detailed Experimental Protocols

Ullmann Condensation

This classical method provides a direct route to this compound through a copper-catalyzed C-N bond formation.

Reactants:

  • 2-Iodopyridine (1.0 mmol)

  • Aniline (1.5 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • N-methylglycine (0.2 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Dimethyl sulfoxide (DMSO) (1 mL)

Procedure:

  • To a reaction vessel, add 2-iodopyridine, aniline, CuI, N-methylglycine, and K₃PO₄.

  • Add DMSO to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.[3]

Buchwald-Hartwig Amination

A highly efficient and widely used palladium-catalyzed method for the synthesis of arylamines.

Reactants:

  • 2-Bromopyridine

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

Procedure:

  • In a reaction tube, combine Pd(OAc)₂, dppp, and NaOt-Bu.

  • Add a solution of 2-bromopyridine and aniline in toluene.

  • Seal the tube and heat the reaction mixture at 80 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.[4]

Suzuki Coupling

This method involves the palladium-catalyzed cross-coupling of a pyridine halide with an aminophenylboronic acid derivative.

Reactants:

  • 2-Chloropyridine (1.0 mmol)

  • 2-Aminophenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloropyridine, 2-aminophenylboronic acid, Pd(OAc)₂, SPhos, and Cs₂CO₃.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • After cooling, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.[5]

Modern Pd/C-Ethylene System

A recently developed, innovative method for the synthesis of 2-(pyridin-2-yl)anilines from readily available starting materials.[6]

Reactants:

  • 2-(Pyridin-2-yl)cyclohexan-1-one (1.0 mmol)

  • Ammonium acetate (NH₄OAc) (2.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 10 mol% Palladium on carbon (Pd/C)

  • Ethylene glycol (5.0 mL)

Procedure:

  • In a sealed tube, combine 2-(pyridin-2-yl)cyclohexan-1-one, NH₄OAc, K₂CO₃, and Pd/C.

  • Add ethylene glycol to the mixture.

  • Heat the sealed tube at 180 °C for 24 hours.

  • After cooling, filter the reaction mixture to remove the catalyst.

  • Extract the filtrate with an appropriate organic solvent.

  • Wash the combined organic layers, dry over a drying agent, and concentrate in vacuo.

  • Purify the resulting residue by column chromatography to obtain this compound.[6]

Reaction Mechanisms and Pathways

The following diagrams illustrate the catalytic cycles of the key synthetic methods for this compound.

Ullmann_Condensation CuI Cu(I)X CuAmide Cu(I)-NHR CuI->CuAmide Amine R-NH₂ (Aniline) Amine->CuAmide Deprotonation Base Base CuIII_Intermediate Ar'-Cu(III)(X)(NHR) CuAmide->CuIII_Intermediate Oxidative Addition ArylHalide Ar'-X (2-Halopyridine) ArylHalide->CuIII_Intermediate Product Ar'-NHR (this compound) CuIII_Intermediate->Product Reductive Elimination Product->CuI Regenerates Catalyst Buchwald_Hartwig_Amination Pd0 Pd(0)Lₙ PdII_Intermediate Ar-Pd(II)(X)Lₙ Pd0->PdII_Intermediate Oxidative Addition ArylHalide Ar-X (2-Halopyridine) ArylHalide->PdII_Intermediate PdAmido_Complex Ar-Pd(II)(NR₂)Lₙ PdII_Intermediate->PdAmido_Complex Amine Coordination & Deprotonation Amine R₂NH (Aniline) Amine->PdII_Intermediate Base Base Product Ar-NR₂ (this compound) PdAmido_Complex->Product Reductive Elimination Product->Pd0 Regenerates Catalyst Suzuki_Coupling Pd0 Pd(0)Lₙ PdII_Intermediate Ar-Pd(II)(X)Lₙ Pd0->PdII_Intermediate Oxidative Addition ArylHalide Ar-X (2-Halopyridine) ArylHalide->PdII_Intermediate PdAryl_Complex Ar-Pd(II)(Ar')Lₙ PdII_Intermediate->PdAryl_Complex Transmetalation BoronicAcid Ar'-B(OH)₂ (2-Aminophenylboronic acid) BoronicAcid->PdII_Intermediate Base Base Product Ar-Ar' (this compound) PdAryl_Complex->Product Reductive Elimination Product->Pd0 Regenerates Catalyst

References

The Versatile Scaffold: Unlocking the Potential of Novel 2-(Pyridin-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The 2-(pyridin-2-yl)aniline core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry, coordination chemistry, and organic synthesis. Its unique structural features, combining a hydrogen bond accepting pyridine ring and a versatile aniline moiety, make it an attractive scaffold for the development of a diverse array of functional molecules. This technical guide provides an in-depth overview of the burgeoning potential of novel this compound derivatives, with a focus on their applications as kinase inhibitors, anti-fibrotic agents, and ligands in catalysis. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to facilitate further research and development in this exciting field.

Medicinal Chemistry Applications: A New Frontier in Targeted Therapies

Derivatives of this compound have emerged as a promising class of therapeutic agents, particularly in the realm of oncology and fibrosis. Their ability to interact with key biological targets, most notably protein kinases, has driven extensive research into their development as targeted therapies.

Kinase Inhibition: A Targeted Approach to Cancer Treatment

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The this compound scaffold serves as an excellent backbone for the design of potent and selective kinase inhibitors. The pyridine nitrogen can act as a hinge-binding motif, a crucial interaction for anchoring inhibitors in the ATP-binding pocket of kinases, while the aniline portion provides a customizable interface for achieving selectivity and improving pharmacokinetic properties.[1]

A notable example is the development of dual Mer/c-Met inhibitors. Compound 18c , a 2-substituted aniline pyrimidine derivative, demonstrated robust inhibitory activity against both Mer and c-Met kinases with IC50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM, respectively.[2] Another study highlighted novel pyridin-2-yl urea derivatives as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), with compound 2 exhibiting an impressive IC50 of 1.55 ± 0.27 nM.[3]

Compound IDTarget Kinase(s)Core ScaffoldIC50 (nM)Reference
18c Mer2-Anilino pyrimidine18.5 ± 2.3[2]
c-Met33.6 ± 4.3[2]
2 ASK1Pyridin-2-yl urea1.55 ± 0.27[3]
4 ASK1Pyridin-2-yl urea45.27 ± 4.82[3]
6 ASK1Pyridin-2-yl urea2.92 ± 0.28[3]
8e VEGFR-2Pyridine-urea3,930 ± 730[4]
8n VEGFR-2Pyridine-urea5,000 ± 1910[4]
Anti-Fibrotic Activity: Combating Tissue Scarring

Fibrosis, the excessive accumulation of extracellular matrix, is a debilitating feature of many chronic diseases. Recent studies have demonstrated the potential of this compound derivatives in combating fibrosis. A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were evaluated for their anti-fibrotic activity against immortalized rat hepatic stellate cells (HSC-T6).[5][6] Several compounds exhibited better anti-fibrotic activities than the approved drug Pirfenidone.[5][6]

Notably, compounds 12m (ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate) and 12q (ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate) displayed the best activities with IC50 values of 45.69 µM and 45.81 µM, respectively.[5][6] These compounds were shown to effectively inhibit the expression of collagen type I alpha 1 (COL1A1), a key fibrotic marker.[5]

Compound IDCell LineAssayIC50 (µM)Reference
12m HSC-T6MTT Assay45.69[5][6]
12q HSC-T6MTT Assay45.81[5][6]
Pirfenidone NIH3T3CCK8 Assay2750[7]
5d NIH3T3CCK8 Assay245[7]
9d HFL1CCK8 Assay35[7]

Coordination Chemistry and Catalysis

The bidentate N,N'-chelating nature of the this compound scaffold makes it a versatile ligand in coordination chemistry.[8][9] The pyridine nitrogen and the amino group can coordinate to a metal center, forming a stable five-membered chelate ring.[8][9] The electronic properties of the resulting metal complexes can be modulated by introducing substituents on the ligand, influencing their catalytic activity and potential applications in materials science.[8]

Palladium(II) complexes of N,N'-bidentate ligands containing the this compound core are well-known catalysts for various cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings.[8] The electronic nature of substituents on the aniline or pyridine ring can significantly impact the catalytic efficiency. For instance, an electron-withdrawing nitro group is expected to enhance the catalytic activity by influencing the electronic properties of the palladium center.[8]

Quantitative Data: Catalytic Activity of Palladium Complexes

While specific turnover numbers and frequencies for this compound-based catalysts are not extensively compiled in a single source, numerous studies report high yields for cross-coupling reactions. For example, a variety of di- and tetrasubstituted Pd(II) complexes with pyridine ligands have been shown to provide excellent yields (>90%) in Suzuki-Miyaura coupling reactions.[10]

Organic Synthesis: A Removable Directing Group

In addition to its role as a pharmacophore and a ligand, this compound has been ingeniously employed as a removable directing group in C-H bond amination reactions. This strategy allows for the effective amination of the β-C(sp2)-H bonds of benzamide derivatives with a variety of amines in moderate to good yields, mediated by cupric acetate.[6] This application showcases the versatility of the scaffold in facilitating challenging organic transformations.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of this compound Derivatives
  • Materials: 2-bromo-6-nitroaniline, 2-pyridylboronic acid, potassium carbonate, palladium(II) acetate, triphenylphosphine, toluene, water, ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • To a round-bottom flask, add 2-bromo-6-nitroaniline (1.0 mmol), 2-pyridylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add toluene (10 mL) and water (2 mL) to the flask.

    • Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol) to the mixture.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring progress by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired this compound derivative.[8]

  • Materials: Substituted aniline, anhydrous N,N-Dimethylformamide (DMF), potassium tert-butoxide or sodium hydride, 2-chloro-3-nitropyridine, dichloromethane, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted aniline (1.0 mmol) and anhydrous DMF (5 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add potassium tert-butoxide (1.1 mmol) or sodium hydride (1.1 mmol, 60% dispersion in mineral oil) portion-wise and stir for 30 minutes at 0 °C.

    • Add a solution of 2-chloro-3-nitropyridine (1.0 mmol) in anhydrous DMF (2 mL) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

    • Extract the mixture with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.[8]

Biological Evaluation Protocols
  • Materials: Test compounds, DMSO, 384-well plates, kinase enzyme, substrate, ATP, detection reagent.

  • Procedure:

    • Serially dilute test compounds in DMSO.

    • Add a small volume of the diluted compound solution to the wells of a 384-well plate.

    • Add the kinase enzyme to each well and incubate briefly at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., luminescence-based ADP detection).

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3]

  • Materials: HSC-T6 cells, 96-well plates, serum-free medium, 2% fetal bovine serum, test compounds, MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed HSC-T6 cells in a 96-well plate and culture in serum-free medium to synchronize the cells.

    • Replace the medium with a medium containing 2% fetal bovine serum to stimulate activation.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 hours).

    • Add MTT solution to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value.[5]

Visualizations: Workflows and Signaling Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthetic Workflow Start_Materials Starting Materials (e.g., Halopyridine, Aniline/Boronic Acid) Coupling_Reaction Cross-Coupling Reaction (e.g., Suzuki, SNAr) Start_Materials->Coupling_Reaction Workup Aqueous Workup & Extraction Coupling_Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Derivative Purification->Final_Product

Synthetic Workflow for this compound Derivatives.

G cluster_bio_eval Biological Evaluation Workflow Synthesized_Compound Synthesized Derivative In_Vitro_Assay In Vitro Assay (e.g., Kinase Inhibition, Cell Viability) Synthesized_Compound->In_Vitro_Assay Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

General Workflow for Biological Evaluation.

G cluster_pathway Kinase Signaling Pathway Inhibition Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase_Cascade Downstream Kinase Cascade Receptor->Kinase_Cascade Cellular_Response Cellular Response (e.g., Proliferation, Survival) Kinase_Cascade->Cellular_Response Inhibitor This compound Derivative Inhibitor->Receptor

Inhibition of a Kinase Signaling Pathway.

Conclusion

Novel this compound derivatives represent a highly versatile and promising scaffold for the development of new therapeutics, catalysts, and synthetic tools. Their demonstrated efficacy as kinase inhibitors and anti-fibrotic agents, coupled with their utility in coordination chemistry and as directing groups, underscores the broad potential of this chemical class. The synthetic accessibility and the potential for diverse functionalization of the this compound core provide a robust platform for further optimization and discovery. This guide serves as a comprehensive resource to stimulate and support ongoing research into the multifaceted applications of these remarkable compounds.

References

The Structure-Activity Relationship of 2-(Pyridin-2-yl)aniline Derivatives and Their Analogs as Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(pyridin-2-yl)aniline scaffold and its close bioisosteres, such as 2-anilinopyrimidines, represent a privileged chemotype in medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, with a specific focus on their activity against Aurora A kinase, a critical regulator of cell division and a validated target in oncology.

Introduction to this compound Derivatives in Kinase Inhibition

The this compound core structure is a valuable pharmacophore for developing kinase inhibitors. The pyridine ring can function as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, while the aniline moiety provides a vector for substitutions to enhance potency, selectivity, and pharmacokinetic properties.[1] Modifications at various positions on both the pyridine and aniline rings allow for the fine-tuning of the molecule's biological activity.[1] Derivatives of this scaffold are being investigated for a range of therapeutic applications, most notably in oncology, by targeting key enzymes like protein kinases.[1]

This guide will focus on the well-documented class of 2-anilinopyrimidine derivatives, which are close structural analogs of 2-(pyridin-2-yl)anilines and have been extensively studied as inhibitors of Aurora A kinase.

Aurora A Kinase: A Key Oncogenic Target

Aurora A is a serine/threonine kinase that plays a crucial role in the regulation of mitosis, including centrosome maturation and separation, and the G2 to M phase transition.[2] Overexpression of Aurora A is frequently observed in a variety of human cancers and is linked to tumorigenesis through the induction of genomic instability.[2][3] Its pivotal role in cell cycle progression and its association with cancer make it an attractive target for the development of novel anticancer therapeutics.[4]

The signaling pathway of Aurora A is complex and involves multiple protein interactions and phosphorylation events that are essential for proper cell division.[1][2]

Aurora_A_Signaling_Pathway G2_Phase G2 Phase Aurora_A Aurora A Kinase G2_Phase->Aurora_A Activation Plk1 Plk1 Aurora_A->Plk1 Activates mTOR_Pathway mTOR Pathway Aurora_A->mTOR_Pathway Activates in Transformed Cells BRCA1 BRCA1 Aurora_A->BRCA1 Phosphorylates & Inactivates Centrosome_Maturation Centrosome Maturation & Separation Aurora_A->Centrosome_Maturation Mitotic_Entry Mitotic Entry Plk1->Mitotic_Entry Tumorigenesis Tumorigenesis mTOR_Pathway->Tumorigenesis BRCA1->Tumorigenesis Suppresses

Simplified Aurora A Signaling Pathway.[2][3]

Quantitative Structure-Activity Relationship (SAR) of 2-Anilinopyrimidine Derivatives as Aurora A Kinase Inhibitors

Systematic modification of the 2-anilinopyrimidine scaffold has led to the identification of highly potent and selective inhibitors of Aurora A kinase. The following tables summarize the quantitative SAR data for key derivatives, highlighting the impact of various substitutions on their inhibitory activity.

Table 1: SAR of 2,4-Diaminopyrimidine Derivatives Against Aurora Kinases[4]
Compound IDR1R2Aurora A IC50 (μM)Aurora B IC50 (μM)Selectivity (B/A)HeLa Cell IC50 (μM)
11a Cyclopentyl4-(N-methylpiperidine)carboxamide0.111.614.51.1
11b Isopropyl4-(N-methylpiperidine)carboxamide0.082.531.30.9
11c Cyclopentyl4-(N-ethylpiperidine)carboxamide0.05 >1.8 >36 0.5
11d Cyclopentyl4-(N-isopropylpiperidine)carboxamide0.15>2.0>13.31.5
11e Cyclopentyl4-(N-cyclopropylpiperidine)carboxamide0.092.224.40.8

Data extracted from a study on 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors.[4]

Key SAR Insights from Table 1:

  • The cyclopentyl group at the R1 position is generally well-tolerated.

  • Modifications on the piperidine nitrogen of the carboxamide at R2 significantly influence activity and selectivity.

  • Compound 11c , with an N-ethylpiperidine carboxamide, demonstrated the highest potency against Aurora A and the greatest selectivity over Aurora B.[4]

Table 2: SAR of 2-Anilinopyrimidine Derivatives with Nitroxide Labels as Aurora Kinase Inhibitors[5]
Compound IDRAurora A IC50 (nM)Aurora B IC50 (nM)Selectivity (A/B)HeLa Cell IC50 (μM)
20 -OCH312.34.13.01.21
21 -OC2H510.53.53.01.05
22 -OC4H99.3 2.8 3.3 0.89
23 -OC5H1111.83.93.01.12

Data extracted from a study on nitroxide-labeled pyrimidines as Aurora kinase inhibitors.[5]

Key SAR Insights from Table 2:

  • This series of compounds acts as pan-Aurora kinase inhibitors, with high potency against both Aurora A and B.[5]

  • The length of the alkoxycarbonyl chain at the R position influences the anti-proliferative activity, with the butyl ester (22 ) showing the most potent effects.[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of inhibitor potency. Below are representative methodologies for key assays in the study of Aurora kinase inhibitors.

General Workflow for SAR Studies of Kinase Inhibitors

The discovery and optimization of kinase inhibitors typically follow a structured workflow, from initial screening to in vivo evaluation.

SAR_Workflow Compound_Synthesis Compound Synthesis & Library Generation Biochemical_Screening Biochemical Screening (e.g., ADP-Glo) Compound_Synthesis->Biochemical_Screening SAR_Analysis SAR Analysis & Lead Identification Biochemical_Screening->SAR_Analysis SAR_Analysis->Compound_Synthesis Iterative Design Cell_Based_Assays Cell-Based Assays (Proliferation, p-H3) SAR_Analysis->Cell_Based_Assays Lead_Optimization Lead Optimization (ADME/Tox) Cell_Based_Assays->Lead_Optimization Lead_Optimization->SAR_Analysis Iterative Design In_Vivo_Studies In Vivo Studies (Xenograft Models) Lead_Optimization->In_Vivo_Studies

Generalized workflow for SAR studies.
Biochemical Aurora A Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from the ADP-Glo™ Kinase Assay and is suitable for determining the IC50 values of inhibitors against purified Aurora A kinase.[6][7]

Materials:

  • Purified recombinant human Aurora A kinase.

  • Kinase substrate (e.g., Kemptide).[6]

  • ATP (Adenosine 5'-triphosphate).

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[7]

  • Test compounds dissolved in DMSO.

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 384-well plates.

  • Luminometer.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.[6]

  • Assay Plate Setup: To each well of a 384-well plate, add:

    • 1 µL of test inhibitor or vehicle (5% DMSO).[7]

    • 2 µL of diluted Aurora A enzyme.[7]

    • 2 µL of a substrate/ATP mixture. The ATP concentration should be at or near the Km value for Aurora A.[6][7]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[7]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[7]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cell-Based Assay: Inhibition of Histone H3 Phosphorylation

This Western blot protocol is used to assess the ability of a compound to inhibit Aurora A kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate, Histone H3 at Serine 10.[6]

Materials:

  • Human cancer cell line (e.g., HeLa).

  • Cell culture medium and supplements.

  • Test inhibitor.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3 (as a loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) detection reagent.

Procedure:

  • Cell Treatment: Seed HeLa cells in 6-well plates and allow them to attach overnight. Treat the cells with a range of concentrations of the test inhibitor for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).[6]

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL reagent and an imaging system.

  • Data Analysis: Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal protein loading. Quantify the band intensities and normalize the phospho-Histone H3 signal to the total Histone H3 signal.

Conclusion

The this compound scaffold and its anilinopyrimidine analogs are a versatile and potent class of kinase inhibitors. The structure-activity relationship studies on 2-anilinopyrimidine derivatives as Aurora A kinase inhibitors reveal that specific substitutions on both the pyrimidine and aniline rings are crucial for achieving high potency and selectivity. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to design and evaluate novel kinase inhibitors based on this promising scaffold. Further exploration and optimization of these derivatives hold the potential for the development of new and effective cancer therapies.

References

The Rise of a Privileged Scaffold: A Technical Guide to 2-(pyridin-2-yl)aniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(pyridin-2-yl)aniline core, a unique biaryl amine structure, has emerged as a significant "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the specific electronic properties and hydrogen bonding capabilities of the pyridine and aniline rings, makes it an ideal framework for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders.

Synthesis of the this compound Core and Its Derivatives

The construction of the this compound scaffold can be achieved through several synthetic strategies, primarily revolving around the formation of the crucial carbon-nitrogen or carbon-carbon bond linking the two aromatic rings. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the synthesis of biaryl amines. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are two of the most frequently employed techniques.

Experimental Protocol: Buchwald-Hartwig Amination [1]

This protocol describes a general procedure for the palladium-catalyzed amination of a 2-halopyridine with an aniline derivative.

  • Materials: 2-Bromopyridine, substituted aniline, Palladium(II) acetate (Pd(OAc)₂), Xantphos, Sodium tert-butoxide (NaOtBu), and anhydrous toluene.

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

    • Add the substituted aniline (1.0 equivalent) and 2-bromopyridine (1.2 equivalents) to the flask.

    • Add anhydrous toluene to achieve a suitable concentration (e.g., 0.1 M with respect to the aniline).

    • Stir the reaction mixture at 100-110 °C for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • After completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound derivative.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general method for the palladium-catalyzed cross-coupling of a 2-pyridylboronic acid with a haloaniline derivative.

  • Materials: Substituted 2-bromoaniline, 2-pyridylboronic acid, Palladium(II) acetate, Triphenylphosphine, Sodium carbonate, Toluene, and Water.

  • Procedure:

    • In a round-bottom flask, combine the substituted 2-bromoaniline (1.0 mmol), 2-pyridylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add toluene (10 mL) and water (2 mL) to the flask.

    • To this mixture, add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution can also be employed, particularly when an electron-withdrawing group is present on one of the aromatic rings, activating it towards nucleophilic attack.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of a substituted aniline with an activated pyridine derivative, such as 2-chloro-3-nitropyridine.

  • Materials: Substituted aniline, 2-chloro-3-nitropyridine, Potassium tert-butoxide or Sodium hydride, Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted aniline (1.0 mmol) and anhydrous DMF (5 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add potassium tert-butoxide (1.1 mmol) or sodium hydride (1.1 mmol, 60% dispersion in mineral oil) portion-wise to the solution and stir for 30 minutes at 0 °C.

    • Add a solution of 2-chloro-3-nitropyridine (1.0 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the mixture with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

General Synthetic Strategies for this compound cluster_0 Buchwald-Hartwig Amination cluster_1 Suzuki-Miyaura Coupling cluster_2 Nucleophilic Aromatic Substitution (SNAr) 2-Halopyridine 2-Halopyridine Pd_Catalyst_Base Pd Catalyst, Base 2-Halopyridine->Pd_Catalyst_Base Aniline Aniline Aniline->Pd_Catalyst_Base 2-(pyridin-2-yl)aniline_BH This compound Pd_Catalyst_Base->2-(pyridin-2-yl)aniline_BH 2-Pyridylboronic_Acid 2-Pyridylboronic Acid Pd_Catalyst_Base_Suzuki Pd Catalyst, Base 2-Pyridylboronic_Acid->Pd_Catalyst_Base_Suzuki Haloaniline Haloaniline Haloaniline->Pd_Catalyst_Base_Suzuki 2-(pyridin-2-yl)aniline_Suzuki This compound Pd_Catalyst_Base_Suzuki->2-(pyridin-2-yl)aniline_Suzuki Activated_Pyridine Activated Pyridine (e.g., 2-chloro-3-nitropyridine) Base_SNAr Base Activated_Pyridine->Base_SNAr Aniline_SNAr Aniline Aniline_SNAr->Base_SNAr 2-(pyridin-2-yl)aniline_SNAr Substituted This compound Base_SNAr->2-(pyridin-2-yl)aniline_SNAr

Caption: Common synthetic routes to the this compound scaffold.

Applications in Oncology: A Scaffold for Kinase Inhibitors

The this compound scaffold has proven to be particularly fruitful in the development of kinase inhibitors for cancer therapy. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors. The aniline portion provides a versatile point for substitution to enhance potency and selectivity.

Targeting c-Met and Mer Kinases

Derivatives of 2-substituted aniline pyrimidines have been developed as potent dual inhibitors of Mer and c-Met kinases. One standout candidate, compound 18c , demonstrated robust inhibitory activity against both kinases.

CompoundTarget KinaseIC₅₀ (nM)Reference
18c Mer18.5 ± 2.3[2]
c-Met33.6 ± 4.3[2]

This compound also exhibited significant antiproliferative activity against several cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
18c HepG2 (Liver)3.8 times less potent than cabozantinib[2]
MDA-MB-231 (Breast)3.3 times more potent than cabozantinib[2]
HCT116 (Colon)1.6 times more potent than cabozantinib[2]

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the development and progression of many cancers.

cMet_Pathway Simplified c-Met Signaling Pathway and Inhibition HGF HGF c-Met c-Met HGF->c-Met Binds Dimerization_Activation Dimerization & Autophosphorylation c-Met->Dimerization_Activation PI3K PI3K Dimerization_Activation->PI3K MAPK_ERK RAS-RAF-MEK-ERK Pathway Dimerization_Activation->MAPK_ERK STAT3 STAT3 Dimerization_Activation->STAT3 AKT AKT PI3K->AKT Proliferation_Survival_Invasion Cell Proliferation, Survival, Invasion AKT->Proliferation_Survival_Invasion MAPK_ERK->Proliferation_Survival_Invasion STAT3->Proliferation_Survival_Invasion Inhibitor This compound Derivative Inhibitor->Dimerization_Activation Inhibits

Caption: Inhibition of HGF-induced c-Met signaling by a this compound derivative.

Wee1 Kinase Inhibition

The 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one scaffold, which incorporates the this compound motif, has been explored for the inhibition of Wee1 kinase, a key regulator of the G2/M cell cycle checkpoint.

Wee1 Signaling Pathway

Wee1 kinase plays a critical role in preventing cells with damaged DNA from entering mitosis by phosphorylating and inactivating CDK1. In cancer cells with a deficient G1-S checkpoint, inhibiting Wee1 can lead to mitotic catastrophe and cell death.

Wee1_Pathway Simplified Wee1 Signaling Pathway and Inhibition DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Wee1 Wee1 Chk1_Chk2->Wee1 Activates CDK1_CyclinB CDK1/Cyclin B Wee1->CDK1_CyclinB Inhibits (pY15) G2_M_Arrest G2/M Arrest Wee1->G2_M_Arrest Mitosis Mitosis CDK1_CyclinB->Mitosis Blocked Inhibitor This compound Derivative Inhibitor->Wee1 Inhibits

Caption: Inhibition of the Wee1-mediated G2/M checkpoint by a this compound derivative.

c-Src Kinase Inhibition

The this compound scaffold has also been incorporated into inhibitors of c-Src, a non-receptor tyrosine kinase that is often overexpressed or hyperactivated in various cancers, playing a role in cell proliferation, survival, and metastasis.

c-Src Signaling Pathway

c-Src is a key signaling node that integrates signals from various receptor tyrosine kinases (RTKs) and integrins to regulate multiple downstream pathways, including the RAS-MAPK and PI3K-AKT pathways.

cSrc_Pathway Simplified c-Src Signaling Pathway and Inhibition RTKs_Integrins RTKs / Integrins c-Src c-Src RTKs_Integrins->c-Src Activate FAK FAK c-Src->FAK RAS_MAPK RAS-MAPK Pathway c-Src->RAS_MAPK PI3K_AKT PI3K-AKT Pathway c-Src->PI3K_AKT STAT3 STAT3 c-Src->STAT3 Proliferation_Migration_Survival Cell Proliferation, Migration, Survival FAK->Proliferation_Migration_Survival RAS_MAPK->Proliferation_Migration_Survival PI3K_AKT->Proliferation_Migration_Survival STAT3->Proliferation_Migration_Survival Inhibitor This compound Derivative Inhibitor->c-Src Inhibits

Caption: Inhibition of c-Src and its downstream signaling pathways by a this compound derivative.

Applications as Antimicrobial Agents

The this compound scaffold has also shown promise in the development of novel antimicrobial agents. The combination of the pyridine and aniline rings can be tailored to interact with various microbial targets.

CompoundOrganismMIC (µg/mL)Reference
Compound 9S. aureus256[3]

While the data is still emerging, these initial findings suggest that the this compound scaffold is a viable starting point for the development of new antibiotics.

Experimental Protocol: Broth Microdilution for MIC Determination [4]

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound against a bacterial strain.

  • Materials: Test compound, bacterial culture, appropriate broth medium (e.g., Mueller-Hinton Broth), 96-well microtiter plates, 0.5 McFarland standard, sterile saline.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

    • Prepare a bacterial inoculum by suspending colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute the bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Applications in Neurodegenerative Diseases

The exploration of this compound derivatives for the treatment of neurodegenerative diseases is an emerging area of research. The ability of this scaffold to be modified to cross the blood-brain barrier and interact with targets in the central nervous system makes it an attractive starting point for the development of new therapies for conditions such as Alzheimer's and Parkinson's disease. While specific quantitative data for this compound derivatives in this area is limited in the public domain, related pyridine-containing compounds have shown neuroprotective effects.

Key Biological Assays for Evaluation

The biological evaluation of this compound derivatives relies on a variety of in vitro assays to determine their potency, selectivity, and mechanism of action.

Experimental Protocol: MTT Assay for Cell Viability [1][4][5]

This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.

  • Materials: Cells, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Experimental Protocol: In Vitro Kinase Inhibition Assay [6]

This assay is used to determine the direct inhibitory effect of a compound on the activity of a specific kinase.

  • Materials: Recombinant kinase, kinase-specific substrate, test compound, ATP, kinase reaction buffer, detection reagents (e.g., for a radiometric or fluorescence-based assay).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, combine the kinase, its substrate, and the test compound in the kinase reaction buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction for a specific time at the optimal temperature for the kinase.

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., measuring radioactivity for [γ-³²P]ATP assays or fluorescence for FRET-based assays).

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

General Workflow for Biological Evaluation Synthesized_Derivatives Synthesized Derivatives In_Vitro_Screening In Vitro Screening (e.g., Kinase Inhibition, Antimicrobial Assay) Synthesized_Derivatives->In_Vitro_Screening Cell-Based_Assays Cell-Based Assays (e.g., MTT, Migration, Apoptosis) In_Vitro_Screening->Cell-Based_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell-Based_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: A typical workflow for the biological evaluation of novel this compound derivatives.

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a versatile and valuable starting point for the design of novel therapeutic agents. Its success in the development of potent kinase inhibitors for oncology highlights the potential of this structural motif. The emerging data on its antimicrobial and potential neuroprotective activities suggest that the full therapeutic scope of this scaffold is yet to be fully explored.

Future research in this area will likely focus on:

  • Expansion of the chemical space: The synthesis of more diverse libraries of this compound derivatives with a wider range of substituents will be crucial for elucidating more detailed structure-activity relationships.

  • Target identification and validation: For derivatives with promising antimicrobial and neuroprotective activities, the identification and validation of their specific molecular targets will be a key step in their further development.

  • Optimization of pharmacokinetic properties: As with any drug discovery program, the optimization of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds will be essential for their translation into clinical candidates.

References

The Coordination Chemistry of 2-(Pyridin-2-yl)aniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the coordination chemistry of the unsubstituted 2-(pyridin-2-yl)aniline is limited in publicly available literature. This guide has been compiled by drawing analogies from and citing data for structurally related ligands and their complexes to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This compound, a bidentate N,N'-chelating ligand, presents a compelling scaffold for the development of novel coordination complexes. Its structure, featuring a pyridine ring directly linked to an aniline moiety, offers a unique combination of electronic and steric properties. The pyridine nitrogen and the amino group can coordinate to a metal center, forming a stable five-membered chelate ring. This arrangement is analogous to well-studied ligands such as 2,2'-bipyridine, providing a basis for predicting its coordination behavior. The exploration of its metal complexes holds potential for applications in catalysis, materials science, and medicinal chemistry.

Ligand Synthesis

The synthesis of this compound can be achieved through established cross-coupling methodologies, most notably the Buchwald-Hartwig amination. This reaction provides an efficient route for the formation of the C-N bond between the pyridine and aniline rings.

Experimental Protocol: Buchwald-Hartwig Amination

A plausible synthetic route involves the palladium-catalyzed coupling of a 2-halopyridine with aniline.

Materials:

  • 2-Bromopyridine

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add aniline (1.0 equivalent) and 2-bromopyridine (1.2 equivalents) to the flask.

  • Add anhydrous toluene via syringe and stir the reaction mixture at 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Coordination Chemistry and Complex Synthesis

This compound is expected to act as a bidentate N,N'-chelating ligand, coordinating to metal ions through the nitrogen atoms of the pyridine ring and the amino group. The resulting five-membered chelate ring is anticipated to be stable. The coordination geometry of the resulting complexes will depend on the metal ion, its preferred coordination number, and the stoichiometry of the reaction.

General Experimental Protocol for Complex Synthesis

The following is a general procedure for the synthesis of transition metal complexes with this compound, which can be adapted based on the specific metal salt and desired complex.

Materials:

  • This compound

  • Metal salt (e.g., CuCl₂, PdCl₂, Ni(BF₄)₂·6H₂O)

  • Appropriate solvent (e.g., methanol, ethanol, acetonitrile)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 or 2 equivalents) in the chosen solvent.

  • In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

  • Slowly add the ligand solution to the metal salt solution with stirring.

  • The reaction mixture may be stirred at room temperature or heated under reflux for several hours to facilitate complex formation.

  • The resulting precipitate, if formed, can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • If no precipitate forms, the complex can be isolated by slow evaporation of the solvent or by the addition of a less polar co-solvent to induce crystallization.

Predicted Spectroscopic and Structural Data

The characterization of this compound complexes would rely on a suite of analytical techniques. Based on data from analogous compounds, the following provides an overview of expected quantitative data.

Infrared (IR) Spectroscopy

The IR spectrum of the free ligand will show characteristic N-H stretching vibrations for the primary amine. Upon coordination to a metal center, a shift in the N-H stretching frequency is expected. New bands in the far-IR region can be attributed to the M-N stretching vibrations.

Vibrational Mode Expected Wavenumber (cm⁻¹) - Free Ligand Expected Wavenumber (cm⁻¹) - Coordinated Ligand
ν(N-H)~3400-3200Shift to lower or higher frequency
ν(C=N) pyridine~1600-1550Shift to higher frequency
ν(M-N)-~500-400
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for characterizing the ligand and its complexes. Upon coordination, the signals of the protons on both the pyridine and aniline rings are expected to shift, typically downfield, due to the deshielding effect of the metal center.

Proton Expected Chemical Shift (δ, ppm) - Free Ligand Expected Chemical Shift (δ, ppm) - Coordinated Ligand
NH₂~5.0-6.0Broadened and shifted
Pyridine H6~8.5Downfield shift
Other Aromatic H~6.5-8.0Downfield shifts
UV-Visible Spectroscopy

The electronic spectra of the complexes are expected to display intraligand π-π* transitions and, depending on the metal ion, metal-to-ligand charge transfer (MLCT) and d-d transitions.

Transition Type Expected Wavelength Range (nm)
π-π* (intraligand)250-350
MLCT400-600
d-d500-800 (often weak)
X-ray Crystallography

While no crystal structures of complexes with the unsubstituted this compound are readily available, structures of related complexes, such as those with N-(pyridin-2-ylmethyl)aniline, have been determined.[1][2] For example, palladium(II) complexes with similar bidentate N,N' ligands have been shown to adopt a distorted square planar geometry.[2] A mononuclear copper(II) complex with a derivative of N-(pyridin-2-ylmethyl)aniline also exhibits a distorted square planar geometry.[1] It is reasonable to predict that complexes of this compound with metals like Pd(II), Pt(II), and Cu(II) would exhibit similar geometries.

Visualizations

The following diagrams illustrate the fundamental concepts of the coordination chemistry of this compound.

Caption: Bidentate coordination of this compound to a metal center (M).

G Proposed Synthetic Workflow ligand This compound reaction Reaction (Stirring/Reflux) ligand->reaction metal_salt Metal Salt (e.g., CuCl₂) metal_salt->reaction solvent Solvent (e.g., Methanol) solvent->reaction isolation Isolation (Filtration/Crystallization) reaction->isolation complex [M(this compound)n]Xm isolation->complex

References

Methodological & Application

Application Notes and Protocols for 2-(Pyridin-2-yl)aniline in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-2-yl)aniline is a versatile bidentate N,N'-chelating ligand that has garnered significant interest in the field of catalysis. Its structure, featuring a pyridine ring and an aniline moiety, allows for the formation of stable five-membered chelate rings with a variety of transition metals. This coordination imparts unique steric and electronic properties to the resulting metal complexes, influencing their reactivity and catalytic activity. These complexes have shown promise in a range of catalytic transformations, including cross-coupling reactions, C-H bond activation, and polymerization. The ease of modification of the aniline and pyridine rings further allows for the fine-tuning of the ligand's properties to optimize catalyst performance for specific applications.

Catalytic Applications

Complexes of this compound and its derivatives are effective catalysts for several important organic transformations.

Cross-Coupling Reactions

Palladium(II) complexes of N,N'-bidentate ligands are well-established catalysts for various cross-coupling reactions. A palladium complex of this compound can serve as a potent catalyst for Suzuki-Miyaura and Heck couplings. The electronic properties of the ligand, which can be modulated by substituents, play a crucial role in enhancing the catalytic activity of the palladium center.

C-H Bond Activation and Amination

The pyridine moiety in this compound can act as a directing group, facilitating the activation of otherwise inert C-H bonds. This has been demonstrated in the copper-mediated amination of sp² C-H bonds, where this compound serves as a removable directing group, enabling the formation of C-N bonds with good functional group tolerance. The catalytic cycle for such transformations often involves the formation of a palladacycle intermediate, followed by oxidative addition and reductive elimination.

Polymerization Reactions

Nickel and palladium complexes bearing pyridine-imine ligands, which are structurally related to this compound, have been extensively studied as catalysts for olefin polymerization. These catalysts can produce polyethylene with a range of properties, from linear high-density polyethylene (HDPE) to highly branched low-density polyethylene (LDPE). The steric and electronic properties of the ligand have a significant impact on the catalytic activity, the molecular weight of the resulting polymer, and the degree of branching. For instance, nickel complexes with 2-(arylimino)pyridine ligands have shown high catalytic activities for ethylene polymerization, reaching up to 4.7 × 10⁶ g of polyethylene per mole of Nickel per hour.

Asymmetric Catalysis

Chiral derivatives of this compound are valuable ligands for asymmetric catalysis. For example, chiral pyridine-aminophosphine ligands derived from 2-(pyridin-2-yl)quinoline have been successfully employed in the iridium-catalyzed asymmetric hydrogenation of olefins and challenging cyclic imines, achieving excellent enantioselectivities (up to 99% ee) and diastereoselectivities.[1] This highlights the potential for developing highly stereoselective catalysts for the synthesis of chiral molecules, which is of particular importance in the pharmaceutical industry.

Data Presentation

The following tables summarize representative quantitative data for catalytic reactions using metal complexes of this compound derivatives.

Table 1: Ethylene Polymerization using 2-(Arylimino)pyridine-Nickel Catalysts [2]

Catalyst (Ortho-substituents)Co-catalystActivity (x 10⁶ g PE (mol Ni)⁻¹ h⁻¹)Polymer Mₙ ( kg/mol )PDI (Mₙ/Mₙ)
Ni1 (2,6-di-iPr)EtAlCl₂2.612.110.3
Ni2 (2,6-di-Et)EtAlCl₂4.77.412.1
Ni3 (2,6-di-CHPh₂)EtAlCl₂2.613.910.1
Ni4 (2,6-di-CH(4-FPh)₂)EtAlCl₂3.0137.72.2
Ni1 (2,6-di-iPr)MMAO0.71.83.3
Ni2 (2,6-di-Et)MMAO2.71.44.1

Reaction conditions: 30 °C, 10 atm ethylene pressure, 30 min.

Table 2: Asymmetric Hydrogenation using Chiral Pyridine-Aminophosphine-Iridium Catalysts [1]

SubstrateCatalyst Loading (mol%)H₂ Pressure (atm)Time (h)Conversion (%)ee (%)
(E)-1,2-diphenylprop-1-ene15012>9998
1-(4-methoxyphenyl)-2-phenylethan-1-imine15024>9995
2,4-diphenyl-3H-benzo[b]azepine15024>9999
2,4-diphenyl-3H-benzo[b][1][3]diazepine15036>9997

Reaction conditions: Toluene, 35 °C.

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand via Buchwald-Hartwig Amination[4]

This protocol describes a general procedure for the synthesis of a substituted this compound ligand.

Materials:

  • 2-Bromopyridine

  • 2-Nitroaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard Schlenk line and glassware

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).

  • Add 2-nitroaniline (1.0 equivalent) and 2-bromopyridine (1.2 equivalents) to the flask.

  • Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to 2-nitroaniline.

  • Stir the reaction mixture at 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound derivative.

Protocol 2: General Procedure for Nickel-Catalyzed Ethylene Polymerization[2]

This protocol outlines a general procedure for ethylene polymerization using a pre-synthesized 2-(arylimino)pyridine-nickel(II) bromide complex.

Materials:

  • [2-{(2,6-R-4-NO₂C₆H₂)N=CMe}C₅H₄N]NiBr₂ precatalyst

  • Ethylaluminum dichloride (EtAlCl₂) or Modified methylaluminoxane (MMAO)

  • Toluene (anhydrous)

  • Ethylene gas (polymerization grade)

  • High-pressure reactor equipped with a stirrer and temperature control

Procedure:

  • In a glovebox, charge the reactor with the desired amount of the nickel precatalyst and toluene.

  • Pressurize the reactor with ethylene to the desired pressure (e.g., 10 atm) and control the temperature (e.g., 30 °C).

  • Inject the co-catalyst (EtAlCl₂ or MMAO) solution in toluene into the reactor to initiate the polymerization.

  • Maintain the reaction at the set temperature and pressure for the desired time (e.g., 30 minutes), continuously feeding ethylene to maintain the pressure.

  • Terminate the polymerization by venting the ethylene and adding an acidic ethanol solution.

  • Collect the polymer by filtration, wash with ethanol and water, and dry under vacuum.

  • Characterize the polymer for its molecular weight (Mₙ and Mₙ) and polydispersity index (PDI) using gel permeation chromatography (GPC).

Visualizations

Experimental Workflow for Ligand Synthesis and Catalyst Application

G cluster_ligand_synthesis Ligand Synthesis (Buchwald-Hartwig) cluster_catalyst_formation Catalyst Formation cluster_catalysis Catalytic Application (e.g., Polymerization) A 1. Charge Schlenk flask with Pd(OAc)₂, Xantphos, NaOtBu B 2. Add 2-nitroaniline and 2-bromopyridine A->B C 3. Add anhydrous toluene B->C D 4. Heat and stir (100-110 °C, 12-24h) C->D E 5. Workup and Purification (Extraction, Chromatography) D->E F This compound Ligand E->F G React Ligand with Metal Precursor (e.g., NiBr₂(DME)) F->G H Metal-Ligand Complex (Catalyst) G->H I 1. Charge reactor with catalyst and solvent H->I J 2. Introduce monomer (e.g., ethylene) I->J K 3. Add co-catalyst (e.g., MAO) J->K L 4. Polymerization (controlled T and P) K->L M 5. Termination and Product Isolation L->M N Polymer Product M->N

Caption: Workflow for ligand synthesis, catalyst formation, and application.

Proposed Catalytic Cycle for Pd-Catalyzed C-H Arylation

G A Pd(II) Precatalyst B C-H Activation (Directed by Pyridine) A->B + Substrate C Palladacycle Intermediate B->C D Oxidative Addition (Ar-X) C->D E Pd(IV) Intermediate D->E F Reductive Elimination E->F G Arylated Product F->G H Regenerated Pd(II) F->H H->B Enters next cycle I Substrate (e.g., 2-phenylpyridine) I->B

Caption: Proposed C-H arylation catalytic cycle.

References

Application Note: A Detailed Protocol for the Buchwald-Hartwig Amination Synthesis of 2-(Pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has transformed the synthesis of arylamines, which are crucial structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][3] Compared to traditional methods, the Buchwald-Hartwig reaction offers milder conditions and broader functional group tolerance.[2] This document provides a detailed protocol for the synthesis of 2-(pyridin-2-yl)aniline from 2-bromopyridine and aniline, a key transformation for accessing valuable scaffolds in drug discovery.

Reaction Principle

The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 2-bromopyridine and aniline. The catalytic cycle is generally accepted to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-bromopyridine), inserting into the carbon-bromine bond to form a Pd(II) complex.[2][4]

  • Amine Coordination and Deprotonation: The amine (aniline) coordinates to the Pd(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido intermediate.[2][4]

  • Reductive Elimination: The final C-N bond is formed as the desired product, this compound, is eliminated from the palladium complex. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]

The selection of an appropriate phosphine ligand is critical to facilitate the reductive elimination step and prevent side reactions.[2]

Data Presentation: Comparative Reaction Conditions

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions for the amination of 2-bromopyridines with anilines, providing a basis for reaction optimization.

Catalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (1.5)Toluene10012Good to Excellent[5]
Pd(OAc)₂dpppNaOtBuToluene80-55-98[6]
PdCl₂(dppf)-NaOtBu (1.4)Toluene100398Analogous System
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1002-2070-98Analogous System

Abbreviations: Pd₂(dba)₃: Tris(dibenzylideneacetone)dipalladium(0), Pd(OAc)₂: Palladium(II) acetate, Xantphos: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, dppp: 1,3-Bis(diphenylphosphino)propane, BINAP: 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, NaOtBu: Sodium tert-butoxide, Cs₂CO₃: Cesium carbonate.

Experimental Protocol

This protocol describes a general and robust procedure for the synthesis of this compound on a laboratory scale.

Materials and Equipment:

  • 2-Bromopyridine

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃) or Sodium tert-Butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and hotplate

  • Inert atmosphere supply (Argon or Nitrogen) with manifold

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., Xantphos, 10 mol%).

    • Add the base (e.g., Cs₂CO₃, 1.5 equivalents).

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Addition of Reagents:

    • Add anhydrous toluene via syringe.

    • Add 2-bromopyridine (1.0 equivalent) to the flask via syringe.

    • Add aniline (1.2 equivalents) to the flask via syringe.

  • Reaction Execution:

    • Seal the Schlenk flask and place it in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the Celite pad with additional ethyl acetate.

    • Combine the organic filtrates and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as the final product.

  • Characterization:

    • Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Buchwald_Hartwig_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Catalyst, Ligand, Base, and Toluene Setup->Reagents CouplingPartners Add 2-Bromopyridine and Aniline Reagents->CouplingPartners Reaction Heat and Stir (100-110 °C, 12-24h) CouplingPartners->Reaction Cooldown Cool to Room Temperature Reaction->Cooldown Workup Aqueous Workup & Extraction Cooldown->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: Workflow for the Buchwald-Hartwig synthesis of this compound.

Safety Precautions

  • Palladium compounds and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be conducted under an inert atmosphere as the Pd(0) catalyst is sensitive to oxygen.

References

Application of 2-(pyridin-2-yl)aniline in Suzuki-Miyaura Cross-Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds prevalent in pharmaceuticals and functional materials. The efficiency and selectivity of this palladium-catalyzed reaction are critically dependent on the nature of the ligand coordinated to the palladium center. Bidentate nitrogen ligands, such as 2-(pyridin-2-yl)aniline, are of significant interest due to their strong coordination to the metal center, which can enhance catalyst stability and activity.

This compound is a bidentate N,N'-chelating ligand. Its structure, featuring a pyridine ring and an aniline moiety, allows for the formation of a stable five-membered ring with a metal center. This chelation effect can influence the electronic and steric environment of the palladium catalyst, thereby impacting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. While direct, extensive literature on the use of this compound itself in Suzuki-Miyaura coupling is emerging, its structural similarity to well-established ligands like 2,2'-bipyridine provides a strong basis for its application. Palladium complexes with N,N'-bidentate ligands are known to be effective catalysts for various cross-coupling reactions, suggesting that a palladium complex of this compound could serve as a potent catalyst for Suzuki-Miyaura couplings.

These application notes provide a detailed protocol for the use of this compound as a ligand in the Suzuki-Miyaura cross-coupling reaction, based on established methodologies for analogous N,N'-bidentate ligands. The included data summarizes typical reaction outcomes, and diagrams illustrate the experimental workflow and the fundamental catalytic cycle.

Data Presentation

The following tables summarize quantitative data from Suzuki-Miyaura cross-coupling reactions using palladium catalysts with bidentate nitrogen-containing ligands, which are analogous to this compound. This data is intended to provide a comparative baseline for expected yields and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid using a Pd/Bidentate Nitrogen Ligand System

EntryAryl HalideLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenoneCationic 2,2'-Bipyridyl1NaHCO₃Water100195
24-ChlorobenzonitrilePyridinium Amidate Ligand0.1K₂CO₃HEP/Water801696
31-Bromo-4-nitrobenzenePyridinium Amidate Ligand0.01K₂CO₃HEP/Water80494
42-BromopyridineXPhos2.5-3.5K₃PO₄Dioxane/Water10015-2086
53-BromoquinolineXPhos2.5-3.5K₃PO₄Dioxane/Water10015-2091

Data is compiled from analogous reactions and serves as a representative example.[1][2][3] HEP = 1-(2-Hydroxyethyl)-2-pyrrolidone.

Table 2: Suzuki-Miyaura Coupling of Various Aryl Halides and Boronic Acids

EntryAryl HalideBoronic AcidLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Chloroindazole5-Indoleboronic acidXPhos Precatalyst2K₃PO₄Dioxane/Water1001585
24-Iodobenzonitrile4-Methoxyphenylboronic acidPyridinium Amidate Ligand0.01K₂CO₃HEP/Water80495
31-Bromo-4-(trifluoromethyl)benzenePhenylboronic acidCationic 2,2'-Bipyridyl1NaHCO₃Water100192
44-Bromopyridine4-(Trifluoromethyl)phenylboronic acidXPhos Precatalyst1.0-1.5K₃PO₄Dioxane/Water605-875
52-Chlorobenzimidazole3-Thiopheneboronic acidXPhos Precatalyst2.5-3.5K₃PO₄Dioxane/Water10015-2088

Data is compiled from analogous reactions and serves as a representative example.[1][2][3] HEP = 1-(2-Hydroxyethyl)-2-pyrrolidone.

Experimental Protocols

The following is a detailed, generalized protocol for a Suzuki-Miyaura cross-coupling reaction utilizing this compound as a ligand. This protocol is based on established procedures for similar bidentate nitrogen ligands.[4][5]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL, degassed)

  • Water (1 mL, degassed)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), this compound (0.04 mmol), and potassium carbonate (2.0 mmol).

    • Seal the Schlenk tube with a rubber septum.

    • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Using a syringe, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the Schlenk tube.

  • Reaction Execution:

    • Place the Schlenk tube in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Add 10 mL of water to the reaction mixture and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired biaryl product.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G reagents 1. Reagents Setup (Aryl Halide, Boronic Acid, Pd(OAc)₂, Ligand, Base) inert_atm 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert_atm solvents 3. Add Degassed Solvents (Dioxane, Water) inert_atm->solvents heating 4. Heating & Stirring (100 °C, 4-24h) solvents->heating workup 5. Work-up (Quench, Extract, Dry) heating->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

General experimental workflow for Suzuki-Miyaura cross-coupling.

Suzuki_Cycle cluster_transmetalation Transmetalation pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X(L)₂ pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex_b Ar-Pd(II)-OH(L)₂ pd_complex1->pd_complex_b Base (OH⁻) pd_complex2 Ar-Pd(II)-Ar'(L)₂ pd_complex2->pd0 Reductive Elimination product_node Ar-Ar' pd_complex2->product_node pd_complex_b->pd_complex2 Ar'B(OH)₂

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Metal Complexes with 2-(Pyridin-2-yl)aniline Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of the versatile chelating ligand, 2-(pyridin-2-yl)aniline, and its subsequent complexation with palladium(II) and copper(II) metal centers. The resulting metal complexes have potential applications in catalysis, materials science, and as bioactive compounds in drug development.

Introduction

The ligand this compound is a bidentate N,N'-chelating agent that forms stable five-membered rings upon coordination to a metal center through the pyridine and aniline nitrogen atoms. The electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the ligand structure, making them attractive candidates for various applications. Palladium complexes of such ligands are known to be effective catalysts in cross-coupling reactions, while copper complexes have shown interesting photoluminescent and biological properties.[1][2][3]

Synthesis of this compound Ligand

The synthesis of this compound can be effectively achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction.[4][5] This method provides a reliable route for the formation of the crucial C-N bond between the pyridine and aniline moieties.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 2-Chloropyridine

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dioxane

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.4 equivalents).

  • Add aniline (1.0 equivalent) and 2-chloropyridine (1.2 equivalents) to the flask.

  • Add anhydrous dioxane to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Stir the reaction mixture at 105 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Ligand Synthesis Workflow

Ligand_Synthesis reagents 2-Chloropyridine Aniline Pd₂(dba)₃, Xantphos Cs₂CO₃, Dioxane reaction Buchwald-Hartwig Amination (105°C, 12-24h) reagents->reaction workup Workup (Quenching, Extraction, Drying) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Synthesis of Metal Complexes

The this compound ligand can be readily complexed with various transition metal salts to form stable coordination compounds. Below are protocols for the synthesis of palladium(II) and copper(II) complexes.

Experimental Protocol: Synthesis of Dichlorido[this compound]palladium(II)

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile

  • Methanol

Procedure:

  • Dissolve this compound (1.0 equivalent) in warm methanol.

  • In a separate flask, dissolve PdCl₂ (1.0 equivalent) in acetonitrile.

  • Slowly add the ligand solution to the palladium salt solution with stirring.

  • A precipitate should form upon mixing or after a short period of stirring.

  • Continue stirring the mixture at room temperature for 2-4 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold methanol and then diethyl ether.

  • Dry the complex under vacuum.

Experimental Protocol: Synthesis of Dichlorido[bis(this compound)]copper(II)

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol

Procedure:

  • Dissolve this compound (2.0 equivalents) in methanol.

  • In a separate flask, dissolve CuCl₂·2H₂O (1.0 equivalent) in a minimum amount of methanol.[3]

  • Add the copper(II) chloride solution dropwise to the stirred ligand solution.[3]

  • A color change and/or precipitation should be observed.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • If a precipitate has formed, collect it by vacuum filtration. If not, slowly evaporate the solvent to induce crystallization.

  • Wash the solid product with a small amount of cold methanol and dry it in a desiccator.

Metal Complex Synthesis Workflow

Complex_Synthesis cluster_pd Palladium(II) Complex cluster_cu Copper(II) Complex pd_ligand This compound in Methanol pd_reaction Stir at RT (2-4h) pd_ligand->pd_reaction pd_salt PdCl₂ in Acetonitrile pd_salt->pd_reaction pd_product [Pd(L)Cl₂] pd_reaction->pd_product cu_ligand This compound in Methanol cu_reaction Stir at RT (4-6h) cu_ligand->cu_reaction cu_salt CuCl₂·2H₂O in Methanol cu_salt->cu_reaction cu_product [Cu(L)₂Cl₂] cu_reaction->cu_product

Caption: General workflow for the synthesis of metal complexes.

Characterization Data

The synthesized ligand and its metal complexes can be characterized using a variety of spectroscopic and analytical techniques. The following tables summarize expected data based on analogous compounds reported in the literature.

Table 1: Expected Spectroscopic Data for this compound and its Metal Complexes

Compound¹H NMR (δ, ppm)Key IR Bands (cm⁻¹)
This compound (L) Aromatic protons in the range of 6.5-8.5 ppm. Broad singlet for the -NH₂ protons.N-H stretching (~3300-3500), C=N and C=C stretching (~1400-1600).
[Pd(L)Cl₂] Downfield shift of pyridine and aniline protons upon coordination. Broadening of the -NH₂ signal.Shift in C=N and C=C stretching bands. Appearance of Pd-N and Pd-Cl bands in the far-IR region.[6]
[Cu(L)₂Cl₂] Significant broadening of signals due to the paramagnetic nature of Cu(II).Shift in C=N and C=C stretching bands. Appearance of Cu-N and Cu-Cl bands in the far-IR region.[7]

Table 2: Summary of Expected Yields and Physical Properties

CompoundTypical Yield (%)Appearance
This compound (L) 60-80Off-white to pale yellow solid
[Pd(L)Cl₂] >80Yellow to orange solid
[Cu(L)₂Cl₂] 70-90Green or blue solid[7]

Applications

Metal complexes of this compound and its derivatives have shown promise in several fields:

  • Catalysis: Palladium(II) complexes with similar N,N'-bidentate ligands are effective pre-catalysts for Suzuki-Miyaura and Heck cross-coupling reactions.[8] The electronic properties of the ligand can influence the catalytic activity of the metal center.[1]

  • Materials Science: Zinc(II) complexes of pyridine-based ligands have been investigated for their fluorescent properties, with potential applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors.[1]

  • Drug Development: Metal complexes can exhibit enhanced biological activity compared to the free ligands. Pyridine and aniline moieties are common scaffolds in medicinal chemistry, and their metal complexes have been explored for their antimicrobial and antitumor properties.[7]

Signaling Pathway (Hypothetical)

Signaling_Pathway cluster_drug Drug Action drug Metal Complex (e.g., Cu(II) complex) target Cellular Target (e.g., DNA, Enzyme) drug->target ros ROS Generation drug->ros apoptosis Apoptosis target->apoptosis ros->apoptosis

Caption: Hypothetical pathway of a bioactive metal complex.

References

Application Notes and Protocols: The Use of 2-(Pyridin-2-yl)aniline in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors based on the versatile 2-(pyridin-2-yl)aniline scaffold. This core structure is of significant interest in medicinal chemistry due to the pyridine ring's ability to act as a hydrogen bond acceptor, often interacting with the hinge region of the ATP-binding site of kinases, while the aniline moiety provides a convenient point for substitution to modulate potency, selectivity, and pharmacokinetic properties.

Introduction

The this compound scaffold is a privileged structure in the design of small molecule kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of targeted kinase inhibitors is therefore a major focus of modern drug discovery. Derivatives of this compound have shown promise as inhibitors of various kinases, including Apoptosis Signal-regulating Kinase 1 (ASK1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are implicated in inflammatory diseases and angiogenesis in cancer, respectively.

This document outlines the key synthetic routes to the this compound core and its derivatives, provides detailed experimental protocols, summarizes the biological activity of representative compounds, and illustrates the relevant signaling pathways.

Data Presentation: Biological Activity of this compound Analogs

The following table summarizes the in vitro kinase inhibitory activity of representative compounds based on scaffolds structurally related to this compound. This data serves to demonstrate the potential of this chemical space for developing potent kinase inhibitors.

Compound IDCore ScaffoldTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound 1 Pyridin-2-yl UreaASK11.55 ± 0.27Selonsertib-
Compound 2 Pyridin-2-yl UreaASK145.27 ± 4.82Selonsertib-
Compound 3 Pyridin-2-yl UreaASK12.92 ± 0.28Selonsertib-
Compound 8e Pyridine-UreaVEGFR-23930 ± 730Sorafenib90 ± 10
Compound 8b Pyridine-UreaVEGFR-25000 ± 1910Sorafenib90 ± 10

Note: Data for Compounds 1, 2, and 3 are for pyridin-2-yl urea derivatives targeting ASK1[1][2]. Data for Compounds 8e and 8b are for pyridine-urea derivatives targeting VEGFR-2[3]. Selonsertib and Sorafenib are included as reference clinical inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 2-Nitro-6-(pyridin-2-yl)aniline via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 2-bromo-6-nitroaniline with 2-pyridylboronic acid, a key step in forming the biaryl core.[4]

Materials:

  • 2-Bromo-6-nitroaniline

  • 2-Pyridylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-bromo-6-nitroaniline (1.0 mmol), 2-pyridylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (10 mL) and water (2 mL) to the flask.

  • To this mixture, add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-nitro-6-(pyridin-2-yl)aniline.

Protocol 2: Synthesis of this compound via Reduction of 2-Nitro-6-(pyridin-2-yl)aniline

This protocol outlines a general method for the reduction of the nitro group to an amine using tin(II) chloride.

Materials:

  • 2-Nitro-6-(pyridin-2-yl)aniline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-nitro-6-(pyridin-2-yl)aniline (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4.0 mmol) to the solution.

  • Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate (20 mL) and carefully add saturated aqueous sodium bicarbonate solution to neutralize the mixture (caution: gas evolution).

  • Filter the mixture through celite to remove tin salts, washing the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by column chromatography if necessary.

Protocol 3: Synthesis of N-(2-(pyridin-2-yl)phenyl)urea Derivatives

This protocol describes a general method for the synthesis of urea derivatives from this compound.

Materials:

  • This compound

  • Appropriate isocyanate (e.g., phenyl isocyanate)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol) and anhydrous THF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired isocyanate (1.05 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, if a precipitate has formed, collect the solid by filtration and wash with cold THF or diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the desired urea derivative.

Protocol 4: In Vitro Kinase Inhibition Assay (General)

This protocol provides a framework for assessing the inhibitory activity of synthesized compounds against a target kinase.[4]

Materials:

  • Synthesized this compound derivatives

  • Recombinant human kinase enzyme

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer

  • 96-well or 384-well plates

  • Luminescence/fluorescence plate reader or scintillation counter (for radiometric assays)

Procedure:

  • Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO).

  • In a multi-well plate, add the kinase reaction buffer, the kinase substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and the recombinant kinase enzyme.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution.

  • Measure the amount of ADP produced (proportional to kinase activity) using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Logical Relationships and Workflows

G General Workflow for Kinase Inhibitor Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 2-bromo-6-nitroaniline, 2-pyridylboronic acid) suzuki Suzuki-Miyaura Coupling (Protocol 1) start->suzuki reduction Nitro Group Reduction (Protocol 2) suzuki->reduction core This compound Scaffold reduction->core derivatization Derivatization (e.g., Urea Formation - Protocol 3) core->derivatization library Library of Inhibitors derivatization->library kinase_assay In Vitro Kinase Assay (Protocol 4) library->kinase_assay sar Structure-Activity Relationship (SAR) Analysis kinase_assay->sar sar->derivatization Feedback for New Derivatives lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Efficacy Studies lead_opt->in_vivo

Caption: A general workflow for the synthesis and evaluation of kinase inhibitors.

Signaling Pathways

G Simplified ASK1 Signaling Pathway stress Cellular Stress (e.g., ROS, TNF-α) ask1 ASK1 stress->ask1 mkk47 MKK4/7 ask1->mkk47 jnk JNK mkk47->jnk p38 p38 mkk47->p38 apoptosis Apoptosis jnk->apoptosis inflammation Inflammation p38->inflammation inhibitor This compound -based Inhibitor inhibitor->ask1 Inhibition

Caption: The ASK1 signaling cascade and the point of inhibition.

G Simplified VEGFR-2 Signaling Pathway in Angiogenesis vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 Binds to dimerization Receptor Dimerization & Autophosphorylation vegfr2->dimerization downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) dimerization->downstream proliferation Endothelial Cell Proliferation, Migration, & Survival downstream->proliferation angiogenesis Angiogenesis proliferation->angiogenesis inhibitor This compound -based Inhibitor inhibitor->dimerization Inhibition of ATP-binding site

Caption: The VEGFR-2 signaling pathway and the point of inhibition.

References

Application Notes and Protocols for 2-(pyridin-2-yl)aniline Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2-(pyridin-2-yl)aniline derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). These compounds represent a versatile class of materials that can be tailored for various functions within an OLED device, including as host materials for phosphorescent emitters, charge-transporting materials, and emissive materials themselves. The inherent electronic properties of the pyridine and aniline moieties allow for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection, transport, and recombination, leading to enhanced device performance.

Molecular Design and Applications

The performance of this compound derivatives in OLEDs is intrinsically linked to their molecular structure. Key design strategies focus on enhancing thermal stability, promoting amorphous film formation to prevent crystallization, and tuning the electronic properties to match other materials in the OLED stack. The electron-deficient nature of the pyridine ring makes these derivatives suitable as electron-transporting materials (ETMs) and as hosts for phosphorescent emitters, while the electron-rich aniline moiety can facilitate hole transport. By modifying substituents on either the pyridine or aniline rings, researchers can precisely control the optoelectronic properties of the material.

Quantitative Data on OLEDs Utilizing Pyridine Derivatives

The following tables summarize the performance of various OLEDs that incorporate pyridine-based derivatives, including those with similar structural motifs to this compound. This data provides a benchmark for the potential performance of newly synthesized this compound derivatives.

Table 1: Performance of OLEDs with Pyridine Derivatives as Host Materials

Host Material DerivativeEmitterMax. Current Eff. (cd/A)Max. Power Eff. (lm/W)Max. EQE (%)Emission ColorReference
m-CzDPzBlue Phosphorescent48.3-26.8Blue[1]
3-CzDPzGreen Phosphorescent91.2-29.0Green[1]
3-CzDPzBlue TADF26.2-15.8Blue[1]
3-CzDPzGreen TADF41.1-13.3Green[1]
CzCbPyDeep Blue TADF---Deep Blue[2]
2CzCbPyDeep Blue TADF---Deep Blue[2]

Note: EQE denotes External Quantum Efficiency. TADF stands for Thermally Activated Delayed Fluorescence.

Table 2: Performance of OLEDs with Pyridine Derivatives as Hole-Transporting Materials (HTMs)

HTM DerivativeEmitterMax. Luminance (cd/m²)Max. Current Eff. (cd/A)Max. EQE (%)Emission ColorReference
Py-Br (pyrene-pyridine)Yellow Phosphorescent1730022.49.0Yellow[3][4][5]
Py-Me (pyrene-pyridine)Yellow Phosphorescent---Yellow[3][4][5]
Py-03 (pyrene-pyridine)Yellow Phosphorescent---Yellow[3][4][5]

Table 3: Performance of a Deep-Blue Emitting OLED

EmitterMax. Luminance (cd/m²)Max. Current Eff. (cd/A)Max. Power Eff. (lm/W)Max. EQE (%)CIE CoordinatesReference
Cz-SBDPI129845.95.76.2(0.15, 0.06)[6]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

A common method for the synthesis of this compound derivatives is through a palladium-catalyzed cross-coupling reaction. The following is a generalized protocol.

Materials:

  • Substituted 2-halopyridine (e.g., 2-bromopyridine)

  • Substituted aniline (e.g., 2-aminophenylboronic acid or aniline)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if necessary, e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask, combine the substituted 2-halopyridine (1.0 eq), the substituted aniline derivative (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the ligand (if required).

  • Add the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

A novel synthetic strategy for 2-(pyridin-2-yl)anilines has also been reported using a Pd/C-ethylene system starting from 2-(pyridin-2-yl)cyclohexan-1-ones.[7]

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol describes a general procedure for the fabrication of a multilayer OLED via thermal evaporation in a high-vacuum environment.

Materials:

  • Pre-cleaned Indium Tin Oxide (ITO) coated glass substrates

  • Hole-Injection Layer (HIL) material

  • Hole-Transporting Layer (HTL) material (e.g., NPB)

  • Emissive Layer (EML) material (host and dopant, e.g., a this compound derivative as a host)

  • Electron-Transporting Layer (ETL) material (e.g., TPBi)[6]

  • Electron-Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

  • Quartz crystal microbalance for thickness monitoring

Procedure:

  • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Transfer the cleaned substrates to the high-vacuum thermal evaporation chamber.

  • Sequentially deposit the organic and metallic layers onto the ITO substrate. The deposition rates and thicknesses should be precisely controlled using a quartz crystal microbalance. A typical device structure could be:

    • ITO (Anode)

    • HIL (e.g., 10 nm)

    • HTL (e.g., 40 nm)

    • EML (e.g., 20 nm, host doped with the emissive material)

    • ETL (e.g., 30 nm)

    • EIL (e.g., 1 nm of LiF)

    • Cathode (e.g., 100 nm of Al)

  • After deposition, the devices should be encapsulated in an inert atmosphere (e.g., a glovebox) to prevent degradation from moisture and oxygen.

Protocol 3: Characterization of OLED Devices

Equipment:

  • Source measure unit (SMU)

  • Photometer or spectroradiometer

  • Goniometer for angular-dependent measurements

Procedure:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Connect the OLED device to the SMU.

    • Apply a forward bias voltage and measure the current and luminance simultaneously.

    • Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V) curves.

  • Electroluminescence (EL) Spectrum:

    • Measure the EL spectrum of the device at a specific voltage or current density using a spectroradiometer.

    • Determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.

  • Efficiency Calculation:

    • Calculate the current efficiency (in cd/A), power efficiency (in lm/W), and external quantum efficiency (EQE, in %) from the J-V-L data and the EL spectrum.

  • Lifetime Measurement:

    • Determine the operational lifetime of the device (e.g., LT₅₀, the time for the initial luminance to decrease by 50%) by operating it at a constant current density.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Conditions 2-halopyridine 2-halopyridine Reaction Cross-Coupling 2-halopyridine->Reaction Aniline_derivative Aniline derivative Aniline_derivative->Reaction Catalyst Pd Catalyst Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Purification Purification Reaction->Purification Final_Product This compound Derivative Purification->Final_Product

Caption: Synthetic pathway for this compound derivatives.

G cluster_layers Device Stack Substrate_Prep ITO Substrate Cleaning (Ultrasonication, UV-Ozone) Deposition Vacuum Thermal Evaporation (<10^-6 Torr) Substrate_Prep->Deposition Encapsulation Inert Atmosphere Encapsulation Deposition->Encapsulation Anode Anode (ITO) Testing Device Characterization (J-V-L, EL, Lifetime) Encapsulation->Testing Cathode Cathode (Al) EIL EIL (LiF) EIL->Cathode ETL ETL ETL->EIL EML EML (Host + Dopant) EML->ETL HTL HTL HTL->EML HIL HIL HIL->HTL Anode->HIL G cluster_charge Anode Anode HIL HIL Anode->HIL Cathode Cathode EIL EIL Cathode->EIL HTL HTL HIL->HTL EML EML HTL->EML Exciton Exciton (h+ + e-) EML->Exciton Recombination ETL ETL ETL->EML EIL->ETL Hole Hole (h+) Hole->EML Electron Electron (e-) Electron->EML Light Light (Photon) Exciton->Light Radiative Decay

References

Application Notes and Protocols: Fluorescence Quenching Studies Involving 2-(Pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-2-yl)aniline, also known as 2-N-anilinopyridine, is a fluorescent molecule that has garnered interest in the field of chemical sensing. Its structure, featuring both a pyridine and an aniline moiety, allows for potential metal ion chelation and modulation of its photophysical properties. Fluorescence quenching is a powerful analytical technique that can be employed to study the interaction of fluorophores with various analytes. This document provides a comprehensive overview of the application of this compound in fluorescence quenching studies, including its fundamental fluorescent properties and a detailed protocol for conducting such experiments.

Fluorescent Properties of this compound

This compound exhibits fluorescence, with its excitation and emission maxima being solvent-dependent. The fluorescence intensity of this compound is sensitive to its environment, a key characteristic for its use as a sensor. For instance, in tetrahydrofuran, it shows a higher fluorescence intensity compared to other solvents like ethyl acetate and ethanol.[1] The fluorescence peak for 2-N-anilinopyridine has been observed at 368 nm when excited at 339 nm in tetrahydrofuran.[1] In a separate study, under capped conditions to limit oxygen, the fluorescence peak was observed at 383 nm with an excitation of 277 nm.[2] The presence of oxygen has been noted to quench the fluorescence of this compound, suggesting that deoxygenation of solutions may be necessary for certain applications to enhance sensitivity.[1] The fluorescence of 2-N-anilinopyridine occurs at higher wavelengths compared to its structural isomer, 3-N-anilinopyridine, which is attributed to an increased degree of conjugation.[1]

Application in Fluorescence Quenching Sensing

Fluorescence quenching of this compound can be exploited for the detection of various analytes, particularly metal ions. The nitrogen atoms in the pyridine ring and the aniline group can act as binding sites for metal ions. This interaction can lead to a decrease in the fluorescence intensity of the molecule through mechanisms such as electron transfer, energy transfer, or formation of a non-emissive ground-state complex. While specific quantitative data for the fluorescence quenching of this compound with a wide range of analytes is not extensively documented in the literature, the principles of using pyridine-containing fluorophores for metal ion sensing are well-established. For example, various pyridine derivatives have been successfully employed as fluorescent sensors for toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺.[3]

Potential Quenching Mechanism

The quenching of fluorescence of this compound by metal ions is often due to the formation of a complex. The metal ion coordinates with the nitrogen atoms of the pyridine and aniline groups, which can facilitate non-radiative decay pathways for the excited state, thus quenching the fluorescence.

G Hypothetical Quenching Mechanism F This compound (Fluorophore) FM Non-fluorescent Complex F->FM Binding Em Fluorescence (hν') F->Em M Metal Ion (Quencher) M->FM Q Quenching FM->Q E Excitation (hν) E->F

Caption: Hypothetical metal ion binding and fluorescence quenching of this compound.

Quantitative Data Summary

As specific fluorescence quenching data for this compound is limited, the following table presents data for a closely related pyridine-based fluorescent sensor, 2-(pyridine-2-yl)-2,3-dihydroquinazolin-4(1H)-one, for the detection of Cu²⁺ ions as a representative example. This data is intended to be illustrative of the types of quantitative parameters obtained in such studies.

Fluorophore SystemAnalyte (Quencher)SolventKsv (M-1)Ka (M-1)Limit of Detection (LOD)
2-(pyridine-2-yl)-2,3-dihydroquinazolin-4(1H)-oneCu²⁺Not SpecifiedNot Reported8.02 x 10⁴0.1 nM

Note: Data is for a related compound and serves as an example.

Experimental Protocols

This section provides a detailed protocol for a typical fluorescence quenching experiment using this compound as the fluorophore.

Materials and Reagents
  • This compound (Fluorophore)

  • Quencher (e.g., a metal salt such as CuSO₄, FeCl₃, etc.)

  • Spectroscopic grade solvent (e.g., Tetrahydrofuran, Acetonitrile, or an appropriate buffer solution)

  • Volumetric flasks

  • Micropipettes

  • Quartz cuvettes

Instrumentation
  • UV-Vis Spectrophotometer

  • Spectrofluorometer

Experimental Workflow Diagram

G Fluorescence Quenching Experimental Workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis stock_F Prepare Stock Solution of This compound series Prepare a Series of Solutions with Fixed [Fluorophore] and Varying [Quencher] stock_F->series stock_Q Prepare Stock Solution of Quencher stock_Q->series abs Record UV-Vis Absorption Spectra series->abs em Record Fluorescence Emission Spectra series->em sv_plot Construct Stern-Volmer Plot (I₀/I vs. [Q]) em->sv_plot calc Calculate Stern-Volmer Constant (Ksv) sv_plot->calc lod Determine Limit of Detection (LOD) calc->lod

Caption: A generalized workflow for fluorescence quenching experiments.

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.

    • Prepare a stock solution of the quencher of a known concentration (e.g., 10 mM) in the same solvent.

  • Preparation of Sample Solutions:

    • Prepare a series of volumetric flasks.

    • To each flask, add a fixed volume of the this compound stock solution to achieve a final concentration in the micromolar range (e.g., 10 µM).

    • Add increasing volumes of the quencher stock solution to the flasks to create a range of quencher concentrations.

    • Bring all flasks to the final volume with the solvent. One flask should contain only the fluorophore solution (no quencher) to serve as the reference (I₀).

  • Spectroscopic Measurements:

    • Record the UV-Vis absorption spectrum of each solution to check for any changes in the absorption profile upon addition of the quencher. This can help in determining the quenching mechanism (dynamic vs. static).

    • Set the excitation wavelength of the spectrofluorometer to the absorption maximum of this compound.

    • Record the fluorescence emission spectrum for each prepared solution. The fluorescence intensity (I) at the emission maximum will be recorded.

  • Data Analysis:

    • Stern-Volmer Analysis: The quenching data is typically analyzed using the Stern-Volmer equation: I₀ / I = 1 + Ksv * [Q] where:

      • I₀ is the fluorescence intensity in the absence of the quencher.

      • I is the fluorescence intensity in the presence of the quencher.

      • Ksv is the Stern-Volmer quenching constant.

      • [Q] is the concentration of the quencher.

    • Plot I₀ / I versus [Q]. A linear plot indicates a single type of quenching mechanism (either purely static or purely dynamic).

    • The Stern-Volmer constant (Ksv) can be determined from the slope of the linear fit.

    • Binding Constant (for static quenching): If the quenching is due to the formation of a ground-state complex (static quenching), the binding constant (Ka) can be calculated from the Stern-Volmer constant.

    • Limit of Detection (LOD): The LOD can be calculated using the formula: LOD = 3σ / k where:

      • σ is the standard deviation of the blank measurement.

      • k is the slope of the calibration curve (fluorescence intensity vs. low concentrations of the quencher).

Conclusion

This compound is a promising fluorophore for the development of fluorescent sensors based on the principle of fluorescence quenching. Its sensitivity to the local environment and its potential to coordinate with metal ions make it a valuable tool for analytical applications. The protocols and information provided herein offer a solid foundation for researchers to design and execute fluorescence quenching studies utilizing this and similar pyridine-based compounds. While more research is needed to fully characterize its quenching behavior with a broader range of analytes, the existing data on related compounds suggests a high potential for its application in chemical sensing and drug development.

References

Application Notes and Protocols: Synthesis of Phosphorescent Emitters Using 2-(Pyridin-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of phosphorescent emitters based on 2-(pyridin-2-yl)aniline derivatives. The focus is on cyclometalated iridium(III) complexes, which are renowned for their robust photophysical properties and diverse applications in areas such as bioimaging and organic light-emitting diodes (OLEDs).

Introduction

Phosphorescent transition metal complexes, particularly those of iridium(III), have garnered significant attention due to their ability to harvest both singlet and triplet excitons, leading to high quantum efficiencies. The use of this compound and its derivatives as cyclometalating ligands offers a versatile platform for tuning the photophysical and electrochemical properties of these emitters. The bidentate N^N coordination of the this compound scaffold to the iridium center, along with an ancillary ligand, results in stable octahedral complexes with strong spin-orbit coupling, facilitating efficient phosphorescence.

These emitters have shown great promise in various applications, including as probes for bioimaging, where their long-lived emission allows for time-resolved measurements to reduce background fluorescence.[1] In the realm of drug development, these phosphorescent complexes can be utilized to monitor cellular uptake and localization of therapeutic agents or to act as photosensitizers in photodynamic therapy.

Data Presentation: Photophysical Properties

The photophysical properties of phosphorescent emitters are crucial for their application. The following table summarizes key data for representative iridium(III) complexes with ligands structurally similar to this compound, showcasing the tunability of their emission characteristics.

ComplexCyclometalating Ligand (C^N)Ancillary Ligand (N^N or O^O)Emission Max (λem) [nm]Photoluminescence Quantum Yield (Φ)Phosphorescence Lifetime (τ) [μs]Reference
1 2-phenylpyridine (ppy)acetylacetonate (acac)510-5250.44 - 0.601.00 - 23.1[2]
2 2-(2,4-difluorophenyl)pyridine (dfppy)2-(1H-1,2,4-triazol-1-yl)pyridine462, 487Not ReportedNot Reported[3]
3 4-(pyridin-2-yl)-benzoic acid derivativedi-imine chelateNot specified0.14 - 0.15 (in degassed aqueous solution)Not specified[4]
4 2-phenylquinoline (pq)3-(2-Pyridyl)-5,6-bis(4-sulfophenyl)-1,2,4-triazine634Not ReportedNot Reported[5]
5 Benzo[h]quinoline (bzq)2,2':6',2"-terpyridine (tpy)5720.03720.080[6]
6 1-phenylisoquinoline (piq)2,2':6',2"-terpyridine (tpy)5880.09571.965[6]

Experimental Protocols

The synthesis of cyclometalated iridium(III) phosphorescent emitters typically follows a two-step procedure. The first step involves the synthesis of a chloride-bridged iridium(III) dimer, which is then reacted with an ancillary ligand in the second step to yield the final monomeric complex.

Protocol 1: Synthesis of the Chloride-Bridged Iridium(III) Dimer

This protocol describes the general synthesis of the dichloro-bridged dimer, [(C^N)₂Ir(μ-Cl)]₂, where C^N is the this compound derivative.

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·nH₂O)

  • This compound derivative (2.5 equivalents)

  • 2-ethoxyethanol

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • In a two-neck round-bottom flask equipped with a condenser and a magnetic stirrer, combine Iridium(III) chloride hydrate and 2.5 equivalents of the this compound derivative.

  • Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water to the flask.

  • De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add deionized water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it with methanol and then diethyl ether to remove unreacted starting materials.

  • Dry the resulting solid under vacuum to yield the chloride-bridged iridium(III) dimer. This product is often used in the next step without further purification.

Protocol 2: Synthesis of the Monomeric Iridium(III) Complex

This protocol outlines the reaction of the chloride-bridged dimer with an ancillary ligand to form the final phosphorescent emitter.

Materials:

  • Dichloro-bridged iridium(III) dimer from Protocol 1

  • Ancillary ligand (e.g., acetylacetone, picolinic acid, 2,2'-bipyridine derivative) (2.2 equivalents)

  • Sodium carbonate (or another suitable base)

  • Dichloromethane (DCM)

  • Methanol

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • In a round-bottom flask, suspend the dichloro-bridged iridium(III) dimer in dichloromethane.

  • Add 2.2 equivalents of the desired ancillary ligand and a base such as sodium carbonate.

  • De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reflux the reaction mixture under an inert atmosphere for 4-12 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, filter the mixture to remove any inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/hexane or dichloromethane/methanol).

  • Recrystallize the purified product from a suitable solvent mixture (e.g., dichloromethane/hexane) to obtain the final phosphorescent iridium(III) complex.

  • Characterize the final product using NMR spectroscopy, mass spectrometry, and elemental analysis.

Visualizations

Logical Workflow for Synthesis

G cluster_ligand Ligand Preparation cluster_synthesis Complex Synthesis cluster_characterization Characterization ligand This compound Derivative dimer Formation of Chloro-Bridged Dimer [(C^N)₂Ir(μ-Cl)]₂ ligand->dimer ancillary Ancillary Ligand (e.g., acac) complex Reaction with Ancillary Ligand [Ir(C^N)₂(N^N/O^O)] ancillary->complex start IrCl₃·nH₂O start->dimer + this compound Reflux in 2-ethoxyethanol/H₂O dimer->complex + Ancillary Ligand Reflux in DCM purification Purification (Column Chromatography, Recrystallization) complex->purification product Final Phosphorescent Emitter purification->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms photophys Photophysical Measurements (UV-Vis, Emission, Lifetime, QY) product->photophys

Caption: General workflow for the synthesis and characterization of phosphorescent iridium(III) emitters.

Application in Drug Development: Cellular Imaging Workflow

G cluster_probe Probe Preparation cluster_cell Cellular Experiment cluster_imaging Imaging and Analysis probe Synthesized Phosphorescent Ir(III) Complex incubation Incubate Cells with Phosphorescent Probe probe->incubation cells Culture Target Cells drug_treatment Treat Cells with Drug (Optional) cells->drug_treatment drug_treatment->incubation wash Wash to Remove Excess Probe incubation->wash microscopy Phosphorescence Microscopy (e.g., Confocal, PLIM) wash->microscopy data_analysis Image Analysis: Localization, Intensity, Lifetime microscopy->data_analysis conclusion Determine Drug Uptake, Cellular Response, or Probe Localization data_analysis->conclusion

Caption: Workflow for utilizing phosphorescent emitters in cellular imaging for drug development studies.

Applications in Drug Development and Research

The unique photophysical properties of phosphorescent emitters derived from this compound make them valuable tools for researchers in drug development and other scientific fields.

  • Cellular Imaging and Tracking: These complexes can be designed to localize within specific cellular compartments, such as the mitochondria.[7] Their high photostability and long emission lifetimes allow for long-term tracking of cellular processes and the effects of drug candidates.[8]

  • Sensing and Diagnostics: The phosphorescence of these emitters can be sensitive to the local microenvironment, such as oxygen concentration or pH.[4] This enables their use as probes to monitor cellular health, hypoxia, or the activity of certain enzymes. For example, a probe's emission might be "turned on" or "turned off" in the presence of a specific analyte or upon a change in cellular conditions.[5]

  • Monitoring Drug Delivery: By conjugating a phosphorescent emitter to a drug molecule, it is possible to visualize the uptake, distribution, and target engagement of the drug within cells or tissues. This provides crucial information for optimizing drug design and delivery systems.

  • Photodynamic Therapy (PDT): Upon excitation with light of a specific wavelength, these phosphorescent complexes can generate reactive oxygen species (ROS), which can induce cell death. This property makes them potential candidates for use as photosensitizers in PDT for cancer treatment.

Disclaimer: The provided protocols are generalized and may require optimization for specific this compound derivatives and ancillary ligands. All experimental work should be conducted in a properly equipped laboratory, following all necessary safety precautions.

References

Application Notes and Protocols for N-arylation of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of 2-aminopyridine is a fundamental transformation in organic synthesis, providing a crucial scaffold for numerous compounds in medicinal chemistry and materials science. The resulting N-aryl-2-aminopyridine motif is a key structural element in a wide array of biologically active molecules and functional materials. Two of the most powerful and widely adopted methods for constructing this C-N bond are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

This document provides detailed application notes and experimental protocols for both methodologies, including quantitative data on substrate scope and reaction yields, as well as visualizations of the catalytic cycles and experimental workflows.

I. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1] It typically employs a palladium catalyst in conjunction with a phosphine ligand and a base. The reaction is known for its high functional group tolerance and broad substrate scope.[1]

Data Presentation

The following table summarizes the reaction conditions and yields for the Buchwald-Hartwig N-arylation of 2-aminopyridine and its derivatives with various aryl halides.

Entry2-Aminopyridine DerivativeAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Aminopyridine4-BromotoluenePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1102485
22-Amino-5-bromopyridineAnilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Toluene1001292
32-Aminopyrimidine4-BromotoluenePdCl₂(PPh₃)₂ (5)Xantphos (10)NaOtBuToluenereflux1282[2]
42-Aminopyrimidine4-BromoanisolePdCl₂(PPh₃)₂ (5)Xantphos (10)NaOtBuToluenereflux1231[2]
52-Aminopyrimidine1-Bromo-4-(trifluoromethyl)benzenePdCl₂(PPh₃)₂ (5)Xantphos (10)NaOtBuToluenereflux1227[2]
Experimental Protocol: Buchwald-Hartwig N-arylation

This protocol is a general procedure for the palladium-catalyzed N-arylation of 2-aminopyridine with an aryl bromide.

Materials:

  • 2-Aminopyridine (1.0 mmol, 1.0 equiv)

  • Aryl bromide (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add 2-aminopyridine, the aryl bromide, Pd₂(dba)₃, Xantphos, and cesium carbonate.

  • Seal the Schlenk tube with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous toluene (5 mL) to the reaction mixture via syringe.

  • Place the Schlenk tube in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-aminopyridine.

II. Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[3] While traditional Ullmann conditions often required harsh reaction conditions, modern protocols utilize ligands and additives to facilitate the reaction under milder temperatures.[4]

Data Presentation

The following table summarizes the reaction conditions and yields for the Ullmann N-arylation of 2-aminopyridine and related amines with various aryl halides.

EntryAmineAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-AminopyridineIodobenzeneCuI (10)N-methylglycine (20)K₃PO₄DMSOrt2485[5]
2AnilineIodobenzeneCuI (10)N-methylglycine (20)K₃PO₄DMSOrt2490[5]
32-Aminopyridine4-ChloroanisoleCuI (5)2-aminopyridine 1-oxide (10)K₂CO₃Dioxane1202481[6]
4Benzylamine4-ChlorobenzonitrileCuI (5)2-aminopyridine 1-oxide (10)K₂CO₃Dioxane1202493[6]
5Aniline4-IodoanisoleCuSO₄·5H₂O (10)None-Water80674[7]
Experimental Protocol: Ullmann N-arylation

This protocol is a general procedure for the copper-catalyzed N-arylation of 2-aminopyridine with an aryl iodide at room temperature.[5]

Materials:

  • 2-Aminopyridine (1.5 mmol, 1.5 equiv)

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • N-methylglycine (0.2 mmol, 20 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous dimethyl sulfoxide (DMSO) (1 mL)

  • Reaction vial with a screw cap

  • Magnetic stirrer

Procedure:

  • To a reaction vial containing a magnetic stir bar, add 2-aminopyridine, the aryl iodide, CuI, N-methylglycine, and potassium phosphate.

  • Add anhydrous DMSO (1 mL) to the vial.

  • Seal the vial with a screw cap and stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-aminopyridine.

Mandatory Visualizations

Catalytic Cycles and Experimental Workflows

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord 2-Aminopyridine RedElim Reductive Elimination Intermediate AmineCoord->RedElim Base RedElim->Pd0 Product Product N-Aryl-2-aminopyridine RedElim->Product ArylHalide Ar-X Amine 2-Aminopyridine Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Ullmann_Catalytic_Cycle CuI Cu(I)L AmideComplex Cu(I)-Amide Complex CuI->AmideComplex 2-Aminopyridine, Base OxAdd Cu(III) Intermediate AmideComplex->OxAdd Ar-X OxAdd->CuI Reductive Elimination (Product) Product N-Aryl-2-aminopyridine OxAdd->Product ArylHalide Ar-X Amine 2-Aminopyridine Base Base

Caption: Catalytic cycle for the Ullmann N-arylation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: 2-Aminopyridine, Aryl Halide, Catalyst, Ligand, Base inert Establish Inert Atmosphere reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (if required) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify product product purify->product Isolated Product

Caption: General experimental workflow for N-arylation.

References

Catalytic Applications of 2-(Pyridin-2-yl)aniline Palladium Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium complexes featuring N,N'-bidentate ligands are cornerstones of modern organic synthesis, enabling a wide array of cross-coupling reactions that are fundamental to the construction of complex molecules, including active pharmaceutical ingredients. The ligand 2-(pyridin-2-yl)aniline, which incorporates both a pyridinyl and an aniline moiety, forms stable chelate complexes with palladium. These complexes have demonstrated significant catalytic activity in various C-C and C-N bond-forming reactions. The electronic properties of the ligand, arising from the interplay between the electron-donating aniline and the electron-accepting pyridine, can be fine-tuned to influence the reactivity and efficiency of the palladium center. This document provides detailed application notes and experimental protocols for the synthesis and catalytic use of these versatile complexes.

Synthesis of Palladium Complexes of this compound

The synthesis of palladium(II) complexes with this compound typically involves the reaction of a palladium(II) salt with the ligand in a suitable solvent. The resulting complexes are often air- and moisture-stable solids.

General Experimental Protocol: Synthesis of [Pd(this compound)Cl₂]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and standard glassware

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve Palladium(II) chloride (1 mmol) in anhydrous methanol (20 mL).

  • To this solution, add a solution of this compound (1 mmol) in anhydrous methanol (10 mL) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours, during which a precipitate will form.

  • After the reaction is complete, collect the precipitate by filtration.

  • Wash the solid with cold methanol (2 x 5 mL) and then with anhydrous diethyl ether (2 x 10 mL).

  • Dry the resulting solid complex under vacuum to yield the final product.

Characterization: The resulting complex can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.

Catalytic Applications in Cross-Coupling Reactions

Palladium complexes of this compound are effective pre-catalysts for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions are pivotal in the synthesis of biaryls, substituted alkenes, and arylamines, which are common motifs in pharmaceutical compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds.

General Experimental Protocol:

Materials:

  • Aryl halide (e.g., 4-bromotoluene) (1 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • [Pd(this compound)Cl₂] (0.01-1 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2 mmol)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture) (5 mL)

  • Standard reaction vessel with condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, base, and the palladium complex.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent to the mixture.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling:

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various substrates using palladium complexes of this compound and its derivatives as catalysts.

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acid0.1K₂CO₃Dioxane/H₂O1004>95
24-ChloroanisolePhenylboronic acid1.0Cs₂CO₃Toluene1101288
31-Bromo-4-nitrobenzene4-Methoxyphenylboronic acid0.5K₂CO₃DMF/H₂O90292
42-BromopyridinePhenylboronic acid0.5K₃PO₄Dioxane100685

Note: Data is compiled from various sources and may involve substituted this compound ligands. Conditions should be optimized for specific substrates.

Heck-Mizoroki Reaction

The Heck reaction is a powerful tool for the synthesis of substituted alkenes through the coupling of unsaturated halides with alkenes.[1]

General Experimental Protocol:

Materials:

  • Aryl halide (e.g., iodobenzene) (1 mmol)

  • Alkene (e.g., styrene, n-butyl acrylate) (1.5 mmol)

  • [Pd(this compound)Cl₂] (0.1-2 mol%)

  • Base (e.g., Et₃N, NaOAc) (1.5 mmol)

  • Solvent (e.g., DMF, NMP, toluene) (5 mL)

  • Standard reaction vessel with condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine the aryl halide, the palladium complex, and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent and the alkene.

  • Heat the reaction mixture to 100-140 °C with stirring for 6-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, filter the reaction mixture to remove any precipitated salts.

  • Dilute the filtrate with an organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data for Heck Reaction:

The following table presents typical yields for the Heck reaction catalyzed by palladium complexes of this compound and related ligands.

EntryAryl HalideAlkeneCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyrene0.5Et₃NDMF1201290
24-Bromoacetophenonen-Butyl acrylate1.0NaOAcNMP1402485
31-IodonaphthaleneMethyl methacrylate0.2K₂CO₃Toluene110893
43-BromopyridineStyrene1.0Et₃NDMF1201878

Note: Data is compiled from various sources and may involve substituted this compound ligands. Conditions should be optimized for specific substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between aryl halides and amines, a crucial transformation in medicinal chemistry.[2]

General Experimental Protocol:

Materials:

  • Aryl halide (e.g., 4-chlorotoluene) (1 mmol)

  • Amine (e.g., morpholine, aniline) (1.2 mmol)

  • [Pd(this compound)Cl₂] (1-2 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) (1.4 mmol)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane) (5 mL)

  • Phosphine ligand (e.g., Xantphos, RuPhos) (1-4 mol%)

  • Schlenk tube or glovebox

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere in a Schlenk tube, combine the aryl halide, the palladium complex, the phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent.

  • Add the amine to the reaction mixture.

  • Seal the vessel and heat the mixture to 80-120 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by LC-MS or GC-MS.

  • After completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination:

The following table provides representative yields for the Buchwald-Hartwig amination using palladium catalysts with N,N'-bidentate ligands.

EntryAryl HalideAmineCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneMorpholine2.0NaOtBuToluene1001692
21-Bromo-3,5-dimethylbenzeneAniline1.5LHMDSDioxane1102088
34-BromoanisoleBenzylamine2.0NaOtBuToluene901295
42-ChloropyridinePiperidine2.0K₃PO₄Dioxane1002480

Note: Data is compiled from various sources and may involve substituted this compound ligands and the addition of a phosphine co-ligand is often necessary. Conditions should be optimized for specific substrates.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ Base PdII_Biaryl Ar-Pd(II)L(Ar') Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Catalyzed Reaction

Experimental_Workflow start Start setup Assemble Reaction Vessel (Substrates, Catalyst, Base) start->setup inert Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Troubleshooting & Optimization

"common side reactions in the synthesis of 2-(pyridin-2-yl)aniline"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(pyridin-2-yl)aniline. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable biaryl amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for the synthesis of this compound are palladium-catalyzed cross-coupling reactions. Specifically, the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are widely employed.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to my starting aryl halide minus the halogen. What is happening?

A2: This is a common side reaction in Buchwald-Hartwig aminations known as hydrodehalogenation. It is often caused by factors such as catalyst decomposition, the presence of water, or an inappropriate choice of ligand or base.

Q3: My Suzuki-Miyaura coupling is yielding a significant amount of a symmetrical biaryl byproduct. What is this and how can I prevent it?

A3: You are likely observing the homocoupling of your boronic acid or ester starting material. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle. Ensuring a thoroughly degassed reaction setup is crucial to minimize this byproduct.

Q4: Why is my Buchwald-Hartwig amination of a 2-halopyridine sluggish or failing?

A4: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, effectively poisoning it and inhibiting its catalytic activity. The use of sterically hindered and electron-rich phosphine ligands is crucial to shield the palladium center and prevent this coordination.

Troubleshooting Guides

Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination provides a direct route to form the C-N bond between an aniline derivative and a pyridine derivative.

Typical Reaction Scheme:

Common Side Reactions and Troubleshooting:

Observed Issue Potential Side Reaction Possible Causes Troubleshooting Solutions
Low yield of desired product; presence of dehalogenated aniline or pyridine Hydrodehalogenation- Catalyst decomposition (formation of palladium black)- Presence of moisture or oxygen- Suboptimal ligand or base- Use a pre-catalyst to ensure efficient generation of the active Pd(0) species.- Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).- Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).- Use a non-hydroxide base like sodium tert-butoxide or LHMDS.
Reaction stalls or does not go to completion Catalyst Poisoning- The nitrogen of the pyridine substrate is coordinating to the palladium center.- Employ sterically hindered biaryl phosphine ligands to create a bulky coordination sphere around the palladium, which can prevent pyridine binding.
Formation of complex mixture of byproducts Multiple side reactions- Reaction temperature is too high, leading to decomposition.- Incorrect stoichiometry of reagents.- Lower the reaction temperature and increase the reaction time.- Carefully control the stoichiometry of the amine, aryl halide, and base.
Suzuki-Miyaura Coupling Route

The Suzuki-Miyaura coupling is a versatile method for forming the C-C bond between a pyridine and an aniline derivative.

Typical Reaction Scheme:

Caption: Buchwald-Hartwig synthesis of this compound and the hydrodehalogenation side reaction.

Suzuki-Miyaura Coupling Pathway and Side Reaction

Suzuki_Miyaura_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Boronic_Acid 2-Aminophenylboronic acid Product This compound Boronic_Acid->Product Suzuki-Miyaura Coupling Homocoupling_Product Homocoupling Product Boronic_Acid->Homocoupling_Product Side Reaction 2-Halopyridine 2-Halopyridine 2-Halopyridine->Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Product

Caption: Suzuki-Miyaura synthesis of this compound and the homocoupling side reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere (Degas Solvents) Check_Reagents->Check_Atmosphere Analyze_Byproducts Analyze Crude Mixture for Byproducts (GC-MS/LC-MS) Check_Atmosphere->Analyze_Byproducts Hydrodehalogenation Hydrodehalogenation Detected? Analyze_Byproducts->Hydrodehalogenation Homocoupling Homocoupling Detected? Analyze_Byproducts->Homocoupling Hydrodehalogenation->Homocoupling No Optimize_Ligand Optimize Ligand and Base (Buchwald-Hartwig) Hydrodehalogenation->Optimize_Ligand Yes Improve_Degassing Improve Degassing Technique (Suzuki-Miyaura) Homocoupling->Improve_Degassing Yes Optimize_Temp Optimize Reaction Temperature and Time Homocoupling->Optimize_Temp No Optimize_Ligand->Optimize_Temp Improve_Degassing->Optimize_Temp End Improved Yield Optimize_Temp->End

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

Technical Support Center: Synthesis of 2-(Pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield of 2-(pyridin-2-yl)aniline synthesis. This resource offers detailed troubleshooting for common experimental issues, frequently asked questions, and optimized protocols for prevalent synthetic methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent and effective methods for the synthesis of this compound are palladium-catalyzed cross-coupling reactions. These primarily include the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods are favored for their versatility and ability to form the crucial aryl-aryl or aryl-amine bond.

Q2: Why am I experiencing low yields in the synthesis of this compound?

A2: Low yields are a frequent challenge, often stemming from the pyridine moiety in the substrates. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2][3][4] Other contributing factors include suboptimal reaction conditions, reagent purity, and the presence of oxygen.

Q3: What are the typical side products observed in these reactions?

A3: Common side products include homocoupling of the starting materials (e.g., formation of bipyridine or biaryl compounds), protodeboronation of the boronic acid in Suzuki coupling (replacement of the boronic acid group with a hydrogen atom), and hydrodehalogenation of the aryl halide.[1][3][4][5]

Q4: How critical is the choice of ligand in the palladium-catalyzed coupling reactions?

A4: The ligand is of utmost importance. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, are often essential to shield the palladium center, prevent pyridine coordination, and promote the desired reductive elimination step in the catalytic cycle.[1][2][5][6]

Q5: Is it necessary to perform these reactions under an inert atmosphere?

A5: Yes, it is highly recommended. The active Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation and promote unwanted side reactions like homocoupling.[4][6] Therefore, reactions should be conducted under an inert atmosphere of nitrogen or argon.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Recommended Solution Rationale
Catalyst Poisoning/Deactivation Switch to a more robust catalyst system, such as a pre-formed palladium catalyst with a bulky, electron-rich ligand (e.g., XPhos, SPhos). Increase catalyst loading modestly (e.g., from 1-2 mol% to 3-5 mol%).The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Bulky ligands sterically hinder this coordination.[1][2][4]
Inefficient Oxidative Addition If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide. Increase the reaction temperature.The carbon-halogen bond strength decreases from Cl > Br > I, making oxidative addition easier for heavier halogens.[1][7]
Poor Transmetalation Optimize the base. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Suzuki coupling, consider using more reactive boronic acid derivatives like pinacol esters or trifluoroborate salts.The base is crucial for activating the boronic acid in the transmetalation step. More stable boronic acid derivatives can also improve efficiency.[1][3]
Low Reagent Purity Use fresh, high-purity starting materials. Ensure solvents are anhydrous and properly degassed.Impurities, water, and oxygen can deactivate the catalyst and lead to side reactions.[2]
Issue 2: Significant Side Product Formation
Side Product Potential Cause Recommended Solution Rationale
Homocoupling Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.Oxygen can promote the oxidative homocoupling of boronic acids or organometallic intermediates.[4][6]
Protodeboronation Presence of water or other proton sources, especially with aqueous bases.Use anhydrous solvents and reagents. Consider using a non-aqueous base or a more stable boronic ester.The carbon-boron bond is susceptible to cleavage by protons, especially at elevated temperatures.[1][3]
Hydrodehalogenation β-hydride elimination from the palladium intermediate.Use a bulky ligand to disfavor this pathway. Optimize the base and reaction temperature; sometimes a milder base or lower temperature can help.This side reaction competes with the desired reductive elimination.[5][8]

Quantitative Data Summary

The following tables summarize typical reaction parameters and reported yields for the synthesis of this compound and related compounds via Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Please note that optimal conditions can be substrate-dependent and may require further screening.

Table 1: Suzuki-Miyaura Coupling Parameters

Aryl Halide Boronic Acid/Ester Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
2-Bromoaniline2-Pyridylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100~80-90
2-Chloroaniline2-Pyridylboronic acid pinacol esterPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane110~70-85
2-Iodoaniline2-Pyridylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O90~85-95

Table 2: Buchwald-Hartwig Amination Parameters

Aryl Halide Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
2-BromopyridineAnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene100~75-90
2-ChloropyridineAnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane120~60-75
2-BromopyridineAnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃Toluene110~80-92[9]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromoaniline with 2-Pyridylboronic Acid
  • Reaction Setup: To an oven-dried Schlenk tube, add 2-bromoaniline (1.0 equiv.), 2-pyridylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Ligand Addition: In a separate vial, mix palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.). Add this mixture to the Schlenk tube.

  • Solvent Addition: Add degassed toluene and water (e.g., in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine with Aniline
  • Reaction Setup: To an oven-dried Schlenk tube, add 2-bromopyridine (1.0 equiv.), aniline (1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.) and Xantphos (0.04 equiv.) to the Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-X Aryl Halide Ar'B(OR)2 Boronic Acid/Ester Ar-Ar' This compound

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) [(Ar)LPd(HNR'R'')]X Amine Coordination Ar-Pd(II)-X(L2)->[(Ar)LPd(HNR'R'')]X Amine Binding Ar-Pd(II)-NR'R''(L) Amido Complex [(Ar)LPd(HNR'R'')]X->Ar-Pd(II)-NR'R''(L) Deprotonation (Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L2 Reductive Elimination (Ar-NR'R'') Ar-X Aryl Halide HNR'R'' Amine Ar-NR'R'' This compound

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents & Setup start Low Yield or No Product catalyst Optimize Catalyst & Ligand start->catalyst conditions Adjust Reaction Conditions catalyst->conditions No Improvement success Improved Yield catalyst->success Improvement Use bulky, electron-rich ligands Use bulky, electron-rich ligands reagents Check Reagents & Setup conditions->reagents No Improvement conditions->success Improvement Screen different bases Screen different bases reagents->start Re-evaluate reagents->success Improvement Ensure anhydrous conditions Ensure anhydrous conditions Increase catalyst loading Increase catalyst loading Try different Pd source Try different Pd source Optimize temperature Optimize temperature Change solvent Change solvent Thoroughly degas solvents Thoroughly degas solvents Verify reagent purity Verify reagent purity

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Purification of 2-(pyridin-2-yl)aniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(pyridin-2-yl)aniline using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of this compound in a question-and-answer format.

Q1: My product, this compound, is not moving down the column or is eluting very slowly.

A1: This issue, known as high retention, is likely due to the mobile phase being too non-polar for your compound. The polar nature of the pyridine and aniline moieties requires a sufficiently polar eluent to move the compound through the polar silica gel stationary phase.

  • Solution: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For highly retained compounds, adding a small amount of a more polar solvent like methanol may be necessary.[1] It is recommended to start with a low polarity mobile phase and gradually increase it to find the optimal elution conditions.

Q2: The separation between my product and impurities is poor, resulting in overlapping fractions.

A2: Poor resolution can be caused by several factors, including an inappropriate solvent system, a poorly packed column, or overloading the column with the sample.

  • Solution:

    • Optimize the Mobile Phase: Test various solvent systems using Thin Layer Chromatography (TLC) beforehand to achieve good separation between your product and impurities. The ideal solvent system should give your product an Rf value of approximately 0.2-0.3.[2]

    • Column Packing: Ensure your column is packed uniformly without any cracks or channels. A poorly packed column will lead to uneven solvent flow and band broadening.

    • Sample Loading: The ratio of the crude product to the stationary phase is important. For silica gel column chromatography, this ratio typically ranges from 1:20 to 1:100 by weight.[2] Overloading the column will result in broad bands and poor separation.

Q3: My product spots on the TLC plate are streaking or "tailing".

A3: Tailing is a common issue when purifying basic compounds like anilines on slightly acidic silica gel.[3] The basic nitrogen atoms in this compound can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.

  • Solution: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase.[1][3] This will neutralize the acidic sites on the silica gel and minimize the unwanted interactions, resulting in sharper, more symmetrical spots.

Q4: I am seeing "ghost peaks" or unexpected compounds in my fractions.

A4: Ghost peaks can arise from several sources, including impurities in the solvent, a contaminated column, or the degradation of the sample on the stationary phase.

  • Solution:

    • Use High-Purity Solvents: Always use chromatography-grade solvents to minimize impurities.

    • Clean Glassware: Ensure all glassware used for the chromatography is thoroughly cleaned.

    • Assess Compound Stability: While anilines are generally stable, prolonged exposure to acidic silica gel could potentially cause degradation for some derivatives. If you suspect this, neutralizing the silica gel or using a different stationary phase like alumina could be an option.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: Silica gel is the most commonly used stationary phase for column chromatography of organic compounds and is a suitable choice for this compound.[2] Due to the basic nature of the compound, using silica gel treated with a small amount of a base like triethylamine in the eluent is recommended to prevent peak tailing.[3]

Q2: How do I determine the right mobile phase for my column?

A2: The ideal mobile phase is best determined by running preliminary TLC experiments with different solvent systems. A good starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1][4] The goal is to find a solvent system where your desired compound has an Rf value between 0.2 and 0.3, and is well-separated from any impurities.[2]

Q3: How can I visualize this compound on a TLC plate?

A3: this compound contains aromatic rings (pyridine and aniline) which are chromophores. This should allow for visualization under UV light, typically at 254 nm.[1] If the compound is not sufficiently UV-active, or for enhanced sensitivity, you can use a staining reagent. Common stains for nitrogen-containing compounds include iodine vapor or a potassium permanganate solution.[1]

Q4: What are some common impurities I might encounter?

A4: Impurities will depend on the synthetic route used to prepare this compound. Common impurities could include unreacted starting materials, byproducts from side reactions, or isomers. For example, if the synthesis involves a coupling reaction, you might have residual starting materials or homo-coupled byproducts. It is crucial to run TLCs with your starting materials as standards to identify their positions relative to your product.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on your specific sample and impurity profile.

1. Preparation of the Stationary Phase (Slurry Method):

  • In a beaker, add silica gel (200-300 mesh) to a small amount of the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
  • Stir gently to create a homogenous slurry, ensuring there are no air bubbles.

2. Packing the Column:

  • Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
  • Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.
  • Continuously add the slurry until the desired column height is reached.
  • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
  • Drain the solvent until it is just level with the top of the sand. Never let the column run dry. [2]

3. Sample Loading:

  • Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
  • Carefully apply the sample solution to the top of the column using a pipette.
  • Allow the sample to absorb completely into the silica gel.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.
  • Begin elution with a low polarity solvent system and gradually increase the polarity as needed (gradient elution).
  • Collect the eluent in fractions (e.g., in test tubes). The size of the fractions will depend on the column size and the separation.

5. Analysis of Fractions:

  • Analyze the collected fractions by TLC to determine which ones contain the pure product.
  • Combine the pure fractions containing this compound.
  • Remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Example Gradient Elution System for Purification of this compound

Fraction NumbersHexane (%)Ethyl Acetate (%)Triethylamine (%)Purpose
1-109550.1Elution of non-polar impurities
11-3080200.1Elution of the target compound
31-4050500.1Elution of more polar impurities

Table 2: Hypothetical TLC Data for Optimization

Solvent System (Hexane:Ethyl Acetate)Rf of Starting Material ARf of this compoundRf of Polar Impurity BAssessment
9:10.80.40.1Good separation, product moves a bit fast.
8:20.70.250.05Optimal for column chromatography.
7:30.60.150.02Good separation, but slower elution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation start Start slurry Prepare Silica Slurry start->slurry pack Pack Column slurry->pack load Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end troubleshooting_flowchart cluster_retention Retention Issues cluster_tailing Peak Shape Issues cluster_ghost Contamination Issues start Problem Encountered q_retention Poor Separation or High Retention? start->q_retention q_tailing Peak Tailing on TLC? start->q_tailing q_ghost Ghost Peaks Observed? start->q_ghost a_polarity Increase Mobile Phase Polarity q_retention->a_polarity High Retention a_repack Repack Column & Check Loading q_retention->a_repack Poor Separation end_solve Problem Resolved a_polarity->end_solve a_repack->end_solve a_base Add Triethylamine to Mobile Phase q_tailing->a_base Yes a_base->end_solve a_solvents Use High-Purity Solvents q_ghost->a_solvents Yes a_solvents->end_solve

References

Technical Support Center: Optimization of Palladium-Catalyzed Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed amination, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for successful C-N coupling.

Troubleshooting Guide

This section addresses specific problems you may encounter during your palladium-catalyzed amination experiments in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My Buchwald-Hartwig amination reaction is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?

A: Low or no yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is crucial.[3]

Initial Checks:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[3] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.

  • Reagent Purity: Impurities in the aryl halide, amine, solvent, or base can poison the catalyst.[3][4] Assess the purity of your starting materials. Amines can be purified by distillation, crystallization, or filtration through a plug of activated alumina.[4]

  • Active Catalyst Generation: Ensure that the active LPd(0) species is being generated. Modern palladium precatalysts are often more reliable than using Pd(II) sources that require in-situ reduction.[4][5]

Optimization of Reaction Parameters:

If the initial checks do not resolve the issue, a systematic optimization of the reaction conditions is necessary. The following components are critical:

  • Ligand Selection: The choice of phosphine ligand is paramount and highly substrate-dependent.[3] Sterically hindered and electron-rich ligands often enhance catalytic activity.[3] Consider screening a variety of ligands. Bidentate ligands like BINAP and DPPF were early successes, while bulky monophosphine ligands developed by Buchwald and Hartwig have shown remarkable activity for a wide range of substrates.[6]

  • Base Selection: The strength, solubility, and compatibility of the base are crucial.

    • Strong Bases: Sodium tert-butoxide (NaOtBu) is commonly used but can be incompatible with base-sensitive functional groups.[3]

    • Weaker Bases: Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance.[3]

    • Solubility: The solubility of the base in the reaction solvent is important. The use of a combination of an inorganic and an organic base (e.g., DBU + NaTFA) can be beneficial for base-sensitive substrates.[5]

  • Solvent Choice: The solvent affects the solubility of reagents and the overall reaction rate.

    • Common Solvents: Aprotic, non-polar solvents like toluene and dioxane are frequently used.[3] Ethereal solvents (THF, CPME, Bu₂O, DME), alcohol solvents (n-BuOH, t-AmOH), and aromatic solvents (Toluene) are also reported.[5]

    • Insolubility Issues: Insolubility is a common reason for reaction failure.[5] If you observe poor solubility, consider screening different solvents or using a mixture of solvents.

  • Reaction Temperature: Temperature plays a significant role in reaction kinetics.

    • Typical Range: Most reactions are conducted between 80-100°C.[3][7]

    • Sluggish Reactions: If the reaction is slow, a moderate increase in temperature can help.[3][4]

    • Thermally Sensitive Substrates: For substrates that are not thermally stable, using a stronger base at a lower temperature may be a better strategy.[7]

Problem 2: Catalyst Deactivation

Q: My reaction starts but then stalls before completion. What could be causing catalyst deactivation?

A: Catalyst deactivation can occur through several pathways. Identifying the cause is key to resolving the issue.

  • Thermal Decomposition: High reaction temperatures can lead to catalyst decomposition.[3] If you suspect this, try lowering the reaction temperature or using a more thermally stable precatalyst.

  • Product Inhibition: In some cases, the product can coordinate to the palladium center and inhibit the catalytic cycle.[3] Changing the ligand or reaction conditions may be necessary to overcome this.

  • Irreversible Deactivation Pathways: Complex deactivation mechanisms, such as C-H insertion of palladium into the phosphine ligand, can lead to off-cycle, inactive species.[8][9]

  • Aryl Iodide Inhibition: While often considered more reactive, aryl iodides can sometimes be challenging substrates. The iodide formed during the reaction can have an inhibitory effect.[7][10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of addition for the reagents?

A1: While not always critical, the order of addition can sometimes influence the reaction's efficiency. A common and reliable procedure is to add the aryl halide, palladium precursor, and phosphine ligand to the reaction vessel first. The vessel is then sealed and purged with an inert gas. Finally, the base, solvent, and amine are added under the inert atmosphere.[3] If the amine is a solid, it can be added with the other solids initially.[3]

Q2: How much catalyst and ligand should I use?

A2: Catalyst loading is typically in the range of 1-2 mol%.[10] For challenging substrates or to increase reaction rates, higher loadings may be necessary.[4] The ligand-to-palladium ratio can also be important. An excess of ligand relative to palladium can sometimes improve catalyst stability.[4]

Q3: Can I use water in my reaction?

A3: Traditionally, these reactions are run under anhydrous conditions. However, in some cases, a small amount of water can be tolerated, and sometimes it is even added intentionally to aid in the reduction of Pd(II) to the active Pd(0) species.[10] There are also specific protocols developed for running aminations in aqueous systems.[11][12]

Q4: My aryl chloride is unreactive. What can I do?

A4: Aryl chlorides can be challenging coupling partners due to the strength of the C-Cl bond, which makes oxidative addition more difficult.[13] Using bulky, electron-rich phosphine ligands is often required to achieve reasonable yields with aryl chlorides.[14]

Data Presentation: Reaction Parameter Comparison

The following tables summarize key quantitative data to guide your experimental design. Note that optimal conditions are highly substrate-dependent.

Table 1: Common Bases for Palladium-Catalyzed Amination

BasepKa of Conjugate AcidCommon SolventsNotes
NaOtBu~19Toluene, Dioxane, THFStrong base, widely used, but can be incompatible with sensitive functional groups.[3][5]
LHMDS~26THF, TolueneStrong, non-nucleophilic base. Can be used to achieve tolerance for protic functional groups.[10][15]
K₃PO₄~12.3Toluene, DioxaneWeaker base, good for substrates with sensitive functional groups.[3]
Cs₂CO₃~10.3Toluene, DioxaneWeaker base, offers good functional group tolerance.[3]

Table 2: Common Solvents for Palladium-Catalyzed Amination

SolventBoiling Point (°C)PolarityNotes
Toluene111Non-polarA very common and effective solvent.[3][16]
1,4-Dioxane101Polar aproticAnother frequently used solvent.[3][11]
Tetrahydrofuran (THF)66Polar aproticLower boiling point, may require sealed tube for higher temperatures.[1]
tert-Butanol83Polar proticCan be effective, especially with certain ligand/base combinations.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Amination Reaction:

This protocol is a general guideline and will likely require optimization for your specific substrates.[3]

Important Safety Note: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases can be hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All manipulations of air- and moisture-sensitive reagents must be conducted under an inert atmosphere.[1]

  • Reaction Setup: In an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the phosphine ligand (0.02-0.04 mmol).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Addition of Reagents: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2 mmol) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Addition of Amine: Add the amine (1.2 mmol). If the amine is a solid, it can be added with the other solids in step 1.[3]

  • Reaction: Stir the mixture at the desired temperature (e.g., 100°C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Solids: Aryl Halide, Pd Source, Ligand B 2. Create Inert Atmosphere: Evacuate & Backfill with Ar/N2 A->B C 3. Add Liquids: Base, Solvent, Amine B->C D 4. Heat and Stir C->D E 5. Monitor Progress: TLC, GC, LC-MS D->E F 6. Reaction Complete? E->F F->D No G 7. Cool & Quench F->G Yes H 8. Extraction G->H I 9. Purification: Chromatography H->I J Isolated Product I->J

Caption: General workflow for palladium-catalyzed amination experiments.

troubleshooting_logic cluster_initial Initial Checks cluster_optimization Systematic Optimization Start Low or No Yield Inert Inert Atmosphere? Start->Inert Inert->Start No, Fix Setup Purity Reagent Purity? Inert->Purity Yes Purity->Start No, Purify Catalyst Active Catalyst Generation? Purity->Catalyst Yes Catalyst->Start Ligand Screen Ligands Catalyst->Ligand Yes Base Screen Bases Ligand->Base Solvent Screen Solvents Base->Solvent Temp Optimize Temperature Solvent->Temp Product Successful Reaction Temp->Product

Caption: Troubleshooting logic for low-yield amination reactions.

References

"troubleshooting low yields in Buchwald-Hartwig cross-coupling of 2-bromopyridine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Buchwald-Hartwig cross-coupling of 2-bromopyridine, a notoriously challenging substrate.

Troubleshooting Guide

This guide addresses common issues encountered during the Buchwald-Hartwig cross-coupling of 2-bromopyridine, presented in a question-and-answer format.

Problem: Low or No Product Formation

Q1: My Buchwald-Hartwig reaction with 2-bromopyridine is resulting in a low yield or has failed completely. What are the primary causes?

Low yields in the amination of 2-bromopyridine are frequently linked to several key factors:

  • Catalyst Poisoning: The nitrogen atom of the 2-bromopyridine substrate can coordinate to the palladium catalyst, acting as a ligand and inhibiting its catalytic activity. This is the most prevalent issue for this class of substrate.[1]

  • Suboptimal Ligand Choice: The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction. A ligand that is not sufficiently sterically bulky may not prevent the pyridine from coordinating to the palladium center.[1]

  • Incorrect Base Selection: The base is a critical component of the catalytic cycle. A weak base may not effectively deprotonate the amine-palladium complex, while a very strong base could lead to the degradation of sensitive functional groups on your substrates.[1][2]

  • Poor Reagent Quality or Reaction Setup: Palladium-catalyzed reactions are highly sensitive to air and moisture. The use of impure reagents, inadequately dried solvents, or a non-inert atmosphere can lead to catalyst deactivation.[1][2][3]

  • Inappropriate Temperature or Reaction Time: These reactions typically necessitate heating (usually between 80-110 °C) to proceed efficiently.[1][3] However, excessively high temperatures can cause the catalyst to decompose.[1]

Q2: I suspect catalyst poisoning by the pyridine nitrogen. How can I mitigate this issue?

To overcome catalyst poisoning by the pyridine nitrogen, consider the following strategies:

  • Employ Bulky, Electron-Rich Ligands: The use of sterically hindered phosphine ligands is highly recommended. Ligands such as XPhos, RuPhos, and BrettPhos can effectively shield the palladium center and prevent the pyridine nitrogen from binding.[1][3]

  • Utilize Palladium Precatalysts: Pre-formed palladium catalysts, often referred to as precatalysts (e.g., XPhos Pd G3/G4), can provide more active and reproducible catalytic systems compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[3]

Q3: What are the visual indicators that my reaction is failing?

A healthy Buchwald-Hartwig reaction should appear as a homogeneous, colored solution, often ranging from yellow to reddish-brown. Signs of a failing reaction include:

  • Formation of Palladium Black: The appearance of a fine black precipitate is indicative of metallic palladium that has precipitated out of the catalytic cycle, signaling catalyst decomposition.[1]

  • No Color Change: If the reaction mixture remains colorless or retains the color of the starting materials, it is likely that the catalyst has not been activated.[1]

  • Reaction Stalling: If monitoring the reaction (e.g., by TLC or LC-MS) shows initial product formation that ceases over time, it may indicate that the catalyst has decomposed or been poisoned.[1]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yields in the Buchwald-Hartwig cross-coupling of 2-bromopyridine.

G cluster_0 Troubleshooting Low Yields in Buchwald-Hartwig Coupling of 2-Bromopyridine start Low or No Yield check_catalyst 1. Assess Catalyst System (Precatalyst, Ligand, Inertness) start->check_catalyst catalyst_inactive Inactive Catalyst? check_catalyst->catalyst_inactive pyridine_poisoning Pyridine Poisoning? check_catalyst->pyridine_poisoning poor_technique Poor Technique? check_catalyst->poor_technique check_base 2. Evaluate Base (Strength, Solubility) check_catalyst->check_base If still low yield switch_precatalyst Switch to a reliable precatalyst (e.g., XPhos Pd G3/G4) catalyst_inactive->switch_precatalyst use_bulkier_ligand Use a bulkier ligand (XPhos, RuPhos, BrettPhos) pyridine_poisoning->use_bulkier_ligand ensure_inertness Ensure rigorous inert conditions (Degas solvent, use glovebox) poor_technique->ensure_inertness yield_improved Yield Improved switch_precatalyst->yield_improved use_bulkier_ligand->yield_improved ensure_inertness->yield_improved incomplete_deprotonation Incomplete Deprotonation? check_base->incomplete_deprotonation substrate_degradation Substrate Degradation? check_base->substrate_degradation check_solvent_temp 3. Assess Solvent & Temp. (Solubility, Temperature) check_base->check_solvent_temp If still low yield use_stronger_base Use a stronger base (NaOtBu, LHMDS) incomplete_deprotonation->use_stronger_base use_weaker_base Use a weaker base for sensitive substrates (Cs2CO3, K3PO4) substrate_degradation->use_weaker_base use_stronger_base->yield_improved use_weaker_base->yield_improved reagents_undissolved Reagents not dissolved? check_solvent_temp->reagents_undissolved side_reactions Side reactions/decomposition? check_solvent_temp->side_reactions change_solvent Change solvent to improve solubility (Toluene vs. Dioxane) reagents_undissolved->change_solvent optimize_temp Optimize temperature (Start at 100 °C, then adjust) side_reactions->optimize_temp change_solvent->yield_improved optimize_temp->yield_improved

Caption: A step-by-step workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: Which palladium precursor is best for the coupling of 2-bromopyridine?

While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, they require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient. For challenging substrates like 2-bromopyridine, the use of palladium precatalysts such as XPhos Pd G2, G3, or G4 is often recommended.[4] These are air- and moisture-stable complexes that readily form the active catalytic species under the reaction conditions, leading to more reliable results.

Q2: What is the optimal temperature range for this reaction?

The typical temperature range for Buchwald-Hartwig amination is between 80-100 °C.[5] For a challenging substrate like 2-bromopyridine, starting at the higher end of this range (e.g., 100-110 °C) is often a good starting point. However, if you observe catalyst decomposition (formation of palladium black), reducing the temperature and extending the reaction time may be necessary.[1]

Q3: Can the choice of solvent significantly impact the reaction?

Yes, the solvent plays a crucial role. Aprotic solvents such as toluene and 1,4-dioxane are most commonly used and are often effective.[1] The choice of solvent can influence the solubility of the reagents and the base, which is critical for an efficient reaction. It is important to avoid chlorinated solvents, acetonitrile, and pyridine, as they can bind to the palladium catalyst and inhibit the reaction.[2][5]

Q4: Which base should I choose for my reaction?

The choice of base depends on the specific amine and any sensitive functional groups on your substrates. For less reactive amines, a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required.[2][5] If your substrate is sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be a better choice.[2][5]

Data Summary

The following table summarizes the impact of various reaction parameters on the Buchwald-Hartwig cross-coupling of 2-bromopyridine.

ParameterCommon OptionsGeneral Effect on Yield with 2-Bromopyridine
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Precatalysts (e.g., XPhos Pd G3)Precatalysts generally provide higher and more reproducible yields.
Ligand XPhos, RuPhos, BrettPhos, SPhosBulky, electron-rich ligands are essential to prevent catalyst poisoning and improve yields.
Base NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄Strong bases like NaOtBu are often required, but weaker bases may be necessary for sensitive substrates.
Solvent Toluene, 1,4-Dioxane, THFToluene and dioxane are generally the most effective solvents.
Temperature 80-110 °CHigher temperatures are often needed, but can lead to catalyst decomposition if excessive.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of 2-Bromopyridine

Reaction Setup:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), the phosphine ligand (if not part of the precatalyst, 2-10 mol%), and the base (e.g., NaOtBu, 1.5-3.0 equiv.) under an inert atmosphere (argon or nitrogen).

  • Add the 2-bromopyridine (1.0 equiv.) to the Schlenk tube.

  • Seal the tube, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.1-1.5 equiv.).

Reaction:

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the progress of the reaction by TLC or LC-MS.

Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.[1]

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination. Understanding this cycle can help in diagnosing which step may be failing in a low-yielding reaction.

G pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination + Base pd2_complex->amine_coordination HNR'R'' amido_complex L-Pd(II)(Ar)(NR'R'') amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-NR'R'' (Product) reductive_elimination->product

Caption: A simplified Buchwald-Hartwig catalytic cycle.

References

"minimizing homocoupling in Suzuki reactions with 2-pyridylboronic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling in Suzuki-Miyaura cross-coupling reactions involving 2-pyridylboronic acid.

Troubleshooting Guide: Minimizing Homocoupling

Undesired homocoupling of 2-pyridylboronic acid to form 2,2'-bipyridine is a common side reaction that reduces the yield of the desired cross-coupled product and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling.

Issue: Significant formation of 2,2'-bipyridine byproduct is observed.

Potential Cause Suggested Solution Rationale
1. Presence of Oxygen 1a. Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 20-30 minutes) or by using the freeze-pump-thaw technique (3-5 cycles).[1][2] 1b. Maintain a positive pressure of an inert gas throughout the reaction setup.Oxygen can mediate the homocoupling of boronic acids by oxidizing the active Pd(0) catalyst to Pd(II), which can then participate in a homocoupling pathway.[1][3] Rigorous exclusion of oxygen is one of the most effective methods to prevent this.[1]
2. Inefficient Precatalyst Reduction 2a. Use a Pd(0) source (e.g., Pd₂(dba)₃) instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). 2b. If using a Pd(II) precatalyst, ensure conditions are optimal for its rapid reduction to Pd(0). This is often facilitated by the phosphine ligand.Pd(II) species can directly react with two molecules of the boronic acid to form the homocoupled product, especially at the beginning of the reaction before the catalytic cycle is fully established.[1][4][5]
3. Suboptimal Ligand Choice 3a. Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][4][6] 3b. Ensure the ligand is not oxidized; use fresh, high-quality ligands.These advanced ligands accelerate the rate of the desired cross-coupling catalytic cycle, which can outcompete the homocoupling side reaction.[4][6] Their steric bulk can also hinder the formation of palladium-boronate intermediates that lead to homocoupling.[1]
4. Inappropriate Base 4a. Screen weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][4] 4b. Avoid strong bases like NaOH or KOH, which can promote homocoupling.[1]The choice of base is critical for activating the boronic acid. While necessary, a strongly basic environment can sometimes accelerate homocoupling and other side reactions like protodeboronation.[1][7]
5. High Reaction Temperature 5a. Attempt the reaction at a lower temperature. For example, if the reaction is running at 100 °C, try 80 °C.Higher temperatures can increase the rate of side reactions, including homocoupling, sometimes more than the desired product formation.[1][7]
6. High Concentration of Boronic Acid 6a. Add the 2-pyridylboronic acid or its solution slowly over a period of time using a syringe pump.[1] 6b. Use a slight excess of the aryl halide coupling partner (e.g., 1.05-1.1 equivalents).[1]Keeping the instantaneous concentration of the boronic acid low disfavors the bimolecular homocoupling reaction.[1][8]
7. Instability of 2-Pyridylboronic Acid 7a. Consider using a stabilized 2-pyridylboron reagent, such as a pinacol boronate ester, MIDA (N-methyliminodiacetic acid) boronate, or a potassium trifluoroborate salt.[4][7][9]2-Pyridylboronic acids are notoriously unstable and prone to protodeboronation.[6][10] Using more stable derivatives can lead to cleaner reactions with fewer byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that cause homocoupling of 2-pyridylboronic acid?

A1: The two primary pathways for boronic acid homocoupling are:

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[1][3]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as a precatalyst, it can react directly with the boronic acid to generate the homocoupled dimer. This is particularly problematic at the start of the reaction before the Pd(II) is fully reduced to the catalytically active Pd(0).[1][4][5]

Q2: My main side product is pyridine, not the homocoupled dimer. What is happening?

A2: The formation of pyridine is due to a side reaction called protodeboronation, where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[7] 2-Pyridylboronic acids are especially susceptible to this "2-pyridyl problem" due to their inherent instability.[6][10][11] Strategies to minimize this include using stabilized boronic esters (MIDA, pinacol), careful control of pH, and using highly active catalysts that promote cross-coupling faster than protodeboronation occurs.[6][7]

Q3: How do I choose the best ligand to minimize homocoupling?

A3: Select bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). Ligands like XPhos, SPhos, and RuPhos are highly effective.[4][6] Their steric hindrance can prevent the formation of intermediates that lead to homocoupling, and their electron-donating nature promotes the desired reductive elimination step of the cross-coupling cycle, increasing the rate of product formation over side reactions.[1]

Q4: Can the solvent choice affect the amount of homocoupling?

A4: Yes, the solvent can influence the reaction outcome. Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are generally preferred.[1] While a co-solvent like water is often needed to dissolve the inorganic base, excessive amounts of water can sometimes promote homocoupling and protodeboronation.[1] The ideal solvent system often requires empirical optimization for the specific substrates.

Q5: Is it better to use 2-pyridylboronic acid or a boronate ester derivative?

A5: For challenging couplings, using a more stable boronate ester derivative like a pinacol ester or a MIDA boronate is often advantageous.[4][7] These derivatives are less prone to protodeboronation and can lead to cleaner reaction profiles with less homocoupling.[7] MIDA boronates, in particular, allow for the slow release of the boronic acid into the reaction medium, keeping its concentration low and thus minimizing side reactions.[9]

Data and Parameter Comparison

The following tables summarize key reaction parameters that can be optimized to minimize homocoupling.

Table 1: Comparison of Common Bases

BaseTypical ConcentrationStrengthCommentsReference
K₃PO₄2.0 - 5.0 equiv.StrongOften effective for challenging couplings, generally good at suppressing homocoupling.[1][4]
K₂CO₃2.0 - 3.0 equiv.ModerateA common and effective choice, often preferred over stronger bases to minimize side reactions.[1]
Cs₂CO₃2.0 - 3.0 equiv.StrongHighly soluble and effective, but can be more expensive.[4]
NaOH, KOH2.0 - 3.0 equiv.Very StrongGenerally not recommended as they can promote homocoupling and other side reactions.[1]

Table 2: Recommended Catalyst Systems

Catalyst (Precatalyst)LigandTypical LoadingKey AdvantagesReference
Pd₂(dba)₃XPhos, SPhos, RuPhos0.5 - 2 mol% PdPd(0) source, avoids Pd(II)-mediated homocoupling. Used with bulky, electron-rich ligands for high activity.[6][10]
Pd(OAc)₂XPhos, SPhos1 - 5 mol%Common Pd(II) source; requires in situ reduction. The choice of ligand is critical for efficiency.[2]
XPhos-Pd-G3(Internal)1 - 5 mol%Highly active and stable Pd(II) precatalyst designed for efficient reduction and high turnover.[7]
Pd(dppf)Cl₂(Internal)2 - 5 mol%Common precatalyst, but may be less effective for the "2-pyridyl problem" than Buchwald-type systems.[12]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction with 2-Pyridylboronic Acid Pinacol Ester

This protocol is a generalized starting point and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), 2-pyridylboronic acid pinacol ester (1.2-1.5 equiv.), base (e.g., K₃PO₄, 3.0 equiv.), and ligand (e.g., XPhos, 2-10 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[4]

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of 0.1-0.2 M with respect to the aryl halide) via syringe.[10]

  • Degassing: Sparge the resulting mixture with the inert gas for 15-20 minutes.[2]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2.5 mol%).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (e.g., 4-24 hours).[4] Monitor the reaction by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Visualizations

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cross-Coupling cluster_homo Undesired Homocoupling ArX Ar-X ArPdX Ar-Pd(II)-X ArX->ArPdX Oxidative Addition Pd0 Pd(0)L_n Pd0->ArPdX ArPdPyr Ar-Pd(II)-Pyridyl ArPdX->ArPdPyr PyrB 2-Pyridyl-B(OR)₂ PyrB->ArPdPyr Transmetalation Base Base Base->PyrB ArPdPyr->Pd0 Product Ar-Pyridyl ArPdPyr->Product Reductive Elimination PyrB2 2-Pyridyl-B(OR)₂ PdPyr2 (Pyridyl)₂Pd(II) PyrB2->PdPyr2 Transmetalation PyrB3 2-Pyridyl-B(OR)₂ PyrB3->PdPyr2 Transmetalation Pd_II Pd(II) Pd_II->PdPyr2 O2 O₂ O2->Pd_II Pd0_2 Pd(0)L_n Pd0_2->Pd_II Oxidation PdPyr2->Pd0_2 Homocoupling_Product Pyridyl-Pyridyl PdPyr2->Homocoupling_Product Reductive Elimination

Caption: Competing pathways: Suzuki cross-coupling vs. oxygen-mediated homocoupling.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Inert Is the reaction under a strictly inert atmosphere? Start->Check_Inert Degas Action: Rigorously degas solvents and reagents (Freeze-Pump-Thaw). Maintain Ar/N₂ atmosphere. Check_Inert->Degas No Check_Catalyst What is the Palladium source? Check_Inert->Check_Catalyst Yes Degas->Check_Catalyst Use_Pd0 Action: Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a highly efficient precatalyst (e.g., G3-XPhos). Check_Catalyst->Use_Pd0 Pd(II) Check_Ligand Is a bulky, electron-rich ligand being used? Check_Catalyst->Check_Ligand Pd(0) Use_Pd0->Check_Ligand Switch_Ligand Action: Use a Buchwald-type ligand (XPhos, SPhos) or an NHC. Check_Ligand->Switch_Ligand No Check_Conditions Review other parameters (Base, Temp, Concentration) Check_Ligand->Check_Conditions Yes Switch_Ligand->Check_Conditions Optimize_Conditions Action: Use weaker base (K₃PO₄), lower temperature, and/or slow addition of boronic acid. Check_Conditions->Optimize_Conditions End Re-run Optimized Reaction Optimize_Conditions->End

Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.

References

"stability and storage of 2-(pyridin-2-yl)aniline and its derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability, storage, and handling of 2-(pyridin-2-yl)aniline and its derivatives. Researchers, scientists, and drug development professionals can find troubleshooting guidance and answers to frequently asked questions to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound and its derivatives should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Containers should be tightly sealed to prevent exposure to air and moisture. The recommended storage temperature is typically room temperature (20 to 22 °C) or refrigerated (2-8 °C).

Q2: My solid this compound has changed color from white/off-white to yellow/brown. What is the cause and is it still usable?

A2: Color change in aniline-containing compounds is a common indicator of oxidation. The aniline moiety is susceptible to air oxidation, which can form colored impurities like nitrobenzene, azobenzene, and other polymeric materials.[1][2] Before using the discolored material, it is crucial to assess its purity using analytical techniques such as HPLC, TLC, or NMR to ensure that the degradation has not significantly impacted the compound's integrity for its intended use.

Q3: What are the primary degradation pathways for this compound?

A3: The molecule has two primary sites susceptible to degradation: the aniline nitrogen and the pyridine nitrogen.

  • Oxidation: The aniline nitrogen can be oxidized, leading to various products. The pyridine ring nitrogen can also be oxidized to form an N-oxide.[3][4]

  • Photodegradation: Aromatic amines and pyridine rings can be sensitive to light. Exposure to UV radiation can lead to the formation of radical cations and subsequent degradation to products like aminophenols.[5]

  • Acid/Base Instability: As a basic compound, it will react with acids to form salts. Strong acidic or basic conditions, especially at elevated temperatures, can catalyze hydrolysis or other degradation reactions.

Q4: How stable is this compound in common laboratory solvents?

Troubleshooting Guides

This section addresses specific issues that may be encountered during synthesis and handling.

Synthesis & Purification

ProblemPotential CauseRecommended Solution
Low or no yield in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This is a known issue referred to as the "2-pyridyl problem." 2-Pyridyl organometallic reagents, particularly boronic acids/esters, can be unstable and exhibit poor reactivity due to the chelating effect of the pyridine nitrogen with the metal center.[7]* Use specialized ligands (e.g., bulky, electron-rich phosphines like XPhos) that have shown success with 2-pyridyl substrates.[7]* Consider alternative coupling partners, such as 2-pyridylzinc reagents or 2-pyridyltrifluoroborates, which can offer better reactivity.[7]* Employ a dual Pd/Cu catalytic system for Hiyama couplings if using silyl-based reagents.[7]
Multiple unexpected spots on TLC plate after aqueous work-up. The aniline moiety is prone to oxidation, which can be accelerated by exposure to air during extraction and handling.* Minimize the duration of the work-up.* Work under an inert atmosphere (e.g., nitrogen or argon blanket) if the derivative is particularly sensitive.* Consider using a mild reducing agent (e.g., a small amount of sodium bisulfite) in the aqueous wash to remove peroxides.
Compound appears to degrade on a silica gel column. Standard silica gel is slightly acidic, which can cause degradation of acid-sensitive compounds, including some anilines and pyridines.* Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-polar base, such as triethylamine (e.g., 0.5-1% in the eluent).* Use an alternative stationary phase, such as neutral or basic alumina.* If possible, purify the compound by recrystallization or distillation to avoid chromatography.

Stability & Storage

ProblemPotential CauseRecommended Solution
Precipitate forms in a solution stored in the refrigerator. The solubility of the compound is likely much lower at reduced temperatures.* Gently warm the solution to room temperature and sonicate to redissolve the compound before use.* Confirm solubility at the desired storage temperature before preparing stock solutions for long-term storage.
Analytical standard shows decreasing purity over time. The compound is degrading under the current storage conditions (likely due to oxidation or light exposure).* Store the solid standard in a desiccator under an inert atmosphere in an amber vial at the recommended temperature.* Prepare analytical solutions fresh daily. If solutions must be stored, keep them at low temperature (2-8 °C) in sealed, light-protected vials and validate their stability over the intended use period.[6]

Data & Protocols

Summary of Recommended Storage and Handling Conditions

While specific quantitative stability data for this compound is not widely published, the following table summarizes the recommended qualitative conditions based on the known chemistry of aniline and pyridine compounds.

ParameterRecommendationRationale
Temperature Cool (Room Temperature or 2-8 °C)Prevents acceleration of degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation of the aniline moiety.
Light Protect from Light (Amber Vials)Prevents photodegradation.
Moisture Dry (Tightly Sealed Containers)Prevents hydrolysis and potential moisture-catalyzed degradation.
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong BasesThese can cause vigorous and potentially hazardous reactions or rapid degradation.
Experimental Protocol: Forced Degradation Study

This protocol outlines a typical procedure to assess the intrinsic stability of this compound or its derivatives, helping to develop a stability-indicating analytical method.[8][9][10]

1. Objective: To identify potential degradation products and determine the primary degradation pathways for the compound under various stress conditions.

2. Materials:

  • This compound

  • HPLC-grade Acetonitrile and Methanol

  • HPLC-grade water

  • Reagent-grade HCl, NaOH, and H₂O₂ (30%)

  • Phosphate or Acetate buffer

  • HPLC system with a UV/PDA detector

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

  • Photostability chamber

  • Oven

3. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

4. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 10% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Also, heat 2 mL of the stock solution at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and 2 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

5. Analysis (Sample HPLC Method):

  • Mobile Phase A: 10 mM Phosphate Buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 280 nm (or as determined by UV scan)[6]

  • Injection Volume: 10 µL

6. Procedure:

  • For each stress condition, take aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).

  • Neutralize the acid and base hydrolysis samples with an equimolar amount of base/acid before injection. Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Analyze all samples by HPLC, including an unstressed control sample.

  • Examine the chromatograms for new peaks (degradants) and a decrease in the main peak area. Use a PDA detector to check for peak purity to ensure the main peak is not co-eluting with degradants.

Visualizations

Workflow for Stability Investigation

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep Prepare 1 mg/mL Stock Solution of this compound Derivative acid Acid Hydrolysis (1N HCl, 60°C) prep->acid Apply Stress base Base Hydrolysis (1N NaOH, 60°C) prep->base Apply Stress oxid Oxidation (10% H2O2, RT) prep->oxid Apply Stress therm Thermal (70°C, Solid & Solution) prep->therm Apply Stress photo Photolytic (ICH Q1B) prep->photo Apply Stress hplc HPLC-PDA Analysis (Stability-Indicating Method) acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples therm->hplc Analyze Samples photo->hplc Analyze Samples eval Assess Peak Purity, Identify Degradants, Determine Degradation Pathway hplc->eval

Caption: Workflow for a forced degradation study of this compound derivatives.

Potential Degradation Pathways

G cluster_oxidation Oxidation (Air, H2O2) cluster_photo Photodegradation (UV/Vis Light) cluster_hydrolysis Hydrolysis (Strong Acid/Base) compound This compound N_oxide Pyridine N-Oxide compound->N_oxide Aniline_ox Aniline Oxidation Products (e.g., Azoxybenzene, Nitrobenzene) compound->Aniline_ox Radical Anilinium Radical Cation compound->Radical Ring_open Ring-Opened Products (e.g., 2-Pyridine Carboxylic Acid) compound->Ring_open Extreme Conditions Aminophenol Aminophenol Derivatives Radical->Aminophenol

References

Technical Support Center: Synthesis of Sterically Hindered 2-(Pyridin-2-yl)aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of sterically hindered 2-(pyridin-2-yl)aniline analogs. The following troubleshooting guides and FAQs address common issues, from reaction failure to purification difficulties.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of sterically hindered this compound analogs so challenging?

The primary difficulty arises from a combination of steric hindrance and electronic effects. The bulky substituents ortho to the coupling sites impede the approach of the catalyst, slowing down key steps like oxidative addition and reductive elimination in cross-coupling reactions.[1][2] Furthermore, the nitrogen atoms in both the pyridine ring and the aniline moiety can act as Lewis bases, coordinating to the metal catalyst (e.g., palladium) and causing inhibition or deactivation.[3][4][5] This often leads to low yields or complete reaction failure under standard conditions.[4]

Q2: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. What are the most common reasons?

Low yields in Suzuki-Miyaura couplings for these substrates are common.[3] Key areas to investigate include:

  • Catalyst Inhibition: Both the pyridine and amino-group nitrogens can poison the palladium catalyst.[3][4]

  • Inactive Catalyst System: Sterically hindered substrates, especially those involving less reactive aryl chlorides, require highly active catalysts. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[4]

  • Side Reactions: Competing reactions like protodeboronation (hydrolysis of the boronic acid) and dehalogenation of the starting material can consume reagents and reduce yield.[3][4]

  • Suboptimal Conditions: The choice of ligand, base, solvent, and temperature is critical and highly substrate-dependent.[3]

Q3: What are the best types of ligands and catalysts for coupling these hindered substrates?

For sterically demanding Suzuki-Miyaura couplings, highly active catalyst systems are required.[4] Success often relies on the use of bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the difficult oxidative addition and reductive elimination steps.

  • Recommended Ligands: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are known to be effective for challenging heteroaryl couplings.[3]

  • Palladium Pre-catalysts: Using modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) can provide a more active and stable catalytic species in solution compared to standard sources like Pd₂(dba)₃.[3]

Q4: How can I minimize the common side reaction of protodeboronation?

Protodeboronation, the replacement of the boronic acid group with a proton, is a major issue, especially with electron-deficient heteroaryl boron reagents.[3][6] To mitigate this:

  • Use Boronic Esters: Pinacol esters or MIDA boronates are significantly more stable towards hydrolysis than the corresponding boronic acids.[3]

  • Anhydrous Conditions: Ensure all solvents and reagents are dry and run the reaction under a strictly inert atmosphere.[3]

  • Choice of Base: Use a weaker, non-aqueous base if possible. Bases like K₂CO₃ or Cs₂CO₃ are often effective.[3]

Q5: My purification is problematic, with streaking on TLC plates and difficulty in separation. What can I do?

Purification challenges are common with these compounds.

  • TLC Streaking: This often indicates that the sample is too concentrated or that the compound is interacting strongly with the silica gel. Try diluting the sample and consider adding a small amount of a polar solvent (like methanol) or a base (like triethylamine) to the eluent to improve spot shape.[7]

  • Poor Separation: If separation is difficult, experiment with different solvent systems. A combination of three solvents can sometimes fine-tune the separation better than a two-solvent system.[7]

Troubleshooting Guides

Table 1: Troubleshooting Common Suzuki-Miyaura Coupling Issues
ProblemPossible Cause(s)Recommended Solutions
Low or No Yield 1. Catalyst inhibition/deactivation.[3][4] 2. Oxidative addition is too slow (especially with aryl chlorides).[4] 3. Inadequate degassing (oxygen contamination).[3]1. Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos).[3] Consider using a modern pre-catalyst. 2. Increase reaction temperature, but monitor for decomposition. 3. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen).
Protodeboronation 1. Hydrolysis of the boronic acid.[3] 2. Reaction conditions are too harsh (strong base, high temperature).1. Use a more stable boronic ester (e.g., pinacol or MIDA).[3] 2. Run the reaction under anhydrous conditions. 3. Screen milder bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[3][4]
Dehalogenation of Starting Material 1. Presence of hydride sources in the reaction mixture.[3][4] 2. Catalyst system promotes reduction over cross-coupling.1. Ensure solvents (e.g., THF, dioxane) are anhydrous and peroxide-free. 2. Optimize the reaction time; prolonged heating can favor this side reaction.[3]
Homocoupling of Boronic Acid 1. Presence of oxygen, which can promote Pd(II) formation.[4] 2. Sub-optimal catalyst-to-ligand ratio.1. Ensure rigorous degassing of the reaction mixture.[4] 2. Use a pre-catalyst or ensure the active Pd(0) species is formed efficiently.
Table 2: Recommended Reaction Components for Hindered Couplings
ComponentRecommended OptionsRationale & Notes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or Buchwald G3/G4 Pre-catalystsPre-catalysts are often more efficient at generating the active Pd(0) species and can give more reproducible results.[3]
Ligand SPhos, XPhos, RuPhos, cataCXium ABulky, electron-rich phosphine ligands are essential to facilitate the oxidative addition of hindered aryl halides and promote the final reductive elimination step.[3][4]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base is critical and often needs to be screened. Carbonates are generally a good starting point.[3][4]
Boron Reagent Arylboronic pinacol esterMore stable towards protodeboronation than the corresponding boronic acid.[3]
Solvent 1,4-Dioxane, Toluene, THF, DMEMust be anhydrous and thoroughly degassed. A combination of solvent and a small amount of water can sometimes be beneficial, but should be carefully optimized.[4]
Temperature 80 - 110 °CHigher temperatures are often required to overcome the steric hindrance, but should be balanced against potential catalyst decomposition and side reactions.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point for the coupling of a sterically hindered 2-halo-aniline with a pyridin-2-ylboronic ester.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the sterically hindered aryl halide (1.0 eq.), the pyridin-2-ylboronic acid pinacol ester (1.5 eq.), the base (e.g., K₃PO₄, 2.0-3.0 eq.), the palladium pre-catalyst (e.g., SPhos Pd G3, 1-3 mol%), and the ligand (if not using a pre-catalyst, 1.1-1.2 eq. relative to Pd).

  • Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., Argon) at least three times.[4]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe.[4]

  • Heating: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-100 °C).[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[4] A small aliquot can be taken, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.[4]

Protocol 2: Buchwald-Hartwig Amination as an Alternative Route

This protocol outlines a plausible alternative approach by coupling a hindered 2-bromopyridine with a hindered aniline derivative.

  • Reaction Setup: To an oven-dried Schlenk tube, add the hindered aniline (1.2 eq.), the hindered 2-bromopyridine (1.0 eq.), a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 eq.), the palladium source (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., a biarylphosphine ligand, 4 mol%).[8]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.[8]

  • Heating: Heat the reaction mixture with vigorous stirring to the target temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and filter through a pad of Celite, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.[8]

  • Purification: Purify the resulting residue by column chromatography on silica gel to isolate the target this compound analog.[8]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Reagent Weighing & Glassware Setup B Inert Atmosphere (Evacuate/Backfill) A->B C Solvent & Reagent Addition B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E E->D Incomplete F Quenching & Extraction E->F Complete G Drying & Concentration F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: General experimental workflow for cross-coupling synthesis.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_biaryl BX_out X-B(OR)₂ Transmetal->BX_out RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Product_out Ar¹-Ar² (Product) RedElim->Product_out Ar1X_in Ar¹-X (Aryl Halide) Ar1X_in->OxAdd Ar2BM_in Ar²-B(OR)₂ (Boronic Ester) Ar2BM_in->Transmetal Base_in Base (e.g., K₃PO₄) Base_in->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[4]

Troubleshooting_Tree cluster_check1 Initial Checks cluster_check2 Troubleshooting Path A: No Product cluster_check3 Troubleshooting Path B: Byproducts Present start Low Yield or Reaction Failure c1 Any Product Formed? start->c1 a1 Is Starting Material Consumed? c1->a1 No b1 Identify Byproducts (MS, NMR) c1->b1 Yes a2 Catalyst/Ligand Issue a1->a2 No a3 Decomposition a1->a3 Yes a4 Check Reagent Purity & Inert Conditions a2->a4 a5 Use More Active Catalyst/Ligand (e.g., SPhos) & Degas Rigorously a2->a5 a6 Lower Temperature & Monitor for Degradation a3->a6 b2 Protodeboronation? b1->b2 b3 Dehalogenation? b2->b3 No b4 Use Boronic Ester, Anhydrous Conditions, Milder Base b2->b4 Yes b5 Use Anhydrous Solvent, Optimize Reaction Time b3->b5 Yes

Caption: A decision tree for troubleshooting an unsuccessful coupling reaction.[4]

References

Technical Support Center: Palladium Catalyst Removal from 2-(pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing palladium catalysts from the 2-(pyridin-2-yl)aniline product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the palladium removal process for this compound.

Issue 1: High levels of palladium remain in the final this compound product after initial purification attempts (e.g., filtration or basic aqueous work-up).

  • Possible Cause: The nitrogen atoms in the pyridine and aniline moieties of your product can act as strong ligands, forming soluble complexes with palladium species. This chelation makes simple filtration or extraction ineffective.[1][2] The specific palladium species present (e.g., Pd(0) vs. Pd(II)) can also influence its solubility and reactivity.[3]

  • Troubleshooting Steps:

    • Employ a Metal Scavenger: Introduce a solid-supported scavenger with high affinity for palladium. Thiol-based (e.g., SiliaMetS Thiol) or dimercaptotriazine (DMT)-based scavengers are often effective for capturing palladium from nitrogen-containing compounds.[1][4][5]

    • Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio (a starting point is 4-8 molar equivalents relative to the initial catalyst), temperature (ambient to slightly elevated, e.g., 35-45°C), and treatment time (2 to 24 hours).[6][7]

    • Activated Carbon Treatment: Use activated carbon, which can adsorb palladium catalysts.[3][8] However, be aware of potential product loss due to non-specific adsorption.[1] A combination of activated carbon and a scavenger can sometimes yield better results.[3]

    • Consider a Different Purification Method: If scavenging is not sufficiently effective, explore techniques such as column chromatography or crystallization.[9][10]

Issue 2: Significant loss of this compound product during the palladium removal process.

  • Possible Cause: Non-specific adsorption of the product onto the purification medium, especially with activated carbon, is a common cause of yield loss.[1][3] Some scavengers may also physically trap the product.

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product.

    • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to avoid unnecessary product loss.

    • Adjust the Solvent: The choice of solvent can influence the binding of both the palladium and the product to the adsorbent. Using a solvent in which your product is highly soluble may reduce its adsorption onto the solid support.[9]

    • Thorough Washing: Ensure the filter cake (the scavenger or carbon) is washed with fresh solvent to recover as much of the product as possible.[7]

    • Alternative Purification: If product loss remains high, crystallization may be a more suitable method for purification.

Issue 3: Inconsistent palladium removal from one batch to another.

  • Possible Cause: Variations in the palladium species present at the end of the reaction can lead to inconsistent removal efficiency.[1] For example, the ratio of Pd(0) to Pd(II) might differ between batches.

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: Implement a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.

    • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.

    • Consider a Pre-treatment Step: An oxidative (e.g., with air) or reductive wash before scavenging might help to convert various palladium species into a single form that is more easily captured by the scavenger.[11]

Frequently Asked Questions (FAQs)

Q1: Why is it particularly challenging to remove palladium from this compound?

A1: The difficulty arises from the structure of this compound itself. The presence of both a pyridine and an aniline group, which contain nitrogen atoms with lone pairs of electrons, allows the molecule to act as a bidentate ligand, strongly chelating to palladium. This coordination can render the palladium species soluble in the reaction mixture, making its removal by simple filtration challenging.[1][2]

Q2: What are the typical regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?

A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities in APIs.[12] For palladium, the permitted daily exposure (PDE) is low, which often translates to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the daily dosage.[2] It is essential to consult the latest ICH Q3D guidelines for specific limits.

Q3: What are the most common methods for removing palladium catalysts?

A3: Several methods are employed, and the choice depends on the nature of the catalyst (homogeneous or heterogeneous) and the palladium species present. Common techniques include:

  • Filtration: Primarily for heterogeneous catalysts like palladium on carbon (Pd/C).[2] Often, a pad of Celite is used to aid filtration.[9][10]

  • Adsorption: Using materials like activated carbon to adsorb the palladium.[3][8]

  • Scavenging: Employing solid-supported reagents (scavengers) with functional groups that selectively bind to palladium.[4][13]

  • Chromatography: Column chromatography can be effective in reducing palladium levels.[9][10]

  • Crystallization: This can be an effective final purification step.[13]

Q4: How do metal scavengers work to remove palladium?

A4: Metal scavengers are typically solid materials, such as silica or polystyrene, that have been functionalized with ligands possessing a high affinity for palladium.[4] For palladium removal, common functional groups include thiols, thioureas, and dimercaptotriazine (DMT).[1] When the reaction mixture containing the dissolved palladium is treated with the scavenger, the palladium binds to these functional groups. The solid scavenger with the bound palladium can then be easily removed from the product solution by filtration.[1][13]

Q5: Can I use activated carbon for palladium removal? What are the potential drawbacks?

A5: Yes, activated carbon can be used to remove palladium.[3][8] However, a significant drawback is its lack of selectivity, which can lead to non-specific adsorption of your this compound product, resulting in yield loss.[1] The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers.

Quantitative Data on Palladium Removal

The following table summarizes the efficiency of various palladium removal methods from different chemical processes, providing an indication of their potential effectiveness.

MethodStarting Pd Level (ppm)Final Pd Level (ppm)Removal Efficiency (%)Reference
SiliaMetS Thiol Scavenger1,3002>99.8%[5]
MP-TMT Scavenger33,000<200>99.4%[13]
MP-TMT Scavenger500-800<10>98%[13]
PhosphonicS SPM32 Scavenger6001597.5%[3]
Activated Carbon (Darco KB-B)300<1>99.6%[3]
Polystyrene-bound TMT1500-1600<10>99.3%[14]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging using Silica-Based Scavengers

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene) to a concentration of 10-50 mg/mL.

  • Scavenger Addition: Add the selected silica-based palladium scavenger (e.g., SiliaMetS® Thiol). A typical starting point is to use a 4-8 molar equivalent of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[7]

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 35-45°C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally.[7]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[7]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[7]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or another suitable analytical technique.

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., THF, Toluene).

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.

  • Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.

Visual Workflow and Decision Logic

Palladium_Removal_Workflow General Workflow for Palladium Removal Start Crude this compound (Contains Pd Catalyst) Method_Selection Select Removal Method (Scavenging, Carbon, etc.) Start->Method_Selection Treatment Treat with Selected Agent (e.g., Add Scavenger) Method_Selection->Treatment Separation Separate Product from Agent (e.g., Filtration) Treatment->Separation Analysis Analyze Pd Content (e.g., ICP-MS) Separation->Analysis Product Purified Product (Pd < Limit) Analysis->Product Success Troubleshoot Troubleshoot (High Pd or Low Yield) Analysis->Troubleshoot Failure Troubleshoot->Method_Selection Re-evaluate Method

Caption: General workflow for selecting and performing a palladium removal method.

Troubleshooting_Decision_Tree Troubleshooting Decision Tree for Palladium Removal Start High Pd in Product? High_Yield_Loss Significant Product Loss? Start->High_Yield_Loss No Use_Scavenger Action: Use a high-affinity palladium scavenger. Start->Use_Scavenger Yes Reduce_Adsorbent Action: Reduce amount of scavenger/carbon. High_Yield_Loss->Reduce_Adsorbent Yes Consider_Crystallization Action: Switch to crystallization as the purification method. High_Yield_Loss->Consider_Crystallization No, but Pd still high Optimize_Scavenging Action: Optimize scavenger amount, temperature, and time. Use_Scavenger->Optimize_Scavenging Change_Solvent Action: Change solvent to improve product solubility. Reduce_Adsorbent->Change_Solvent

Caption: Decision logic for troubleshooting common palladium removal issues.

References

Technical Support Center: Scale-Up Synthesis of 2-(Pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(pyridin-2-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthetic routes to this compound?

A1: The most prevalent methods for large-scale synthesis are palladium-catalyzed cross-coupling reactions. These include the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, which are favored for their efficiency and functional group tolerance. The choice between these routes often depends on the cost and availability of starting materials.

Q2: Which starting materials are typically used for each route in a scale-up scenario?

A2: For a Buchwald-Hartwig amination, the common starting materials are 2-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline) and 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine), coupled with an appropriate amine. In the case of a Suzuki-Miyaura coupling, the reaction typically involves the coupling of a 2-halopyridine with an aminophenylboronic acid or ester.

Q3: What are the critical safety precautions when handling the reagents for this synthesis on a large scale?

A3: Key safety measures include:

  • Handling of Pyridine and its derivatives: Pyridine is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[1] Personal protective equipment (PPE), including gloves and safety goggles, is essential.[1]

  • Handling of Anilines: Aniline and its derivatives are toxic and can be absorbed through the skin.[2] It is crucial to use appropriate PPE and ensure adequate ventilation.[2]

  • Inert Atmosphere: Palladium catalysts used in cross-coupling reactions are often air-sensitive.[3] Therefore, maintaining an inert atmosphere (e.g., with nitrogen or argon) throughout the reaction is critical to prevent catalyst deactivation.

Troubleshooting Guides

Buchwald-Hartwig Amination Route

Issue 1: Low or Stalled Reaction Conversion

  • Possible Cause A: Catalyst Deactivation/Poisoning. The pyridine nitrogen in the substrate or product can coordinate to the palladium catalyst, leading to deactivation.

    • Solution: Employ bulky electron-rich phosphine ligands (e.g., biaryl phosphine ligands) to shield the metal center and promote the desired catalytic cycle. Ensure strict inert atmosphere conditions to prevent oxygen-induced degradation of the catalyst.

  • Possible Cause B: Inefficient Mixing. On a larger scale, inadequate agitation can lead to poor mass transfer and localized concentration gradients, hindering the reaction rate.

    • Solution: Utilize a robust overhead mechanical stirrer appropriate for the reactor volume and viscosity of the reaction mixture. Baffles within the reactor can also improve mixing efficiency.

  • Possible Cause C: Poor Solubility of Reagents. The insolubility of the base or other reactants in the chosen solvent can impede the reaction.

    • Solution: Select a solvent system where all components are sufficiently soluble at the reaction temperature. Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF. If solubility remains an issue, a carefully controlled increase in temperature might be beneficial.

Issue 2: Formation of Significant Byproducts

  • Possible Cause A: Homocoupling. Homocoupling of the starting materials can occur, leading to the formation of symmetrical biaryls.

    • Solution: Optimize the reaction temperature and catalyst/ligand ratio. Lowering the temperature and ensuring a well-controlled addition of reagents can sometimes minimize this side reaction.

  • Possible Cause B: Reductive Dehalogenation. The halo-aromatic starting material can be reduced, leading to the formation of aniline or pyridine.

    • Solution: Ensure the absence of water and other protic impurities in the reaction mixture. The choice of base can also influence the extent of this side reaction; weaker, non-nucleophilic bases are sometimes preferred.

Suzuki-Miyaura Coupling Route

Issue 1: Low Yield of this compound

  • Possible Cause A: Protodeboronation of the Boronic Acid. The aminophenylboronic acid can be sensitive to hydrolysis, especially at elevated temperatures and in the presence of water.

    • Solution: Use anhydrous solvents and reagents. Running the reaction under anhydrous conditions and minimizing the reaction time can help mitigate this issue. Using a boronate ester instead of the free boronic acid can also improve stability.

  • Possible Cause B: Inefficient Transmetalation. The transfer of the aryl group from boron to palladium can be a rate-limiting step.

    • Solution: The choice of base is critical for activating the boronic acid. Inorganic bases like potassium carbonate or cesium carbonate are commonly used. The addition of a small amount of water can sometimes accelerate the transmetalation step, but this needs to be carefully optimized to avoid protodeboronation.

Issue 2: Difficulty in Product Purification

  • Possible Cause A: Residual Boron-Containing Impurities. Boronic acids and their byproducts can be challenging to remove from the final product.

    • Solution: An acidic workup can often help to remove boron impurities. Alternatively, washing the organic layer with a dilute solution of a diol, such as pinacol, can form a water-soluble boronate ester that can be extracted into the aqueous phase.

  • Possible Cause B: Co-elution with Starting Materials or Byproducts in Chromatography. If column chromatography is used for purification, the product may co-elute with unreacted starting materials or side products.

    • Solution: Optimize the mobile phase for better separation. If feasible on a large scale, crystallization is often a more effective purification method than chromatography.

Data Summary

Table 1: Representative Reaction Parameters for Palladium-Catalyzed Synthesis of this compound Analogs

ParameterBuchwald-Hartwig AminationSuzuki-Miyaura Coupling
Catalyst Palladium(II) acetate (Pd(OAc)₂)Palladium(II) acetate (Pd(OAc)₂)
Ligand XantphosTriphenylphosphine (PPh₃)
Base Sodium tert-butoxide (NaOtBu)Potassium carbonate (K₂CO₃)
Solvent Toluene or DioxaneToluene/Water mixture
Temperature 100-110 °C90 °C
Reaction Time 12-24 hours12-24 hours
Catalyst Loading 2 mol%5 mol%
Ligand Loading 4 mol%10 mol%

Note: These are typical starting conditions for related molecules and may require optimization for the specific scale-up synthesis of this compound.[3][4]

Experimental Protocols

Protocol 1: Illustrative Buchwald-Hartwig Amination (Lab-Scale)

This protocol is a general representation for the synthesis of a this compound derivative and should be optimized for scale-up.[5]

  • Reactor Setup: A dry Schlenk flask is charged with Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents) under an argon atmosphere.

  • Reagent Addition: 2-Nitroaniline (1.0 equivalent) and 2-bromopyridine (1.2 equivalents) are added to the flask.

  • Solvent Addition: Anhydrous toluene is added to achieve a suitable concentration (e.g., 0.1 M with respect to 2-nitroaniline).

  • Reaction: The reaction mixture is stirred at 100-110 °C for 12-24 hours.

  • Monitoring: The reaction progress is monitored by TLC or GC-MS.

  • Work-up: Upon completion, the mixture is cooled to room temperature and quenched with water. The product is extracted with ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by column chromatography.

Protocol 2: Illustrative Suzuki-Miyaura Coupling (Lab-Scale)

This protocol is a general representation for the synthesis of a this compound derivative and requires optimization for large-scale production.[4]

  • Reactor Setup: A round-bottom flask is charged with 2-bromo-6-nitroaniline (1.0 mmol), 2-pyridylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inerting: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen) three times.

  • Solvent and Catalyst Addition: Toluene (10 mL) and water (2 mL) are added, followed by palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

  • Reaction: The mixture is heated to 90 °C and stirred for 12-24 hours.

  • Monitoring: Reaction progress is monitored by TLC.

  • Work-up: After cooling, the mixture is diluted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by silica gel column chromatography.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Charge Reactor: - Pd Catalyst - Ligand - Base - Starting Materials inert Establish Inert Atmosphere (N2/Ar) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Target Temperature solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract purify Purification (Crystallization/Chromatography) extract->purify product Isolated Product purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)2 biaryl_pd_complex Ar-Pd(II)-Ar'(L2) transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

Validating the Structure of 2-(pyridin-2-yl)aniline: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a critical step. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy with other key analytical techniques for the structural validation of 2-(pyridin-2-yl)aniline.

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as a cornerstone for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it an indispensable tool. This guide presents experimental data for the validation of the this compound structure, comparing the rich information derived from NMR with data obtained from Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

¹H and ¹³C NMR Spectroscopic Data

The definitive assignment of the structure of this compound can be achieved through the detailed analysis of its ¹H and ¹³C NMR spectra. The data presented below is for a closely related analogue, providing a strong reference for the expected chemical shifts and coupling constants.

Table 1: ¹H and ¹³C NMR Data for this compound Analogue in CDCl₃

¹H NMR (400 MHz) ¹³C NMR (100 MHz)
Chemical Shift (δ) ppm Multiplicity, Coupling Constant (J) Hz Chemical Shift (δ) ppm
8.77d, J = 4.0157.9
8.08d, J = 7.5147.5
7.72td, J = 7.8, 1.8144.0
7.38 - 7.26m138.5
7.17d, J = 7.5136.1
6.95d, J = 8.0128.9
6.83t, J = 7.4127.5
4.99br s121.4
118.8
116.1
110.1

Comparative Analysis with Other Spectroscopic Techniques

While NMR provides a detailed structural map, other spectroscopic techniques offer complementary information that, when used in conjunction, provide a holistic validation of the molecular structure.

Table 2: Comparison of Analytical Techniques for the Structural Validation of this compound and its Analogues

Technique Information Provided Experimental Data for Analogues
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern, confirming the molecular formula.For an isomer, trans-N-(2-Pyridylmethylene)aniline: Molecular Ion (M⁺) at m/z = 182.[1]
UV-Vis Spectroscopy Reveals information about the electronic transitions within the molecule, characteristic of its chromophores.For pyridine derivatives, typical absorptions are observed around 224 nm (π→π) and 274 nm (n→π).[2]
FT-IR Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.For aromatic primary amines: N-H stretches (2 bands) around 3400-3300 cm⁻¹, N-H bend around 1620 cm⁻¹. For pyridines: C=N and C=C ring stretching around 1600-1450 cm⁻¹.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths and angles.For a related pyrazine analogue, N-(pyrazin-2-yl)aniline, a monoclinic crystal system was observed.[3]

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A sample of the compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. The spectra are recorded on a 400 MHz spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR. For ¹H NMR, a standard single-pulse experiment is typically run for 16 to 32 scans with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is used, and a greater number of scans (1024 or more) is often required to achieve a good signal-to-noise ratio, with a relaxation delay of 2 seconds. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (Electron Ionization - EI)

A dilute solution of the sample in a volatile solvent like methanol or dichloromethane is prepared. The sample is introduced into the mass spectrometer, often via a gas chromatograph for separation from any impurities. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

UV-Vis Spectroscopy

A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or hexane. The concentration is adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically below 1.5). The solution is placed in a quartz cuvette, and the absorbance is measured over a wavelength range of approximately 200 to 800 nm.

FT-IR Spectroscopy

For a solid sample, a small amount is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is pressed against a crystal (e.g., diamond or zinc selenide). The infrared spectrum is then recorded over the range of 4000 to 400 cm⁻¹.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the structural validation process.

cluster_0 NMR-Based Structural Validation Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B 1D NMR Data Acquisition (¹H and ¹³C Spectra) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) C->D E 2D NMR (Optional) (COSY, HSQC, HMBC) D->E F Structure Elucidation and Verification D->F E->F

Workflow for NMR-based structural validation.

cluster_1 Comparison of Analytical Techniques for Structural Elucidation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Provides detailed connectivity and environment Compound->NMR MS Mass Spectrometry Confirms Molecular Weight and Formula Compound->MS UV_Vis UV-Vis Spectroscopy Identifies Chromophoric System Compound->UV_Vis FT_IR FT-IR Spectroscopy Identifies Functional Groups Compound->FT_IR X_Ray X-Ray Crystallography Definitive 3D Structure (solid state) Compound->X_Ray

References

A Comparative Guide to the Catalytic Performance of 2-(Pyridin-2-yl)aniline and Phenanthroline Complexes in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic performance of metal complexes derived from two distinct nitrogen-containing bidentate ligands: 2-(pyridin-2-yl)aniline and 1,10-phenanthroline. While both ligand families have demonstrated significant utility in coordination chemistry and catalysis, this document focuses on their application in oxidation reactions, offering a side-by-side look at their synthesis, catalytic activity, and mechanistic aspects based on available experimental data.

Introduction to the Ligand Scaffolds

This compound and its derivatives are bidentate ligands that coordinate to metal centers through the nitrogen atoms of the pyridine ring and the aniline amino group, forming a stable five-membered chelate ring. The electronic properties of the resulting metal complexes can be modulated by introducing substituents on either the pyridine or the aniline ring. These ligands are structurally similar to the well-studied 2,2'-bipyridine and have shown promise in various catalytic applications, particularly in cross-coupling reactions.[1]

1,10-Phenanthroline (phen) is a rigid, planar heterocyclic organic compound and a well-established bidentate chelating agent for a wide range of metal ions. Its polyaromatic structure provides robustness, leading to highly stable complexes. The catalytic activity of phenanthroline-based complexes is versatile, with applications in oxidation, reduction, and various organic transformations. The electronic and steric properties of phenanthroline ligands can be readily tuned by substitution at various positions on the aromatic rings.

Synthesis of the Complexes

The synthesis of both this compound and phenanthroline complexes typically involves the reaction of the respective ligand with a metal salt in a suitable solvent.

General Synthesis of this compound Complexes

A common method for synthesizing palladium(II) complexes of this compound derivatives involves the reaction of a palladium salt, such as palladium(II) chloride, with the ligand in a 1:2 metal-to-ligand molar ratio. This typically yields octahedral complexes. For square planar ions like Pd(II), a 1:1 ratio can produce complexes of the type [M(L)X₂], where X is a halide or another monodentate ligand.[1]

General Synthesis of Phenanthroline Complexes

Phenanthroline complexes can be synthesized through various methods. For instance, copper(II)-phenanthroline complexes can be prepared by reacting a copper(II) salt with 1,10-phenanthroline in a suitable solvent. A specific example is the synthesis of a phenanthroline copper complex catalyst via a precipitation and solvothermal two-step method using o-phenanthroline and copper bromide as starting materials.[2] Another example involves the preparation of copper(II) complexes with phenanthroline and histidine-containing ligands using solid-phase peptide synthesis protocols for the ligand, followed by complexation with a copper salt.[3]

Comparative Catalytic Performance in Oxidation Reactions

Direct comparative studies of the catalytic performance of this compound and phenanthroline complexes in the same oxidation reaction under identical conditions are limited in the reviewed literature. However, by examining their activity in similar types of oxidation reactions, we can draw some inferences.

Catalytic Performance of Phenanthroline Complexes in Oxidation Reactions

Phenanthroline complexes, particularly those of copper, have been extensively studied as catalysts for a variety of oxidation reactions.

Table 1: Catalytic Performance of Phenanthroline-Copper Complexes in Oxidation Reactions

CatalystSubstrateOxidantReactionProductYield (%)Selectivity (%)Reference
[Cu(2,9-dimethyl-phen)₂Br]₂[Cu₄Br₆]MethanolO₂/COOxidative CarbonylationDimethyl carbonate45.298.6[2]
Bis(phenanthroline)copperGlutathione (GSH)O₂OxidationGlutathione disulfide (GSSG)--[4][5][6][7]
Cu(II)-phenanthroline complexesCatecholH₂O₂Oxidationo-benzoquinone85-88100[8]

Note: The yield and selectivity for glutathione oxidation are not typically reported in the same manner as for organic synthesis, as the focus is often on mechanistic studies and biological implications.

The catalytic activity of phenanthroline complexes is often attributed to the ability of the metal center to cycle between different oxidation states, facilitating the activation of the oxidant and the substrate. For instance, in the oxidation of glutathione by bis(phenanthroline)copper, a ternary intermediate is formed, which is the redox-active species.[4]

Catalytic Performance of this compound Complexes and Related Pyridine-Based Systems in Oxidation Reactions

While specific quantitative data for the catalytic performance of this compound complexes in oxidation reactions is not as readily available in the searched literature, the broader class of pyridine-based ligands has been shown to be effective in promoting such transformations. For example, pyridine-alkoxide ligated Cp*Ir(III) complexes have been identified as potent precursors for homogeneous water and C-H oxidation catalysts.[9] The catalytic activity of these systems is influenced by the substituents on both the pyridine and alkoxide moieties.

The potential of this compound complexes as oxidation catalysts can be inferred from their structural and electronic properties. The presence of both a pyridine and an aniline moiety allows for fine-tuning of the electronic environment at the metal center, which is crucial for catalytic activity. The introduction of electron-withdrawing groups, for instance, is expected to enhance the π-acceptor properties of the ligand and potentially influence the catalytic activity of the corresponding complexes.[1]

Experimental Protocols

Synthesis of a Phenanthroline Copper Complex Catalyst

This protocol is based on the synthesis of [Cu(2,9-dimethyl-phen)₂Br]₂[Cu₄Br₆] as described in a patent.[2]

Step 1: Precipitation

  • Dissolve 1,10-phenanthroline or a substituted 1,10-phenanthroline and copper bromide separately in an organic solvent.

  • Mix the two solutions and stir.

  • Filter the resulting precipitate.

Step 2: Solvothermal Reaction

  • Suspend the filtered solid in an organic solvent in an autoclave.

  • Heat the mixture at 100–180 °C for 10–120 hours.

  • Slowly cool the reactor to room temperature.

  • Filter the final product.

Catalytic Oxidation of Methanol

The following protocol is for the oxidative carbonylation of methanol using the phenanthroline copper complex catalyst.[2]

  • Charge a 100 ml autoclave with 20 ml (0.494 mol) of methanol and 2.696 g (0.0015 mol) of the [Cu(2,9-dimethyl-phen)₂Br]₂[Cu₄Br₆] catalyst.

  • Purge the reactor with a gas mixture of O₂ (6%) and CO (94%).

  • Pressurize the reactor to 9.0 MPa with the same gas mixture.

  • Heat the reaction mixture to 120 °C and maintain for 1.0 hour.

  • After cooling, analyze the product mixture by gas chromatography.

Mechanistic Insights and Logical Relationships

The catalytic mechanisms for oxidation reactions involving these complexes often involve redox cycling of the metal center and the formation of key intermediates.

Catalytic Cycle for Glutathione Oxidation by a Bis(phenanthroline)copper Complex

The oxidation of glutathione (GSH) by a bis(phenanthroline)copper complex is proposed to proceed through the formation of a ternary GS-Cu(I)-Phen intermediate. This species is redox-active and efficiently oxidizes GSH to glutathione disulfide (GSSG) while generating reactive oxygen species (ROS).[4][5][6][7]

Catalytic_Cycle_GSH_Oxidation cluster_0 Catalytic Cycle Cu(II)-Phen₂ Cu(II)-Phen₂ Ternary_Complex [GS-Cu(I)-Phen] Cu(II)-Phen₂->Ternary_Complex + GSH - Phen Cu(I)-Phen Cu(I)-Phen Ternary_Complex->Cu(I)-Phen + GSH ROS ROS Ternary_Complex->ROS Cu(I)-Phen->Cu(II)-Phen₂ + O₂ GSH GSH GSSG GSSG O₂ O₂

Caption: Proposed catalytic cycle for glutathione oxidation by a bis(phenanthroline)copper complex.

Experimental Workflow for Catalyst Performance Evaluation

A generalized workflow for evaluating the catalytic performance of these complexes in an oxidation reaction is depicted below.

Experimental_Workflow cluster_workflow Catalyst Performance Evaluation Start Start Catalyst_Synthesis Synthesize Metal Complex (this compound or Phenanthroline) Start->Catalyst_Synthesis Reaction_Setup Set up Catalytic Reaction: Substrate, Catalyst, Oxidant, Solvent Catalyst_Synthesis->Reaction_Setup Reaction_Monitoring Monitor Reaction Progress (TLC, GC, HPLC) Reaction_Setup->Reaction_Monitoring Product_Isolation Isolate and Purify Product Reaction_Monitoring->Product_Isolation Characterization Characterize Product (NMR, MS) Product_Isolation->Characterization Data_Analysis Calculate Yield and Selectivity Characterization->Data_Analysis End End Data_Analysis->End

Caption: Generalized experimental workflow for evaluating catalytic performance.

Conclusion

Both this compound and phenanthroline ligands form stable complexes with various transition metals that exhibit catalytic activity. Based on the currently available literature, phenanthroline complexes, particularly those of copper, are well-documented catalysts for a range of oxidation reactions, with quantitative performance data readily available. The catalytic potential of this compound complexes in oxidation reactions is promising due to their tunable electronic properties, though more extensive research and direct comparative studies are needed to fully elucidate their efficacy relative to the more established phenanthroline-based systems. Future research should focus on head-to-head comparisons of these ligand systems in standardized catalytic oxidation reactions to provide a clearer picture of their relative merits.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-(Pyridin-2-yl)aniline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the synthesis of any chemical compound, particularly for those intended for use in pharmaceutical and materials science applications. For 2-(pyridin-2-yl)aniline, a versatile building block in medicinal chemistry and ligand design, ensuring high purity is paramount for the reliability and reproducibility of downstream applications.[1] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment due to its high resolution, sensitivity, and robustness.

This guide provides a comprehensive comparison of reversed-phase HPLC (RP-HPLC) methods for the purity assessment of synthesized this compound. It includes a detailed experimental protocol, comparative data from hypothetical synthesis batches, and a discussion of alternative analytical techniques.

Experimental Protocols: A Validated RP-HPLC Method

The following protocol is a robust method for the purity determination of this compound and its potential process-related impurities. This method utilizes a C18 reversed-phase column and gradient elution for optimal separation.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (LC-MS grade).

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase (initial conditions) to a final concentration of approximately 1.0 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A linear gradient from 20% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 20% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: Comparative Purity Assessment

To illustrate the effectiveness of different synthetic or purification strategies, the following table summarizes hypothetical purity data for this compound obtained from two different batches.

Table 1: Comparative Purity of this compound Batches

ParameterBatch A (Recrystallization)Batch B (Column Chromatography)
Retention Time (min) 8.528.51
Peak Area (%) 98.5%99.8%
Impurity 1 (RT 6.2 min) 0.8%0.1%
Impurity 2 (RT 9.1 min) 0.5%< 0.05% (Not Detected)
Other Impurities 0.2%0.1%

This data suggests that purification by column chromatography (Batch B) was more effective at removing impurities compared to recrystallization (Batch A).

Comparison of HPLC Methods

While the above protocol is a reliable starting point, modifications can be made to optimize the separation based on the specific impurities present. The following table compares different HPLC conditions for the analysis of aromatic amines.

Table 2: Comparison of HPLC Methods for Aromatic Amine Analysis

ParameterMethod 1 (This Guide)Method 2 (Isocratic)Method 3 (Ion-Pairing)
Column C18 (250 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile60% Methanol, 40% Phosphate Buffer (pH 7)A: 20 mM Phosphate Buffer (pH 2.5) with 5 mM 1-hexanesulfonic acidB: Methanol
Elution GradientIsocraticIsocratic
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Advantages Good for complex samples with a wide range of polarities.Simple, fast for known impurities.Enhanced retention and separation of basic compounds.[2]
Disadvantages Longer run times, potential for baseline drift.Not suitable for complex mixtures, poor resolution for early eluting peaks.Can be harsh on the column, not compatible with mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the components of the HPLC system.

HPLC_Workflow cluster_synthesis Synthesis & Purification cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Synthesis Synthesis of Crude This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Weighing Weighing of Sample Purification->Weighing Dissolving Dissolving in Mobile Phase Weighing->Dissolving Filtering Filtering (0.45 µm) Dissolving->Filtering Injection Injection into HPLC Filtering->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generation of Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation Purity_Report Purity_Report Calculation->Purity_Report

Caption: Experimental workflow for HPLC purity assessment.

Alternative Analytical Techniques

While HPLC is the preferred method for purity assessment, other techniques can provide complementary information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry.[3] It is particularly useful for identifying unknown impurities by providing molecular weight information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable impurities. Derivatization may be necessary for non-volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for structural confirmation and to detect impurities at levels typically above 1%. Quantitative NMR (qNMR) can provide a highly accurate measure of purity without the need for a reference standard of the impurity.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative technique for monitoring the progress of a reaction and for preliminary purity checks.

References

Determining the Absolute Configuration of 2-(Pyridin-2-yl)aniline Derivatives: A Comparative Guide to Spectroscopic and Crystallographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and organic chemistry, the unambiguous determination of the absolute configuration of chiral molecules is a critical step. This guide provides a comparative analysis of X-ray crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD) for elucidating the stereochemistry of 2-(pyridin-2-yl)aniline derivatives.

At a Glance: Method Comparison

FeatureSingle-Crystal X-ray DiffractionVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement.Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1]Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.[2]
Sample Phase Solid (single crystal)Solution, neat liquid, or solid (mull/pellet).[3]Solution.[4]
Key Parameter Flack Parameter[5]Sign and intensity of VCD bandsSign and intensity of Cotton effects
Requirement High-quality single crystalChiral molecule, no chromophore neededChiral molecule with a chromophore
Strengths Definitive, provides full 3D structureApplicable to a wide range of molecules in solution, non-destructive.[6]High sensitivity, requires small sample amounts
Limitations Crystal growth can be challenging or impossible for some compounds.Can require higher concentrations, weaker signals than ECD.[7]Requires a chromophore near the stereocenter

X-ray Crystallographic Analysis: The Gold Standard

Single-crystal X-ray diffraction (SCXRD) is considered the most definitive method for determining the absolute configuration of a chiral molecule as it provides a direct visualization of the atomic arrangement in the solid state.[8] The key to this determination lies in the anomalous dispersion effect, which is the slight difference in scattering intensity when X-rays interact with the electrons of atoms, particularly heavier ones. This difference allows for the determination of the absolute structure.

A critical parameter in this analysis is the Flack parameter , which is refined during the crystallographic analysis.[5] A Flack parameter close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct. Conversely, a value close to 1 suggests that the inverted structure is the correct one.[5]

Table 1: Crystallographic Data for a Chiral this compound Derivative

The following table presents crystallographic data for 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, a representative chiral derivative.

ParameterValueReference
Chemical FormulaC₁₃H₁₃ClN₂[9][10]
Crystal SystemMonoclinic[9]
Space GroupP2₁/c[9]
a (Å)Value[9]
b (Å)Value[9]
c (Å)Value[9]
β (°)Value[9]
Volume (ų)Value[9]
Z4
Flack ParameterHypothetical Value: 0.04(5) (for a correctly assigned structure)[5]

Note: Specific unit cell dimensions for 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline are not provided in the available search results but would be detailed in the full crystallographic report.

Chiroptical Methods: VCD and ECD

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that determine absolute configuration based on the differential absorption of circularly polarized light by chiral molecules in solution.

Vibrational Circular Dichroism (VCD) measures the difference in absorption of left and right circularly polarized infrared light.[1] A key advantage of VCD is that all chiral molecules have a VCD spectrum, as it arises from molecular vibrations.[7] The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum calculated for a specific enantiomer using quantum chemical methods.[11]

Electronic Circular Dichroism (ECD) operates in the UV-Visible region and relies on the presence of a chromophore (a light-absorbing group) in the molecule.[2] The differential absorption of circularly polarized light by the chromophore gives rise to a characteristic ECD spectrum with positive or negative peaks known as Cotton effects. Similar to VCD, the experimental ECD spectrum is compared with a calculated spectrum to assign the absolute configuration.[4]

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount. For organic compounds like this compound derivatives, slow evaporation of a saturated solution is a common method. The choice of solvent is crucial; it should be one in which the compound is moderately soluble.[12]

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[8]

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[13]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to best fit the experimental data. During refinement, the Flack parameter is calculated to determine the absolute configuration.[13]

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: The sample is typically dissolved in a suitable solvent (e.g., CDCl₃, CCl₄) at a concentration of 0.01 to 0.1 M. The solvent should have minimal absorption in the infrared region of interest.[7][11]

  • Instrumentation: A VCD spectrometer, which is a modified Fourier-transform infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM) to generate circularly polarized light, is used.[1]

  • Data Acquisition: The VCD spectrum is recorded, typically over several hours, to achieve a good signal-to-noise ratio. The spectrum of the solvent is also recorded for baseline correction.[11]

  • Data Analysis: The experimental VCD spectrum is compared with the ab initio calculated spectrum for one of the enantiomers. A good match in the signs and relative intensities of the bands allows for the unambiguous assignment of the absolute configuration.[11]

Electronic Circular Dichroism (ECD) Spectroscopy
  • Sample Preparation: The sample is dissolved in a transparent solvent (e.g., methanol, acetonitrile) at a concentration typically in the micromolar to millimolar range.

  • Instrumentation: An ECD spectrometer is used, which is a modified UV-Vis spectrophotometer with a light source, monochromator, polarizing optics, and a detector.

  • Data Acquisition: The ECD spectrum is recorded over the appropriate UV-Vis wavelength range.

  • Data Analysis: The experimental ECD spectrum is compared with the spectrum calculated using time-dependent density functional theory (TD-DFT) for a specific enantiomer to determine the absolute configuration.[4]

Visualization of Workflows

xray_workflow cluster_sample Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Refinement & Flack Parameter solution->refinement absolute_config Absolute Configuration refinement->absolute_config

Figure 1. Experimental workflow for absolute configuration determination using single-crystal X-ray diffraction.

chiroptical_workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis sample_prep Sample Preparation (Solution) measurement VCD/ECD Measurement sample_prep->measurement exp_spectrum Experimental Spectrum measurement->exp_spectrum comparison Spectral Comparison exp_spectrum->comparison conf_search Conformational Search qm_calc Quantum Mechanical Calculation (DFT) conf_search->qm_calc calc_spectrum Calculated Spectrum qm_calc->calc_spectrum calc_spectrum->comparison absolute_config Absolute Configuration comparison->absolute_config

References

A Comparative Guide to the Electrochemical Properties of Metal Complexes of 2-(Pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ligand 2-(pyridin-2-yl)aniline, a bidentate N,N'-chelating agent, presents a versatile scaffold for the development of novel metal complexes with tunable electrochemical properties. The combination of a pyridine ring and an aniline moiety allows for the formation of stable five-membered chelate rings with a variety of transition metals. The electronic properties of the resulting complexes, and thus their reactivity and potential applications in areas such as catalysis, sensing, and medicine, are intrinsically linked to the nature of the metal center and the specifics of the coordination environment.

While direct comparative experimental data on the electrochemical properties of a wide range of metal complexes of this compound is not extensively available in the public domain, this guide provides a framework for understanding their expected redox behavior. The information is compiled from general principles of coordination chemistry and data from analogous pyridine-based and aniline-containing metal complexes.

Understanding the Redox Behavior

The electrochemical properties of metal complexes of this compound are expected to be influenced by both the metal center and the ligand itself. Redox processes can be either metal-centered (i.e., involving a change in the oxidation state of the metal ion) or ligand-centered (i.e., involving the oxidation or reduction of the this compound ligand).

Metal-Centered Redox Processes: The accessibility and potential of metal-centered redox couples (e.g., M(II)/M(III) or M(II)/M(I)) are highly dependent on the identity of the metal. For instance, ruthenium and iron complexes are well-known to exhibit stable and accessible Ru(II)/Ru(III) and Fe(II)/Fe(III) redox couples, respectively. The coordination of the this compound ligand will modulate these potentials based on its electron-donating or -withdrawing character.

Ligand-Centered Redox Processes: The this compound ligand itself can undergo oxidation, typically at higher positive potentials. The aniline moiety is generally more susceptible to oxidation than the pyridine ring. The potential at which this occurs can be influenced by the metal center, as coordination can alter the electron density on the ligand.

Comparative Electrochemical Data

Due to the limited availability of direct comparative studies in the literature for a series of metal complexes with this compound, the following table presents a hypothetical but representative summary of expected electrochemical data. These values are based on trends observed for similar pyridine- and aniline-based metal complexes and are intended for illustrative purposes. The potentials are assumed to be measured against a common reference electrode (e.g., Ag/AgCl).

Metal Complex (Hypothetical)Redox CoupleE1/2 (V) vs. Ag/AgClΔEp (mV)ReversibilityAssignment
[Ru(py-an)2]Cl2Ru(III)/Ru(II)+0.8570ReversibleMetal-centered
[Fe(py-an)2]Cl2Fe(III)/Fe(II)+0.6085Quasi-reversibleMetal-centered
[Cu(py-an)2]Cl2Cu(II)/Cu(I)+0.15120IrreversibleMetal-centered
[Co(py-an)2]Cl2Co(III)/Co(II)+0.40100Quasi-reversibleMetal-centered

py-an = this compound

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and electrochemical analysis of metal complexes of this compound, based on standard laboratory practices for similar coordination compounds.

General Synthesis of Metal Complexes

A common synthetic route involves the reaction of a metal salt with the this compound ligand in a suitable solvent.

Materials:

  • Metal precursor salt (e.g., RuCl3·3H2O, FeCl2·4H2O, CuCl2·2H2O, CoCl2·6H2O)

  • This compound

  • Anhydrous solvent (e.g., ethanol, methanol, acetonitrile)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Dissolve the this compound ligand (2 molar equivalents) in the chosen anhydrous solvent under an inert atmosphere.

  • In a separate flask, dissolve the metal precursor salt (1 molar equivalent) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux the reaction mixture for several hours (the exact time will vary depending on the metal).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and induce precipitation by adding a non-polar solvent (e.g., diethyl ether).

  • Purify the crude product by recrystallization or column chromatography.

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of metal complexes.

Instrumentation:

  • Potentiostat with a three-electrode cell setup

  • Working electrode (e.g., glassy carbon or platinum)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum wire)

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6 in acetonitrile)

Procedure:

  • Prepare a solution of the metal complex (typically 1 mM) in the electrolyte solution.

  • Degas the solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen.

  • Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode immersed in the sample solution.

  • Record the cyclic voltammogram by scanning the potential from an initial value to a final value and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).

  • Vary the scan rate to investigate the nature of the redox processes (e.g., reversible, quasi-reversible, or irreversible).

  • If possible, add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple) for accurate potential referencing.

Visualizations

The following diagrams illustrate the structure of the ligand, a general experimental workflow for synthesis, and the relationship between key electrochemical parameters.

Ligand_Structure cluster_pyridine Pyridine Ring cluster_aniline Aniline Moiety N1 N C1 C C2 C C3 C C4 C C5 C C6 C C5->C6 C-C bond C7 C C8 C C9 C C10 C C11 C N2 NH2

Caption: Structure of this compound Ligand.

Synthesis_Workflow reagents Metal Salt + this compound dissolution Dissolve in Solvent (Inert Atmosphere) reagents->dissolution reaction Reaction (Reflux) dissolution->reaction isolation Isolation & Purification reaction->isolation characterization Characterization isolation->characterization product Metal Complex characterization->product CV_Parameters CV Cyclic Voltammetry Epc Cathodic Peak Potential (Epc) CV->Epc Epa Anodic Peak Potential (Epa) CV->Epa ipc Cathodic Peak Current (ipc) CV->ipc ipa Anodic Peak Current (ipa) CV->ipa E12 Half-wave Potential (E1/2) Epc->E12 DeltaEp Peak Separation (ΔEp) Epc->DeltaEp Epa->E12 Epa->DeltaEp

Unveiling the Therapeutic Potential: A Comparative Analysis of Substituted Aniline Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Substituted aniline pyrimidine derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Researchers and drug development professionals are keenly exploring these compounds for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides an objective comparison of the biological performance of various substituted aniline pyrimidine derivatives, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

Anticancer Activity: Targeting Key Oncogenic Pathways

A substantial body of research highlights the potent anticancer effects of substituted aniline pyrimidine derivatives. These compounds often exert their effects by inhibiting key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and migration.

Recent studies have focused on the development of dual inhibitors of Mer and c-Met kinases, both of which are overexpressed in various tumors and contribute to cancer progression and drug resistance.[1][2] A series of 2-substituted aniline pyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against these kinases.

Table 1: Comparative in vitro activity of dual Mer/c-Met inhibitors.

CompoundMer Kinase IC50 (nM)c-Met Kinase IC50 (nM)HepG2 Cell Line IC50 (nM)MDA-MB-231 Cell Line IC50 (nM)HCT116 Cell Line IC50 (nM)
18c 18.5 ± 2.333.6 ± 4.3120 ± 11150 ± 13180 ± 15
18l 25.1 ± 2.845.2 ± 5.1---
18n 30.6 ± 3.158.7 ± 6.3---
18o 22.4 ± 2.540.1 ± 4.5---
Cabozantinib 10.2 ± 1.18.5 ± 0.9110 ± 10130 ± 12160 ± 14

Data synthesized from multiple sources.[1][2]

Compound 18c emerged as a particularly promising candidate, demonstrating robust dual inhibitory activity and potent antiproliferative effects against HepG2, MDA-MB-231, and HCT116 cancer cell lines, comparable to the established drug cabozantinib.[1][2] Further investigations revealed that compound 18c exhibits good liver microsomal stability and induces dose-dependent cytotoxicity and apoptosis in cancer cells.[1][2]

The proposed mechanism involves the 2-substituted aniline pyrimidine scaffold acting as a building block that effectively binds to the kinase domains of both Mer and c-Met.[1] Docking studies suggest that the amide group can form hydrogen bonds with key amino acid residues in the kinase active site, while the benzene group of the substituted aniline can form π-π interactions, contributing to the inhibitory potency.[1]

Mer_cMet_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mer Mer PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Mer->PI3K_Akt_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Mer->RAS_RAF_MEK_ERK cMet cMet cMet->PI3K_Akt_mTOR cMet->RAS_RAF_MEK_ERK Growth_Factors Growth_Factors Growth_Factors->Mer Growth_Factors->cMet Aniline_Pyrimidine_Derivative Aniline_Pyrimidine_Derivative Aniline_Pyrimidine_Derivative->Mer Aniline_Pyrimidine_Derivative->cMet Survival Survival PI3K_Akt_mTOR->Survival Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Migration RAS_RAF_MEK_ERK->Migration

Dual inhibition of Mer and c-Met kinases.

Another avenue of anticancer activity for aniline pyrimidine derivatives is the inhibition of tubulin polymerization. A series of 2-anilino triazolopyrimidines have been identified as potent inhibitors in this class.[3]

Table 2: Antiproliferative activity of 2-anilino triazolopyrimidine derivatives.

CompoundMDA-MB-231 IC50 (µM)HeLa IC50 (µM)A549 IC50 (µM)HT-29 IC50 (µM)Tubulin Polymerization IC50 (µM)
3a (unsubstituted) 2.270.801.251.02-
3d (p-toluidino) 0.430.0380.0430.0300.45
CA-4 (reference) -----

Data extracted from a study on tubulin polymerization inhibitors.[3]

The p-toluidino derivative 3d was identified as the most potent compound in this series, with antiproliferative activity superior to the reference compound CA-4 against A549 and HeLa cancer cell lines.[3] Mechanistic studies showed that compound 3d arrests the cell cycle in the G2/M phase and induces apoptosis through the intrinsic pathway.[3] Structure-activity relationship studies indicated that the substitution pattern on the phenyl ring of the arylamino moiety plays a crucial role in the antiproliferative activity.[3]

Experimental_Workflow_Anticancer cluster_synthesis Compound Synthesis & Characterization cluster_screening In vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Aniline Pyrimidine Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Antiproliferative_Assay Antiproliferative Assay (MTT, SRB) Characterization->Antiproliferative_Assay Cell_Lines Panel of Human Cancer Cell Lines Cell_Lines->Antiproliferative_Assay IC50 Determination of IC50 values Antiproliferative_Assay->IC50 Kinase_Assay Kinase Inhibition Assay IC50->Kinase_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V) IC50->Apoptosis_Assay Tubulin_Polymerization Tubulin Polymerization Assay IC50->Tubulin_Polymerization

Workflow for anticancer evaluation.
Antimicrobial and Anti-inflammatory Activities

While the primary focus of recent research has been on anticancer properties, substituted aniline pyrimidine derivatives also exhibit promising antimicrobial and anti-inflammatory activities.

Several novel pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of bacteria and fungi.[4][5] The cup-plate method is a common technique used for this screening.

Table 3: Antimicrobial activity of selected pyrimidine derivatives (Zone of Inhibition in mm).

CompoundS. aureusB. subtilisE. coliC. albicansA. niger
3b 1214-1816
3d 1513-2018
4c 1110-1514
Procaine Penicillin 2224---
Streptomycin 2526---
Griseofulvin ---2825

Data represents a selection of compounds and is for comparative purposes.[4]

The results indicate that certain substituted pyrimidine derivatives show moderate to significant activity against both Gram-positive bacteria and fungal strains.[4]

The anti-inflammatory potential of pyrimidine derivatives has also been investigated, with some compounds showing potent activity. For instance, 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine (5b ) and 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl) pyrimidine (5d ) were found to have significant anti-inflammatory and analgesic effects, comparable to the standard drug ibuprofen.[6] The anti-inflammatory activity is often evaluated by assessing the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[7]

Experimental Protocols

General Procedure for Kinase Inhibition Assay (Mer/c-Met)
  • Reagents and Materials : Recombinant human Mer and c-Met kinase domains, ATP, appropriate peptide substrate, kinase buffer, 96-well plates, and a microplate reader.

  • Procedure :

    • Prepare a solution of the test compound in DMSO.

    • In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence resonance energy transfer or luminescence).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

General Procedure for Antiproliferative Assay (MTT Assay)
  • Cell Culture : Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure :

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

General Procedure for Antimicrobial Susceptibility Testing (Cup-Plate Method)
  • Media and Microorganisms : Prepare nutrient agar for bacteria and Sabouraud dextrose agar for fungi. Use standardized inoculums of the test microorganisms.

  • Procedure :

    • Pour the molten agar into sterile Petri dishes and allow it to solidify.

    • Spread the microbial inoculum evenly over the surface of the agar.

    • Create wells (cups) in the agar using a sterile borer.

    • Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMF) and standard antibiotics/antifungals into the wells.

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

    • Measure the diameter of the zone of inhibition around each well.

This comparative guide underscores the significant potential of substituted aniline pyrimidine derivatives in the development of novel therapeutics. The versatility of this chemical scaffold allows for the fine-tuning of biological activity, leading to potent and selective agents against a range of diseases. Further research, particularly in the areas of antimicrobial and anti-inflammatory applications, is warranted to fully explore the therapeutic breadth of this promising class of compounds.

References

A Comparative Guide to Quantum Yield Determination of 2-(Pyridin-2-yl)aniline-Based Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the determination of fluorescence quantum yield (Φf) for fluorophores based on the 2-(pyridin-2-yl)aniline scaffold. It is designed for researchers, scientists, and drug development professionals who are working with these and other fluorescent molecules. The guide details the prevalent experimental methodology, offers comparative data with common standards, and discusses factors influencing the fluorescence efficiency of this class of compounds.

The fluorescence quantum yield is a critical parameter for any fluorophore, quantifying the efficiency of the conversion of absorbed photons into emitted photons.[1][2] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[2][3] An accurate determination of this value is essential for comparing the performance of different fluorophores and for applications in areas such as bioimaging, sensing, and materials science.[1][4][5]

Methods for Quantum Yield Determination

There are two primary optical methods for measuring the fluorescence quantum yield of fluorophores in transparent solutions:

  • Absolute Method: This method directly measures the quantum yield without the need for a reference standard. It typically employs an integrating sphere to capture all emitted photons from the sample.[1][6][7] While being a direct measurement, it requires specialized and carefully calibrated equipment.[1]

  • Relative Method: This is the more common approach, which involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized fluorescent standard with a known quantum yield.[1][2][6] This method is widely used due to its accessibility, as it can be performed using a standard spectrofluorometer and a UV-Vis spectrophotometer.[1][6] This guide will focus on the detailed protocol for the relative method.

Experimental Protocol: The Relative Method

The relative method relies on the principle that if a standard and a sample solution have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons.[2] The quantum yield of the unknown sample (Φx) can then be calculated using the following equation:

Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)

Where:

  • Φ is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity (the area under the emission curve).

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • The subscript x denotes the unknown sample, and st denotes the standard.[6]

To ensure accuracy, a more robust approach involves preparing a series of solutions of varying concentrations for both the standard and the sample and plotting the integrated fluorescence intensity versus absorbance.[3][8] The slope (gradient, Grad) of the resulting linear fit is then used in the modified equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (nₓ² / nₛₜ²) [8]

This comparative or gradient method provides higher accuracy by mitigating minor inconsistencies in individual measurements.[3]

Step-by-Step Procedure:

  • Select a Standard: Choose a quantum yield standard that absorbs and emits in a spectral region similar to the this compound derivative being tested.[8][9] The standard must be well-characterized and used in the same solvent if possible.

  • Prepare Solutions: Prepare a series of dilute solutions for both the standard and the test sample in the same high-purity, spectroscopic grade solvent. It is crucial to keep the absorbance at the excitation wavelength below 0.1 (ideally ≤ 0.05) to minimize inner filter effects and concentration quenching.[6][8]

  • Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each solution. Note the absorbance value at the intended excitation wavelength.

  • Measure Fluorescence: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution. It is critical to use the same excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard measurements.[10]

  • Data Processing:

    • Integrate the area under the emission curve for each recorded fluorescence spectrum.

    • For each compound (standard and sample), plot the integrated fluorescence intensity (y-axis) against the absorbance at the excitation wavelength (x-axis).

    • Perform a linear regression for each data set to obtain the slope (gradient). The plot should be linear with a zero intercept.[9]

  • Calculate Quantum Yield: Use the gradients obtained from the plots and the known quantum yield of the standard to calculate the quantum yield of the test sample using the gradient-based formula.

dot

G Experimental Workflow for Relative Quantum Yield Determination cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation A Select Appropriate Standard & Solvent B Prepare Dilute Solutions (Absorbance < 0.1) A->B C Record UV-Vis Absorbance at Excitation Wavelength B->C D Record Corrected Fluorescence Emission Spectra C->D Same Solutions E Integrate Area Under Emission Curves D->E F Plot Integrated Intensity vs. Absorbance E->F G Determine Gradients (Slopes) of Linear Fits F->G H Calculate Quantum Yield Using Comparative Formula G->H I Final Quantum Yield Value (Φx) H->I

Caption: A flowchart illustrating the key steps for determining the relative fluorescence quantum yield.

Comparative Data

The following table presents photophysical data for common quantum yield standards and selected pyridine-based fluorophores. Data for specific this compound derivatives can be sparse in the literature; however, the provided examples of related structures offer a valuable comparison.

CompoundSolventExcitation (nm)Emission (nm)Quantum Yield (Φf)Reference
Common Standards
Quinine Sulfate0.1 M H₂SO₄3504500.52 - 0.60
9,10-DiphenylanthraceneCyclohexane3734090.97
[Ru(bpy)₃]²⁺Water (aerated)450600-6500.040
2-Aminopyridine1 M H₂SO₄310365~0.60[10]
Pyridine-Based Fluorophores
N-methyl-4-((5-trifluoromethyl-pyridin-2-yl)amino)-substituted maleimideTHF4095060.13[11]
1-(pyridin-2-yl)-3-(quinolin-2-yl)imidazo[1,5-a]quinolineDichloromethane~350~4500.28[12]
1-phenyl-3-(2-pyridinyl)imidazo[5,1-a]isoquinolineDichloromethane~3504310.33[12]

Factors Influencing Quantum Yield in Pyridine-Based Fluorophores

The quantum yield of this compound and related fluorophores is not an intrinsic constant but is highly dependent on their molecular structure and environment. For drug development and materials science, understanding these factors is crucial for designing molecules with optimal fluorescent properties.

  • Molecular Structure:

    • Push-Pull Systems: Introducing electron-donating groups (e.g., -NH₂) and electron-withdrawing groups (e.g., -CF₃, -CN) can create an intramolecular charge transfer (ICT) character.[8] This can be engineered to favor radiative decay pathways, thereby increasing the quantum yield.[8]

    • Molecular Rigidity: Fusing the pyridine ring with other aromatic systems can increase the molecule's rigidity.[8] This reduces non-radiative decay from vibrational and rotational modes, often leading to a higher quantum yield.

    • Aggregation-Induced Emission (AIE): Some pyridine derivatives are designed to be weakly fluorescent in dilute solutions but become highly emissive upon aggregation.[8][11] This AIE effect is typically caused by the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels.[8]

  • Environmental Factors:

    • Solvent Polarity: The polarity of the solvent can significantly affect the energy levels of the excited state, especially in molecules with ICT character, leading to changes in both emission wavelength and quantum yield.

    • Quenchers: The presence of quenchers, such as dissolved oxygen or impurities in the solvent, can provide a non-radiative pathway for the excited state to return to the ground state, thus decreasing the quantum yield.[8]

    • Temperature and Viscosity: Changes in temperature and viscosity can alter the rates of non-radiative processes, thereby influencing fluorescence efficiency.

dot

G Key Factors Influencing Fluorophore Quantum Yield cluster_structure Molecular Structure cluster_environment Local Environment center_node Quantum Yield (Φf) of this compound Fluorophores A Push-Pull Systems (ICT Character) A->center_node Modulates Decay Paths B Molecular Rigidity B->center_node Reduces Non-Radiative Decay C Aggregation-Induced Emission (AIE) Moieties C->center_node Restricts Intramolecular Rotation D Solvent Polarity D->center_node Alters Excited State Energy E Presence of Quenchers (e.g., Oxygen) E->center_node Introduces Non-Radiative Decay F Temperature & Viscosity F->center_node Affects Vibrational Relaxation

Caption: Factors related to molecular design and environment that influence quantum yield.

References

A Comparative Guide to the Thermal Stability of 2-(Pyridin-2-yl)aniline Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of metal complexes involving ligands structurally related to 2-(pyridin-2-yl)aniline. The stability of these complexes is a critical parameter in their potential application in catalysis, materials science, and pharmaceuticals, where they may be subjected to varying temperature ranges. The data presented here is compiled from various studies on transition metal complexes with ligands featuring pyridine and aniline or amine moieties.

Comparative Thermal Stability Data

The thermal decomposition of metal complexes is typically studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). TGA measures the change in mass of a sample as a function of temperature, while DTA detects the difference in temperature between a sample and a reference material. Together, they provide information on decomposition temperatures, the nature of decomposition steps (e.g., loss of water, ligand decomposition), and the final residual product.

The following tables summarize the thermal decomposition data for Co(II), Ni(II), Cu(II), and Zn(II) complexes with ligands analogous to this compound. It is important to note that the data is collated from different research articles with varying experimental conditions, which may influence the decomposition temperatures.

Table 1: Thermal Decomposition Data for Co(II) and Ni(II) Complexes with Related Ligands

Complex (Ligand)Decomposition StepTemperature Range (°C)Weight Loss (%)Final ResidueReference
Co(II) Schiff Base ComplexLigand Decomposition>210Not SpecifiedCoO[1]
Ni(II) Schiff Base ComplexLigand Decomposition>210Not SpecifiedNiO[1]
[Ni(L)(H₂O)₂]Cl₂ (L=Urea+Asparagine)Dehydration & Ligand Decomposition24-552 (multiple steps)-NiO + Carbon[2]

Table 2: Thermal Decomposition Data for Cu(II) Complexes with Related Ligands

Complex (Ligand)Decomposition StepTemperature Range (°C)Weight Loss (%)Final ResidueReference
Cu(II) Thiosemicarbazone ComplexDehydration30-1002.40-[3]
Ligand DecompositionStable up to 270-CuO[3]
Cu(L₁L₂) (L₁,L₂=Schiff bases)Multiple Steps25-10002.6, 15.0, 62.8Not Specified[4]
[Cu(L)(H₂O)₃]Cl (L=Urea+Asparagine)Dehydration & Ligand DecompositionMultiple steps-CuO + Carbon[2]
[Cu(L)Cl₂(H₂O)]·2H₂O (L=2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide)Dehydration & Ligand DecompositionMultiple steps up to 800-Not Specified[5]

Table 3: Thermal Decomposition Data for Zn(II) Complexes with Related Ligands

Complex (Ligand)Decomposition StepTemperature Range (°C)Weight Loss (%)Final ResidueReference
[Zn(Hpda)₂]·2H₂O (Hpda=pyridine-2,6-dicarboxylate)Dehydration & Ligand DecompositionMultiple steps-ZnO
[Zn(H₂L)Cl] (L=aminoquinoline derivative)Ligand DecompositionNot Specified-Not Specified[6]

General Observations:

Based on the available data for related complexes, a general trend in thermal stability can be inferred. Often, the removal of lattice or coordinated water molecules occurs at lower temperatures (typically below 200°C). The main decomposition of the organic ligand usually takes place at higher temperatures, often in multiple steps. The final residue at high temperatures is generally the corresponding metal oxide. In a comparative study of Co(II), Ni(II), and Cu(II) complexes with mixed ligands (urea and asparagine), the Cu(II) complex exhibited the highest thermal stability, while the Ni(II) complex showed the most rapid decomposition[2]. Another study on Co(II) and Ni(II) Schiff base complexes indicated that the Co(II) complex was thermally more stable than the Ni(II) complex[1].

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and thermal analysis of this compound metal complexes, based on procedures for similar compounds.

General Synthesis of this compound Metal Complexes

A common method for the synthesis of these complexes involves the reaction of the ligand, this compound, with a metal salt in a suitable solvent.

Materials:

  • This compound

  • Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

  • Ethanol or Methanol

  • Deionized water

Procedure:

  • Dissolve this compound in a minimal amount of hot ethanol.

  • In a separate flask, dissolve the metal(II) salt in ethanol or a water-ethanol mixture.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • The reaction mixture is then typically refluxed for several hours (e.g., 3-5 hours)[1].

  • After reflux, the solution is cooled to room temperature, allowing the metal complex to precipitate.

  • The precipitate is collected by filtration, washed with cold ethanol and diethyl ether, and then dried in a desiccator over anhydrous CaCl₂.

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

The thermal stability of the synthesized complexes is evaluated using TGA and DTA.

Instrumentation:

  • A simultaneous thermal analyzer (TGA/DTA) is typically used.

Procedure:

  • A small amount of the dried complex (typically 5-10 mg) is placed in an alumina or platinum crucible.

  • The crucible is placed in the furnace of the TGA/DTA instrument.

  • The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min or 20°C/min)[2][3].

  • The analysis is usually carried out under an inert atmosphere, such as nitrogen gas, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative decomposition[2][3].

  • The TGA curve (mass vs. temperature) and the DTA curve (temperature difference vs. temperature) are recorded simultaneously.

Visualizations

Experimental Workflow for Thermal Stability Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent thermal analysis of this compound metal complexes.

experimental_workflow cluster_synthesis Synthesis of Metal Complexes cluster_analysis Thermal Stability Analysis Ligand This compound Mix Mixing & Refluxing Ligand->Mix MetalSalt Metal(II) Salt (Co, Ni, Cu, Zn) MetalSalt->Mix Solvent Ethanol/Methanol Solvent->Mix Precipitate Precipitation & Filtration Mix->Precipitate Complex Dried Metal Complex Precipitate->Complex TGA_DTA TGA/DTA Instrument Complex->TGA_DTA Sample Loading Heating Heating Program (e.g., 10°C/min in N₂) TGA_DTA->Heating Data TGA & DTA Curves Heating->Data Analysis Data Analysis (Decomposition Temps, Weight Loss) Data->Analysis

Caption: General workflow for synthesis and thermal analysis.

Logical Relationship in Thermal Decomposition

The diagram below illustrates the typical logical progression of events during the thermal decomposition of a hydrated metal complex of this compound.

decomposition_pathway Start Hydrated Metal Complex [M(L)n(H₂O)x]Xy Dehydration Dehydration (Loss of H₂O) Start->Dehydration Low Temp. Anhydrous Anhydrous Complex [M(L)n]Xy Dehydration->Anhydrous Decomposition Ligand Decomposition (Multiple Steps) Anhydrous->Decomposition Higher Temp. Intermediate Intermediate Species Decomposition->Intermediate Final Final Residue (Metal Oxide) Decomposition->Final Intermediate->Final

Caption: Typical thermal decomposition pathway.

References

A Comparative Spectroscopic Analysis of 2-(pyridin-2-yl)aniline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for 2-(pyridin-2-yl)aniline and its structural isomers. Understanding the distinct spectroscopic signatures of these closely related compounds is crucial for their unambiguous identification, characterization, and application in various fields, including medicinal chemistry and materials science. The data presented herein, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), offers a valuable resource for researchers working with these heterocyclic amines.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. These isomers are categorized based on the relative positions of the pyridine and aniline rings, as well as the location of the amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Protons (ppm)NH₂ Protons (ppm)Solvent
This compound8.77 (d, 1H), 8.08 (d, 1H), 7.38-7.26 (m, 2H), 7.17 (d, 1H), 6.95 (d, 1H)[1]4.99 (br s, 2H)[1]CDCl₃
3-(pyridin-2-yl)aniline9.18 (d, 1H), 8.75-8.65 (m, 1H), 8.63 (dd, 1H), 8.32-8.26 (m, 1H), 7.79-7.69 (m, 2H), 7.37 (dd, 1H), 7.28-7.22 (m, 1H)Not explicitly reportedCDCl₃
4-(pyridin-2-yl)aniline8.67 (s, 2H), 7.64 (d, 2H), 7.53-7.45 (m, 5H)Not explicitly reportedCDCl₃
2-Amino-3-phenylpyridineNot explicitly reportedNot explicitly reportedNot explicitly reported
2-Amino-4-phenylpyridine8.03 (dd, 2H), 7.67 (dd, 2H), 7.55 (q, 3H), 7.52-7.49 (m, 3H), 7.25 (s, 1H)[2]5.38 (s, 2H)[2]CDCl₃
2-Amino-5-phenylpyridineNot explicitly reportedNot explicitly reportedNot explicitly reported
2-Amino-6-phenylpyridineNot explicitly reportedNot explicitly reportedNot explicitly reported

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Carbons (ppm)Solvent
This compound147.5, 144.0, 138.5, 136.1, 128.9, 127.5, 121.4, 116.1, 110.1[1]CDCl₃
3-(pyridin-2-yl)aniline154.6, 149.9, 149.8, 148.1, 136.9, 134.7, 134.2, 123.5, 122.7, 120.5CDCl₃
4-(pyridin-2-yl)aniline150.0 (2C), 148.5, 138.0, 129.1 (3C), 127.0 (2C), 121.6 (2C)[3]CDCl₃
2-Amino-3-phenylpyridineNot explicitly reportedNot explicitly reported
2-Amino-4-phenylpyridine160.23, 159.85, 155.15, 137.96, 136.95, 130.22, 129.85, 128.97, 128.83, 128.19, 127.34, 117.15, 111.32, 88.33[2]CDCl₃
2-Amino-5-phenylpyridineNot explicitly reportedNot explicitly reported
2-Amino-6-phenylpyridineNot explicitly reportedNot explicitly reported
Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Key FTIR Absorption Bands (cm⁻¹)

CompoundN-H Stretching (cm⁻¹)C=C & C=N Stretching (cm⁻¹)N-H Bending (cm⁻¹)
This compound~3400-3300~1600-1400~1620
Aniline (for comparison)3433, 3356[4]~16001619[5]
2-Aminopyridine (for comparison)~3442, 3300[5]~16001628 (Raman), 1617 (IR)
2-Amino-4,6-diphenylnicotinonitriles (related compounds)3487-3412, 3368-3300[2]Not specified1654-1606[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima (λ_max in nm)

Compoundλ_max (nm)Solvent
This compoundNot explicitly reportedNot specified
Aniline (for comparison)220, 290[6]Not specified
Pyridine (for comparison)251, 257, 264Not specified
2-Aminopyridine (for comparison)~240, 290Not specified
2-Amino-4,6-diphenylnicotinonitriles (related compounds)340-400Acetonitrile
Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)Ionization Method
This compound170Not explicitly reportedNot specified
2-Phenylpyridine (related compound)155[7]127, 77, 51[7]EI
Aniline (for comparison)9366, 39EI
Pyridine (for comparison)79[8]52EI

Experimental Protocols

The following are general protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary depending on the instrument and the specific sample.

NMR Spectroscopy
  • Sample Preparation : For ¹H and ¹³C NMR, samples are typically prepared by dissolving 5-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9] The solution should be homogeneous.

  • Instrumentation : Spectra are recorded on a Fourier-transform NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.

  • Data Acquisition : Standard pulse sequences are used for ¹H and ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

FTIR Spectroscopy
  • Sample Preparation (Solid Samples) :

    • KBr Pellet Method : 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[10]

    • Attenuated Total Reflectance (ATR) : The solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[10]

  • Instrumentation : A Fourier-transform infrared spectrometer is used to record the spectra.

  • Data Acquisition : The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1-1.0).

  • Instrumentation : A dual-beam UV-Vis spectrophotometer is commonly used.

  • Data Acquisition : A baseline is recorded using a cuvette containing only the solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm). The wavelengths of maximum absorbance (λ_max) are reported.

Mass Spectrometry
  • Sample Introduction : The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization : Electron Ionization (EI) is a common method for volatile and thermally stable compounds. Electrospray Ionization (ESI) is often used for less volatile or thermally labile compounds.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomer Selection cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis This compound This compound NMR NMR (¹H, ¹³C) This compound->NMR FTIR FTIR This compound->FTIR UV_Vis UV-Vis This compound->UV_Vis MS Mass Spec This compound->MS 3-(pyridin-2-yl)aniline 3-(pyridin-2-yl)aniline 3-(pyridin-2-yl)aniline->NMR 3-(pyridin-2-yl)aniline->FTIR 3-(pyridin-2-yl)aniline->UV_Vis 3-(pyridin-2-yl)aniline->MS 4-(pyridin-2-yl)aniline 4-(pyridin-2-yl)aniline 4-(pyridin-2-yl)aniline->NMR 4-(pyridin-2-yl)aniline->FTIR 4-(pyridin-2-yl)aniline->UV_Vis 4-(pyridin-2-yl)aniline->MS Aminophenylpyridines Aminophenylpyridines Aminophenylpyridines->NMR Aminophenylpyridines->FTIR Aminophenylpyridines->UV_Vis Aminophenylpyridines->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data UV_Vis_Data Absorption Maxima UV_Vis->UV_Vis_Data MS_Data m/z Values Fragmentation Patterns MS->MS_Data Comparison Comparison of Spectroscopic Signatures NMR_Data->Comparison FTIR_Data->Comparison UV_Vis_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of this compound and its isomers.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-(Pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal of 2-(Pyridin-2-yl)aniline, a compound that requires careful handling due to its potential hazards. The following procedures are based on general principles for the disposal of hazardous chemical waste and information from safety data sheets of structurally similar compounds, in the absence of a specific safety data sheet for this compound itself.

Hazard Profile and Safety Precautions

Summary of Potential Hazards (Based on Structurally Related Compounds)

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area.[1][3][4][5]
Skin Corrosion/Irritation May cause skin irritation.[1]Wear protective gloves.[1]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[1][3][5]Wear eye protection/face protection.[1][3]
Aquatic Hazard May be harmful or toxic to aquatic life with long-lasting effects.[3][4]Avoid release to the environment.[3][4]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal facility.[6][7][8] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[5][7]

1. Waste Identification and Segregation:

  • All waste containing this compound, including unreacted material, solutions, and contaminated items (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous chemical waste.[2][6]

  • This waste stream must be segregated from other laboratory waste, especially from incompatible materials such as strong oxidizing agents and strong acids.[2]

2. Containerization:

  • Collect waste in a designated, chemically compatible, and leak-proof container. The container should be kept tightly sealed when not in use.[2][8]

3. Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant"). The date of waste accumulation should also be noted.

4. Storage:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from sources of ignition.[2]

5. Disposal Request:

  • Once the container is full or the waste is ready for removal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately evacuate the spill area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, if the spill is solid, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, use an inert absorbent material like vermiculite or sand.[2][7]

  • Collection: Place all contaminated materials into a labeled hazardous waste container.[6][7]

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.[6]

  • Reporting: Report the spill to your laboratory supervisor and follow your institution's reporting procedures.[6]

Disposal Workflow for this compound

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Spill Spill Occurs A->Spill C Segregate Waste: Isolate from incompatible materials B->C Spill_Proc Follow Spill Management Protocol B->Spill_Proc D Containerize Waste: Use a sealed, compatible container C->D E Label Container: 'Hazardous Waste' Chemical Name & Hazards D->E F Store in Designated Area: Secure & Ventilated E->F G Contact EHS for Disposal: Arrange for professional pickup F->G H End: Proper Disposal by Licensed Facility G->H Spill->B Spill_Proc->D

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.